sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Description
Properties
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101199-38-6 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Introduction
This compound (CAS No. 101199-38-6) is a specialized heterocyclic organic compound that has carved a significant niche in the realm of biotechnology and analytical chemistry. While the phenothiazine core is a well-established pharmacophore, giving rise to a plethora of bioactive compounds with applications ranging from antipsychotics to antiemetics, this particular derivative is primarily recognized for its role as a high-sensitivity analytical reagent.[1][2][3] Its principal application lies in its remarkable ability to function as a chemiluminescence enhancer, significantly amplifying signal output in enzyme-based assays, most notably those involving horseradish peroxidase (HRP).[4][5][6]
This guide offers a comprehensive exploration of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who utilize or seek to understand this reagent. We will delve into its molecular structure, synthesis and purification strategies, physicochemical characteristics, spectroscopic profile, and the chemical reactivity that underpins its powerful applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital technical resource.
Molecular Structure and Identification
The compound's functionality is a direct result of its distinct molecular architecture. It consists of a tricyclic phenothiazine nucleus, where the nitrogen atom at position 10 is alkylated with a propane-1-sulfonate group. This design thoughtfully combines the electrochemical properties of the phenothiazine core with the aqueous solubility conferred by the sodium sulfonate moiety.
Caption: Key functional groups of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | sodium 3-phenothiazin-10-ylpropane-1-sulfonate[7] |
| CAS Number | 101199-38-6[7][8][9] |
| Molecular Formula | C₁₅H₁₄NNaO₃S₂[7] |
| Molecular Weight | 343.4 g/mol [7] |
| InChIKey | VKGYKXFNSKEHED-UHFFFAOYSA-M[7] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a direct N-alkylation of the phenothiazine core.[4] This approach is favored for its efficiency and high yield.[4]
Causality of Experimental Design:
-
Reactants: The process involves reacting phenothiazine with 1,3-propane sultone. Phenothiazine serves as the nucleophile, while 1,3-propane sultone is an effective electrophilic alkylating agent that introduces the desired propyl sulfonate side chain in a single step. The sultone's strained ring structure makes it susceptible to nucleophilic attack.
-
Basic Conditions: The reaction is conducted under basic conditions (e.g., using sodium hydride or a similar strong base). The base's role is to deprotonate the secondary amine on the phenothiazine ring (pKa ≈ 23 in DMSO), generating the more potent phenothiazide anion.[4][10] This anion then readily attacks the terminal carbon of the propane sultone, opening the ring.
-
Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically chosen to dissolve the reactants and facilitate the reaction without interfering with the strong base.
-
Purification: High purity is critical for the compound's performance as a chemiluminescence enhancer, as impurities can quench the signal or increase background noise.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purification.[4]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve phenothiazine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenothiazide anion.
-
Alkylation: Add a solution of 1,3-propane sultone (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (or with gentle heating to ~40°C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and cautiously quench it by slowly adding cold water.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water and then a non-polar solvent like diethyl ether to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Physicochemical Properties
The physical properties of the compound are crucial for its handling, storage, and application in assays.
Table 2: Physicochemical Properties
| Property | Description | Rationale / Implication |
|---|---|---|
| Appearance | Almost white to grey or brown crystalline powder.[11] | Color variation can indicate purity levels. High-purity material is typically off-white. |
| Solubility | Good water solubility.[5][6] | The ionic sulfonate group makes the molecule highly compatible with aqueous buffers used in biological and clinical assays.[5] |
| Stability | Photosensitive. | The phenothiazine ring can undergo photo-oxidation when exposed to UV or white light, leading to degradation.[12] Solutions should be protected from light. |
| Storage | Store at ambient temperature (solid form). Store solutions at -20°C or -80°C.[13] | The solid is relatively stable. In solution, freezing prevents degradation and potential microbial growth.[13] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are vital for ensuring the quality and performance of the reagent. Standard spectroscopic methods are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine rings (typically in the 6.8-7.5 ppm range). The aliphatic protons of the propyl chain would appear as distinct multiplets in the upfield region (~2.0-4.5 ppm). The protons closest to the nitrogen and sulfonate groups would be the most downfield shifted.
-
¹³C-NMR: The spectrum would display signals for the 12 aromatic carbons of the phenothiazine core and 3 distinct signals for the aliphatic carbons of the propyl linker.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~2950-2850 cm⁻¹ (Aliphatic C-H stretch)
-
~1250 cm⁻¹ and ~1050 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfonate group)
-
~1600-1450 cm⁻¹ (Aromatic C=C bending)
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode would be ideal, showing a prominent peak for the anion at m/z ≈ 320.04, corresponding to [C₁₅H₁₄NO₃S₂]⁻.
Experimental Protocol: Quality Control by HPLC
This protocol provides a self-validating system for assessing the purity of a synthesized batch.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and a water-based buffer (e.g., 20 mM ammonium acetate, pH 5.5). For example, a 60:40 mixture of acetonitrile:buffer.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Set the UV detector to monitor at a wavelength where the phenothiazine chromophore absorbs strongly (e.g., ~254 nm or ~310 nm).
-
Data Interpretation: A pure sample should yield a single major peak at a specific retention time. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.
Chemical Reactivity and Functional Application
The primary chemical reactivity of interest is the compound's role as a chemiluminescence enhancer. It dramatically increases the light output from the HRP-catalyzed oxidation of luminol, a cornerstone of many sensitive detection assays.[5]
Mechanism of Enhancement: The exact mechanism is complex, but it is understood to involve the formation of a long-lived enhancer radical.
-
HRP, in the presence of hydrogen peroxide (H₂O₂), is oxidized to a higher-energy state.
-
The oxidized HRP reacts with the phenothiazine enhancer, oxidizing it to a radical cation.
-
This enhancer radical is more stable and/or a more efficient oxidant than the enzyme intermediate.
-
The enhancer radical then rapidly oxidizes luminol anions, leading to the formation of an excited-state product (3-aminophthalate) which emits light upon relaxation.[13]
This process effectively accelerates the rate-limiting step of luminol oxidation, leading to a much stronger and more sustained light signal.
Caption: Proposed mechanism of chemiluminescence enhancement.
Broader Context: The Phenothiazine Scaffold
While this compound is primarily an analytical tool, its core phenothiazine structure is a highly privileged scaffold in medicinal chemistry. Understanding this context is valuable for researchers exploring new applications or derivatives. The tricyclic system, with its specific geometry and electron-rich nature, can interact with a wide range of biological targets through mechanisms like π-π stacking and intercalation with DNA.[1] Slight modifications to the substituents on the ring system or the N-10 side chain can drastically alter biological activity.[2]
Phenothiazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
This vast therapeutic potential underscores the importance of the phenothiazine core as a rich source for the development of novel compounds.[15]
Conclusion
This compound is a meticulously designed molecule whose chemical properties are tailored for its function. Its synthesis is straightforward, its physicochemical properties—especially its water solubility—make it ideal for bio-assays, and its unique electronic structure allows it to act as a potent chemiluminescence enhancer. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its capabilities for high-sensitivity detection. As a member of the versatile phenothiazine family, it represents a successful translation of fundamental chemical principles into a powerful analytical tool that continues to advance research in biotechnology and beyond.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)
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- (n.d.). Research Progress in the Synthesis and Biological Activity of Phenothiazines.
- Stark, N., et al. (n.d.). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PMC - PubMed Central.
- Pluta, K. (2011). Recent progress in biological activities of synthesized phenothiazines. SciSpace.
- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)
- PubChem. (n.d.). sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)
- Matrix Scientific. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
- Thermo Scientific Chemicals. (n.d.). 10H-Phenothiazine-10-propanesulfonic acid sodium salt.
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- MedchemExpress.com. (n.d.). PTZ-343 (3-(10′-Phenothiazinyl)
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physical properties of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
An In-depth Technical Guide to the Physical Properties of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Abstract
This compound is a heterocyclic organic compound that has garnered significant interest in the scientific community, particularly for its role as a high-sensitivity analytical reagent.[1] Its utility as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems is a prime example of its application.[1] The performance of this compound is intrinsically linked to its physical properties, which dictate its behavior in various experimental settings. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical methodologies for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a vital resource for the effective application and understanding of this important molecule.
Molecular Identity and Structure
A foundational understanding of a compound's physical properties begins with its precise chemical identity. This compound is a derivative of phenothiazine, a tricyclic aromatic scaffold.[2][3] The structure incorporates a propylsulfonate group at the nitrogen atom of the central thiazine ring, a modification that profoundly influences its physicochemical characteristics.
The key structural features are:
-
The Phenothiazine Core: A rigid, electron-rich heterocyclic system that is known for its electrochemical and photophysical properties.[4]
-
The Propyl Linker: A flexible three-carbon chain connecting the phenothiazine nucleus to the sulfonate group.
-
The Sodium Sulfonate Group: An ionic functional group that imparts significant polarity and aqueous solubility to the molecule.[1]
These features are summarized in the table below.
Table 1: Chemical and Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 101199-38-6 | [5][6] |
| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [6][7] |
| Molecular Weight | 343.4 g/mol | [6] |
| IUPAC Name | This compound | [6][7] |
| InChI Key | VKGYKXFNSKEHED-UHFFFAOYSA-M | [7] |
| Physical Form | Solid / Powder |
Synthesis and Purification: The Foundation of Purity
The reliability of any physical property measurement is contingent upon the purity of the sample. The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between phenothiazine and 1,3-propane sultone.[5] This reaction is generally conducted under basic conditions to facilitate the deprotonation of the phenothiazine nitrogen, thereby activating it as a nucleophile.[5]
The purity of the final product is paramount, especially for its primary application in sensitive chemiluminescent assays where impurities can lead to background noise or quenching of the signal.[5] Recrystallization is a common and effective method for purifying the crude product.[5]
Caption: General workflow for the synthesis and purification of the target compound.
Solubility Profile
The introduction of the sodium sulfonate group is a key chemical modification that confers good water solubility, a critical attribute for its use in aqueous buffer systems common in biological assays.[1] Solubility is a thermodynamic equilibrium and should be determined under controlled conditions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound, a technique that remains a gold standard for its reliability.[8]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., ultrapure water, PBS buffer, DMSO) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the shake-flask method of solubility determination.
Table 2: Representative Solubility of Phenothiazine Derivatives
| Solvent | Solubility | Rationale / Expected Behavior |
| Water | Freely Soluble | The ionic sodium sulfonate group drives high aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to remain highly soluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds.[9] |
| Ethanol | Soluble | A polar protic solvent, though likely less effective than water or DMSO. |
| Toluene | Sparingly Soluble / Insoluble | The high polarity of the compound limits solubility in nonpolar organic solvents. |
Note: This table is illustrative, based on the chemical structure. Experimental verification is required for precise values.
Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[10] For ionic compounds like this compound, this transition is often accompanied by decomposition. The melting point is a sensitive indicator of purity; impurities typically cause a depression and broadening of the melting range.[11]
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely used technique for the precise determination of a compound's melting point.[12][13]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount of the powder into a capillary tube (sealed at one end) to a height of 1-2 mm.[13]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.[11]
-
Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[12]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
Caption: Standard procedure for capillary melting point determination.
Acid-Base Properties (pKa)
The parent acid of the title compound is 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid. Sulfonic acids are strong acids, and their pKa values are typically low (often < 1). This means that in aqueous solution, the sulfonate group will be fully deprotonated and exist as the anionic sulfonate (SO₃⁻) across the entire physiological pH range. Understanding the pKa is crucial for predicting ionization state, which in turn affects solubility, lipophilicity, and interactions with biological targets.[14]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.
-
Solution Preparation: Accurately weigh a sample of the free acid form of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (like methanol or acetonitrile) if aqueous solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For strong acids, the initial pH will be very low, and this method is better suited for determining the pKa of weaker acids or bases. For a strong sulfonic acid, other methods may be required.
Liquid chromatography-based methods can also be highly effective for determining pKa values, especially when only small amounts of the compound are available or if the sample is impure.[15][16][17]
Conclusion
The are dominated by the interplay between its large, aromatic phenothiazine core and its highly polar sodium sulfonate group. This unique combination results in a compound that is readily soluble in aqueous media, a critical feature for its application as a chemiluminescence enhancer in bioassays. Its status as a solid with a high melting point and a salt of a strong acid further defines its handling and formulation characteristics. The experimental protocols detailed herein provide a framework for the rigorous characterization of this and similar molecules, ensuring data integrity and facilitating the optimization of its performance in research and development settings.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)
- ResearchGate. (n.d.).
- PubChem. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
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- Sigma-Aldrich. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)
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An In-depth Technical Guide to Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS: 101199-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, also known by the acronym SPTZ, is a water-soluble organic compound that has carved a significant niche in the realm of bioanalytical chemistry. Its primary and most well-documented application lies in its potent ability to enhance chemiluminescent signals, particularly in horseradish peroxidase (HRP)-catalyzed oxidation of luminol. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an in-depth look at its mechanism of action in chemiluminescence enhancement, and practical guidance for its application in common immunoassays such as ELISA and Western blotting. Furthermore, this document will touch upon the broader therapeutic potential of the phenothiazine scaffold and provide essential safety and handling information for laboratory use.
Introduction: The Phenothiazine Scaffold and the Rise of a Chemiluminescence Enhancer
The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse biological activities, including antipsychotic, antihistaminic, and anti-inflammatory properties[1]. While the parent phenothiazine molecule is of theoretical interest, its derivatives have revolutionized fields ranging from psychiatry to pest management[2]. This compound (SPTZ) is a synthetic derivative of phenothiazine, functionalized with a propylsulfonate group. This modification imparts excellent water solubility, a critical feature for its application in aqueous biochemical assays[3][4][5].
The principal utility of SPTZ stems from its role as a highly effective enhancer of chemiluminescence in peroxidase-based detection systems[3][4][5][6]. In techniques like ELISA and Western blotting, where the detection of minute quantities of biomolecules is paramount, signal amplification is often the key to achieving the desired sensitivity. SPTZ addresses this need by significantly boosting the light output from the HRP-catalyzed oxidation of luminol, a reaction that forms the basis of many modern detection kits[7][8][9]. This enhancement allows for the detection of lower abundance proteins and a wider dynamic range for quantification[9].
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of SPTZ is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 101199-38-6 | [9][10][11][12] |
| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [10][11][12] |
| Molecular Weight | 343.40 g/mol | [10][11] |
| Appearance | Off-white to pale yellow solid | [11] |
| Solubility | Soluble in water, DMSO, and methanol (with heating) | [9] |
| Purity | Typically ≥98% | N/A |
| Storage | 2-8 °C, protected from light | [9] |
Synthesis of this compound
The synthesis of SPTZ is a relatively straightforward nucleophilic substitution reaction. The following protocol is a generalized procedure based on established chemical principles and information from technical documents[10][13].
Reaction Scheme
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chemiluminescent Western Blot Detection | Thermo Fisher Scientific - HK [thermofisher.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. spb.dia-m.ru [spb.dia-m.ru]
- 9. Chemiluminescence in western blot | Abcam [abcam.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate [lgcstandards.com]
- 13. Chemiluminescent substrates increase sensitivity of antigen detection in western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Foreword: Unveiling a Key Reagent in Ultrasensitive Detection
In the landscape of modern analytical chemistry and life science research, the demand for reagents that can push the boundaries of detection sensitivity is ever-present. Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, a paramount chemiluminescence enhancer, has emerged as a critical tool in this pursuit. Its principal application lies in significantly amplifying the light output in horseradish peroxidase (HRP)-based assays, enabling the detection of minute quantities of target molecules in complex biological samples.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on a robust and efficient one-pot methodology, while also exploring alternative routes and the critical aspects of purification and characterization.
Strategic Importance in Research and Diagnostics
The utility of this compound stems from its unique molecular architecture. The phenothiazine core acts as an efficient electron donor, while the propylsulfonate side-chain imparts aqueous solubility, a crucial attribute for its seamless integration into biological assay systems.[2] This combination allows it to effectively enhance the light emission from the oxidation of luminol, a cornerstone of many diagnostic assays.[2][3] The purity of this reagent is of utmost importance, as even trace impurities can interfere with the delicate enzymatic reactions, leading to diminished signal intensity or increased background noise.[2] Consequently, a reliable and well-characterized synthetic protocol is indispensable for researchers and developers in the fields of clinical diagnostics, biotechnology, and beyond.
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be approached through two primary routes: a two-step procedure and a more streamlined one-pot synthesis.
The Two-Step Method: A Historical Perspective
An earlier reported synthesis involves a two-step process.[1] In the first step, the sodium salt of phenothiazine is reacted with an excess of 1,3-dibromopropane to yield 10-(3-bromopropyl)phenothiazine. This intermediate is then purified via column chromatography. The second step involves the reaction of the purified 10-(3-bromopropyl)phenothiazine with sodium sulfite in an acetonitrile-water mixture to yield the final product after purification by gel chromatography.[1]
While this method is chemically sound, it suffers from several drawbacks. The overall yield is reported to be low, and the multi-step nature of the process, coupled with the need for extensive chromatographic purification, makes it less efficient and more resource-intensive.[1]
The One-Pot Synthesis: The Preferred Route to High Purity and Yield
A more contemporary and efficient approach is a one-pot synthesis that directly couples phenothiazine with 1,3-propanesultone.[2] This method involves the in-situ generation of the phenothiazine anion, which then undergoes a nucleophilic attack on the strained ring of the 1,3-propanesultone.[2] This direct N-alkylation is not only more atom-economical but also generally results in higher yields and a cleaner product, minimizing the need for extensive purification.[2]
The choice of base and solvent is critical in this process. A strong base, such as sodium hydride (NaH), is typically employed to deprotonate the secondary amine of the phenothiazine, forming the highly nucleophilic phenothiazine anion. Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
Experimental Protocol: One-Pot Synthesis
This section provides a detailed, step-by-step methodology for the one-pot synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 10H-Phenothiazine | C₁₂H₉NS | 199.27 | >98% |
| 1,3-Propanesultone | C₃H₆O₃S | 122.14 | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | >99.8% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99% |
| Acetone | C₃H₆O | 58.08 | Reagent Grade |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure:
-
Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Deprotonation of Phenothiazine: To the flask, add 10.0 g (50.2 mmol) of 10H-phenothiazine and 100 mL of anhydrous DMF. Stir the mixture until the phenothiazine is completely dissolved. Carefully add 2.21 g (55.2 mmol, 1.1 eq) of a 60% dispersion of sodium hydride in mineral oil to the solution in portions under a positive pressure of inert gas. The addition of sodium hydride will cause the evolution of hydrogen gas, and the solution will typically develop a dark color, indicating the formation of the phenothiazine anion. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
N-Alkylation: Dissolve 6.74 g (55.2 mmol, 1.1 eq) of 1,3-propanesultone in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the 1,3-propanesultone solution dropwise to the stirred phenothiazine anion solution over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of water to decompose any unreacted sodium hydride. A precipitate of the crude product should form.
-
Purification by Recrystallization: Filter the crude product using a Büchner funnel and wash it with diethyl ether to remove any remaining mineral oil and other nonpolar impurities. The collected solid is then recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to yield the pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 17.2 g |
| Typical Experimental Yield | 14.6 - 16.3 g (85-95%) |
| Purity (by HPLC) | >99% |
Visualizing the Synthesis
Reaction Mechanism
Caption: Step-by-step experimental workflow.
Characterization and Quality Control: A Self-Validating System
To ensure the synthesis has produced the desired compound with high purity, a battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key signals to expect include the aromatic protons of the phenothiazine core, and the three methylene groups of the propylsulfonate chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonate group (S=O stretching), as well as the aromatic C-H and C-N stretching vibrations of the phenothiazine ring system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A high-purity sample should exhibit a single major peak. This technique is particularly important for detecting and quantifying any unreacted phenothiazine, a critical impurity. [3]
Conclusion: Empowering Scientific Advancement
The one-pot synthesis of this compound from phenothiazine and 1,3-propanesultone represents a highly efficient and reliable method for producing this vital chemiluminescence enhancer. The protocol detailed in this guide, when coupled with rigorous characterization, provides a self-validating system for researchers and drug development professionals to obtain high-purity material. Access to such a well-defined synthetic route is crucial for advancing research and diagnostic applications that rely on the utmost sensitivity and reproducibility.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Chemical Synthesis and Optimization: The Production of this compound.
- Y. Kawanishi, N. Kitamura, and S. Tazuke. (1986). Coulombic Effect of Photoinduced Electron-Transfer Reactions between Phenothiazines and Viologens. The Journal of Physical Chemistry, 90(22), 5495-5496.
- US Patent US20080176251A1. (2008). Preparation of high purity phenothiazine N-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase acitivity.
Sources
The Core Mechanism of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ) in Enhanced Chemiluminescence: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the mechanism of action for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ), a key reagent in modern bioanalytical and diagnostic assays. While the phenothiazine core is historically associated with a range of pharmacological activities, the primary and most potent application of SPTZ is as an enhancer of peroxidase-catalyzed chemiluminescence. This guide will dissect its function as an electron transfer mediator, detail its synergistic interactions, and provide practical protocols for its application in sensitive detection systems.
Introduction: Beyond the Pharmacological Scaffold
Phenothiazine and its derivatives have a rich history in medicinal chemistry, with applications ranging from antipsychotics to antihistamines.[1][2] These activities are primarily attributed to their interaction with various receptors and biological pathways. However, the introduction of a propane-1-sulfonate group to the phenothiazine nucleus dramatically alters the molecule's physicochemical properties, rendering it highly water-soluble and tailoring its function for in vitro applications.[3][4]
This compound, also known as SPTZ, has emerged as a powerful tool for signal amplification in bioassays. Its principal role is to enhance the light output from the horseradish peroxidase (HRP)-catalyzed oxidation of luminol, a cornerstone reaction in many enzyme-linked immunosorbent assays (ELISAs) and Western blots.[3][4][5] This guide will focus on the nuanced mechanism of this enhancement and its practical implementation.
The Core Mechanism: An Electron Transfer Mediator in HRP-Catalyzed Luminol Chemiluminescence
The fundamental mechanism of SPTZ action is its role as an electron transfer mediator in the HRP-luminol reaction.[5] In the standard HRP-catalyzed oxidation of luminol by hydrogen peroxide, light is produced, but the emission is often weak and short-lived. SPTZ significantly enhances this light output by facilitating a more efficient reaction pathway.
The process can be broken down into the following key steps:
-
Activation of HRP: Horseradish peroxidase reacts with hydrogen peroxide (H₂O₂) to form an activated enzyme intermediate (HRP-I).
-
SPTZ as a Substrate: SPTZ acts as a substrate for the activated HRP. The enzyme catalyzes the one-electron oxidation of SPTZ to form a highly reactive SPTZ radical cation.
-
Efficient Luminol Oxidation: The SPTZ radical cation, in turn, rapidly oxidizes luminol. This transfer of the radical state is more efficient than the direct oxidation of luminol by the activated HRP.
-
Light Emission: The resulting luminol radical undergoes a series of reactions to form an excited-state 3-aminophthalate, which then decays to the ground state, emitting light.
-
Signal Amplification: By accelerating the turnover of HRP and creating a more efficient pathway for luminol oxidation, SPTZ dramatically increases the intensity and duration of the chemiluminescent signal.[3][5][6]
Caption: SPTZ as an electron transfer mediator in HRP-catalyzed chemiluminescence.
Structure-Activity Relationship: The Role of the Sulfonate Group
The presence and nature of the substituent on the phenothiazine ring are critical for its enhancing activity. Studies have shown that phenothiazines with negatively charged groups, such as the sulfonate in SPTZ, are potent enhancers, while those with positively charged groups exhibit little to no enhancing ability.[1] The negatively charged sulfonate group increases the water solubility of the molecule, ensuring its availability in aqueous assay buffers.[3][4] This is a crucial feature for a reagent intended for widespread use in biological assays.
Synergistic Enhancement with Co-enhancers
The chemiluminescent signal generated with SPTZ can be further amplified by the addition of a secondary enhancer, or co-enhancer. One of the most effective co-enhancers for SPTZ is 4-morpholinopyridine (MORPH).[4] The combination of SPTZ and MORPH has been shown to produce a synergistic effect, resulting in a more intense and prolonged light emission than with SPTZ alone.[4]
The proposed mechanism for this synergistic enhancement involves MORPH accelerating the peroxidase-catalyzed oxidation of SPTZ by hydrogen peroxide, leading to an increased rate of SPTZ radical cation formation.[1]
Caption: Synthesis of SPTZ from phenothiazine and 1,3-propane sultone.
Experimental Protocols
The following are example protocols for the application of SPTZ in common bioanalytical techniques.
Enhanced Chemiluminescent ELISA
This protocol outlines the use of SPTZ as an enhancer for the detection of an antigen in a sandwich ELISA format.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody conjugated to HRP
-
SPTZ Enhancer Solution (e.g., 1-5 mM SPTZ in a suitable buffer)
-
Luminol/Peroxide Substrate Solution
-
Microplate Luminometer
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antigen Incubation: Add antigen standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Chemiluminescent Detection: Prepare the working detection reagent by mixing the SPTZ Enhancer Solution with the Luminol/Peroxide Substrate Solution according to the manufacturer's instructions. Add the working detection reagent to each well.
-
Signal Measurement: Immediately measure the chemiluminescent signal using a microplate luminometer.
Enhanced Chemiluminescent Western Blot
This protocol describes the use of SPTZ for the detection of a target protein on a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody
-
Secondary Antibody conjugated to HRP
-
SPTZ Enhancer Solution
-
Luminol/Peroxide Substrate Solution
-
Chemiluminescence Imaging System
Procedure:
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Chemiluminescent Detection: Prepare the working detection reagent by mixing the SPTZ Enhancer Solution with the Luminol/Peroxide Substrate Solution.
-
Signal Development: Incubate the membrane with the working detection reagent for the recommended time (typically 1-5 minutes).
-
Imaging: Acquire the chemiluminescent signal using a digital imaging system.
Broader Context: Biological Activities of Phenothiazine Derivatives
While SPTZ's primary role is in vitro, it is important for the researcher to be aware of the broader biological activities of the phenothiazine scaffold. Phenothiazine derivatives have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Activity: Some phenothiazine compounds have shown efficacy against various bacteria and fungi. [1][7]* Anticancer Properties: Certain derivatives have been studied for their potential to inhibit cancer cell growth and overcome multidrug resistance. [2][8]* Neuroleptic Effects: The classical use of phenothiazines as antipsychotics is mediated by their antagonism of dopamine receptors. [2] It is important to note that these biological activities are highly dependent on the specific substitutions on the phenothiazine ring system. The presence of the hydrophilic propane-1-sulfonate group in SPTZ makes it unlikely to exhibit the same membrane-permeable characteristics as its pharmacologically active congeners. To date, no significant in vivo pharmacological mechanism of action has been attributed to SPTZ itself.
Conclusion
This compound is a specialized phenothiazine derivative whose mechanism of action is centered on its ability to enhance peroxidase-catalyzed chemiluminescence. By acting as an efficient electron transfer mediator, SPTZ significantly amplifies the signal in a variety of bioanalytical assays, enabling more sensitive and robust detection of target molecules. Its water solubility and synergy with co-enhancers like MORPH make it a valuable tool for researchers and drug development professionals seeking to improve the performance of their immunoassays and other HRP-based detection systems. While the phenothiazine core has a broad pharmacological history, the specific structure of SPTZ has been optimized for its role as a high-performance in vitro reagent.
References
- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. (URL: )
- Exploring the therapeutic potential of phenothiazine deriv
- High-Sensitivity Analytical Reagents: The Power of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- PHENOTHIAZINE DERIVATIVES AS ENHANCERS OF PEROXIDASE-CATALYZED CHEMILUMINESCENCE AND THEIR APPLICATION IN BIOANALYSIS | Request PDF - ResearchG
- Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence - ResearchG
- Chemical Synthesis and Optimization: The Production of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- PTZ-343 (3-(10′-Phenothiazinyl)propane-1-sulfonate sodium) - MedchemExpress.com. (URL: )
- Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence | Journal of the American Chemical Society. (URL: )
- A review of enhancers for chemiluminescence enzyme immunoassay - Taylor & Francis Online. (URL: )
- Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives - ResearchG
- Direct effects of phenothiazine derivates on the plasma membrane and...
- Examples of some biologically active phenothiazine, sulfone and sulfonamide drugs. (URL: )
- (PDF) Biological Activity of Phenothiazine Sulfonamides - Amanote Research. (URL: )
- Full article: A review of enhancers for chemiluminescence enzyme immunoassay. (URL: )
- Sodium 3-(10H-Phenothiazin-10-yl)
- Sodium 3-(10H-Phenothiazin-10-yl)
- 3-(10'-Phenothiazinyl)propane-1-sulfonate is a potent enhancer of soybean peroxidase-induced chemiluminescence - PubMed. (URL: )
- PTZ-343 | 101199-38-6 - Sigma-Aldrich. (URL: )
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The Serendipitous Saga of the Tricyclic Nucleus: A Technical Guide to the Discovery and Development of Phenothiazine Derivatives
Abstract
The advent of phenothiazine-based therapeutics stands as a landmark achievement in medicinal chemistry and clinical medicine, fundamentally reshaping the landscape of psychiatric care and influencing the development of a diverse array of pharmacological agents. This in-depth technical guide provides a comprehensive exploration of the discovery and development of phenothiazine derivatives, from their serendipitous origins in the dye industry to their rational design as potent neuroleptics and other therapeutic agents. We will delve into the core synthetic methodologies, elucidate the intricate structure-activity relationships, and detail the key preclinical and clinical evaluation paradigms that have defined this remarkable class of drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical framework for understanding and advancing the therapeutic potential of the phenothiazine scaffold.
A Dye, a Surgeon, and the Dawn of Psychopharmacology: A Historical Perspective
The story of phenothiazines is a testament to the power of observation and interdisciplinary collaboration. The journey began not in a pharmaceutical lab, but in the burgeoning synthetic dye industry of the late 19th century.
-
1876: Methylene blue, a phenothiazine derivative, was first synthesized by Heinrich Caro at BASF.[1]
-
1883: August Bernthsen synthesized the parent compound, phenothiazine.[2]
-
Early 1900s: Paul Ehrlich, a pioneer in chemotherapy, utilized methylene blue for staining cells and discovered its antimalarial properties.[1]
For several decades, the therapeutic potential of phenothiazines remained largely unexplored. The turning point came in the 1940s at Rhône-Poulenc laboratories in France, where chemists, in their search for novel antihistamines, synthesized a series of N-substituted phenothiazine derivatives.[1] This work led to the creation of promethazine , a compound with potent antihistaminic and sedative effects.[1]
The crucial leap into psychiatry was orchestrated by French surgeon Henri Laborit.[3] While investigating ways to reduce surgical shock, he observed the profound calming and "indifference"-inducing effects of promethazine in his patients.[4] He hypothesized that such a state of "artificial hibernation" could be beneficial for psychiatric patients. This insight led to the synthesis of chlorpromazine by Paul Charpentier at Rhône-Poulenc in December 1951.[3]
The subsequent clinical investigations by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952 were nothing short of revolutionary.[5] They administered chlorpromazine to patients with psychosis and witnessed a dramatic reduction in agitation, hallucinations, and delusions.[3] This marked the birth of modern psychopharmacology and ushered in a new era of hope for the treatment of severe mental illness.[4][5] The commercial success of chlorpromazine, marketed as Thorazine, spurred the development of a vast portfolio of phenothiazine derivatives and other psychotropic medications.[3]
The Phenothiazine Core: Synthetic Strategies
The tricyclic phenothiazine nucleus is the foundational scaffold upon which a multitude of therapeutic agents have been built. Several synthetic routes have been developed to construct this core structure, each with its own advantages and applications.
Bernthsen Synthesis
The classical method for synthesizing the unsubstituted phenothiazine ring is the Bernthsen synthesis, which involves the high-temperature reaction of diphenylamine with elemental sulfur.[6]
Reaction Pathway: Bernthsen Synthesis
Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.
Experimental Protocol: Bernthsen Synthesis
-
Reactants: A mixture of diphenylamine and elemental sulfur is prepared.
-
Heating: The mixture is heated to a high temperature, typically between 260-280°C.[6]
-
Catalyst: A catalytic amount of iodine can be added to facilitate the reaction.[6]
-
Reaction: The reaction proceeds with the evolution of hydrogen sulfide gas.
-
Purification: After cooling, the crude phenothiazine is purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield a yellow crystalline solid.[6]
Ullmann Condensation
The Ullmann condensation offers a more versatile approach, allowing for the synthesis of substituted phenothiazines. This copper-catalyzed reaction involves the intramolecular cyclization of a 2-aminothiophenol with an o-halonitrobenzene derivative.[7]
Reaction Pathway: Ullmann-Type Synthesis
Caption: Phenothiazine antagonism of Dopamine D2 and Histamine H1 receptor signaling pathways.
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors, phenothiazines reduce dopaminergic neurotransmission, which is thought to be hyperactive in the positive symptoms of schizophrenia (hallucinations, delusions). T[8]his action is also responsible for the extrapyramidal side effects (EPS) associated with these drugs.
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors leads to the sedative and antiemetic effects of many phenothiazines. I[9]t is also a contributing factor to side effects such as weight gain.
-
Muscarinic M1 Receptor Antagonism: This action contributes to anticholinergic side effects like dry mouth, blurred vision, and constipation.
-
Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and dizziness.
Preclinical and Clinical Development: A Rigorous Path to Approval
The development of a new phenothiazine derivative, or any new drug, is a long and meticulous process involving extensive preclinical and clinical testing to establish its safety and efficacy.
Preclinical Evaluation
Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine D2 receptor. 2[10]. Radioligand: A radiolabeled ligand with high affinity and specificity for the D2 receptor (e.g., [³H]spiperone) is used.
-
Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the phenothiazine derivative). 4[10]. Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. 5[10]. Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[10]##### 5.1.2. Animal Models of Antipsychotic Efficacy
Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Apparatus: A rodent is placed in a startle chamber equipped with a sensor to measure its startle response. 2[11]. Acclimation: The animal is allowed to acclimate to the chamber for a set period. 3[11]. Stimuli: The test consists of three types of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response. [12] * Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse. [12] * No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like apomorphine or PCP.
[13]#### 5.2. Clinical Development
The clinical development of an antipsychotic drug typically proceeds through three phases of human trials:
-
Phase I: The drug is administered to a small number of healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: The drug is given to a larger group of patients with schizophrenia to evaluate its efficacy and further assess its safety. Dose-ranging studies are also conducted in this phase.
-
Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to existing treatments. T[6]he primary efficacy endpoint is often the change in the total score of the Positive and Negative Syndrome Scale (PANSS).
[6]### 6. Pharmacokinetics and Metabolism
The pharmacokinetic properties of phenothiazine derivatives can vary significantly based on their chemical structure.
Comparative Pharmacokinetics of Selected Phenothiazines
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Chlorpromazine | 10-80 (high first-pass) | >90 | 18-30 | Extensive hepatic (CYP2D6, CYP1A2) |
| Promethazine | ~25 | 93 | 10-14 | Extensive hepatic |
| Fluphenazine | 40-50 | >90 | 14-24 | Extensive hepatic |
| Thioridazine | 25-35 | >95 | 10-20 | Extensive hepatic (CYP2D6) |
Note: Data are approximate and can vary between individuals.
Conclusion and Future Directions
The discovery and development of phenothiazine derivatives represent a paradigm shift in the history of medicine. From their humble beginnings as synthetic dyes, these compounds have evolved into a cornerstone of psychiatric pharmacotherapy and have provided invaluable tools for understanding the neurobiology of mental illness. The journey of the phenothiazines underscores the importance of serendipity, keen clinical observation, and systematic medicinal chemistry in drug discovery.
While newer "atypical" antipsychotics with different receptor binding profiles have been developed, phenothiazines remain clinically important and continue to serve as a valuable scaffold for the design of novel therapeutic agents. Ongoing research is exploring the potential of phenothiazine derivatives in other therapeutic areas, including oncology and infectious diseases, ensuring that the legacy of this remarkable tricyclic nucleus will continue to unfold.
References
- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 - SciSpace. (n.d.).
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The Phenothiazine Core: A Technical Guide to its Chemical Reactivity and Application
Introduction: The Enduring Legacy of a Privileged Scaffold
The phenothiazine core, a tricyclic aromatic system with a central thiazine ring, represents a cornerstone in the landscape of bioactive molecules and functional materials. First synthesized in 1883, its derivatives have catalyzed revolutions in medicine, most notably with the advent of the first typical antipsychotic, chlorpromazine. Beyond its profound impact on neuroscience, the unique electronic and structural characteristics of the phenothiazine nucleus have rendered it a versatile scaffold for a diverse array of applications, from advanced organic electronics to innovative photoredox catalysis.
This technical guide provides an in-depth exploration of the chemical reactivity of the phenothiazine core. We will dissect its fundamental electronic properties, delve into its key chemical transformations, and elucidate how these characteristics are harnessed in the rational design of drugs and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable heterocyclic system.
I. The Heart of the Matter: Structural and Electronic Properties of the Phenothiazine Core
The chemical behavior of phenothiazine is intrinsically linked to its distinct three-dimensional structure and electron distribution. The central thiazine ring is not planar but rather adopts a folded "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms.[1] This non-planarity has significant implications for molecular packing and intermolecular interactions, which can be strategically manipulated in the design of organic materials.[1]
The phenothiazine nucleus is an electron-rich aromatic system. The presence of both a sulfur and a nitrogen atom in the central ring results in a high electron density, making the core susceptible to electrophilic attack and oxidation. The lone pairs of electrons on the nitrogen and sulfur atoms contribute to the π-system, further enhancing its electron-donating ability.
Caption: The non-planar "butterfly" structure of the phenothiazine core.
The Highest Occupied Molecular Orbital (HOMO) is delocalized across the entire tricyclic system, with significant contributions from the nitrogen and sulfur atoms. This high-lying HOMO energy level is responsible for the low oxidation potential of phenothiazine, a key feature that dictates its redox chemistry. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also distributed over the aromatic rings. The HOMO-LUMO gap can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents, allowing for the fine-tuning of its photophysical and electronic properties for specific applications.[2]
II. The Reactive Nature: Key Chemical Transformations
The rich chemistry of the phenothiazine core is dominated by three main types of reactions: redox reactions, electrophilic aromatic substitution, and N-alkylation/acylation.
A. Redox Chemistry: The Dance of Electrons
One of the most defining features of the phenothiazine core is its ability to undergo reversible oxidation to form a stable radical cation.[3] This process is central to its biological activity and its utility in electronic devices.
The oxidation is a one-electron process that results in the formation of a delocalized radical cation, often intensely colored. The stability of this radical cation is attributed to the extensive delocalization of the unpaired electron over the entire π-system, including the nitrogen and sulfur atoms. Upon oxidation, the phenothiazine molecule tends to planarize, which further enhances the stability of the radical cation.[3]
Caption: Reversible one-electron oxidation of the phenothiazine core.
The redox potential of phenothiazine can be modulated by the introduction of substituents on the aromatic rings. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase the oxidation potential.[4] This tunability is a critical aspect in the design of phenothiazine-based materials for applications such as redox flow batteries and organic semiconductors.
Experimental Protocol: Cyclic Voltammetry of a Phenothiazine Derivative
-
Objective: To determine the oxidation potential of a phenothiazine derivative.
-
Materials:
-
Phenothiazine derivative (1 mM)
-
Anhydrous acetonitrile (electrolyte solvent)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat
-
-
Procedure:
-
Prepare a 1 mM solution of the phenothiazine derivative in anhydrous acetonitrile containing 0.1 M TBAPF₆.
-
Assemble the three-electrode electrochemical cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan at a scan rate of 100 mV/s. The potential window should be set to encompass the expected oxidation wave of the phenothiazine derivative.
-
Record the resulting voltammogram. The potential at the midpoint between the anodic and cathodic peak potentials provides the formal redox potential (E½) of the compound.[5]
-
-
Causality: The use of a non-aqueous solvent like acetonitrile and a supporting electrolyte like TBAPF₆ is crucial to ensure a stable and conductive medium for the electrochemical measurement, allowing for the observation of the reversible oxidation of the phenothiazine core. Purging with an inert gas is essential to prevent the interference of oxygen reduction in the voltammogram.
| Derivative | E½ (V vs. Fc/Fc+) | Solvent | Reference |
| 10-Phenylphenothiazine | 0.765 | Acetonitrile | [5] |
| Phenothiazine (PTZ) | 0.716 | Acetonitrile | [5] |
B. Electrophilic Aromatic Substitution: Tailoring the Periphery
The electron-rich nature of the phenothiazine core makes it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the directing effects of the nitrogen and sulfur atoms. Substitution typically occurs at the 3, 7, and, to a lesser extent, the 1 and 9 positions. The positions para to the nitrogen (3 and 7) are the most activated and are the primary sites of substitution.
Experimental Protocol: Electrophilic Bromination of Phenothiazine
-
Objective: To synthesize a brominated phenothiazine derivative.
-
Materials:
-
Phenothiazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (2 mL)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve phenothiazine in acetonitrile in a round-bottom flask and cool the solution to -10 °C.
-
Add N-bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated phenothiazine.[6]
-
-
Causality: NBS is a mild and selective brominating agent, which is advantageous for controlling the regioselectivity of the reaction on the activated phenothiazine ring. The low reaction temperature helps to minimize side reactions and improve the yield of the desired product.
C. N-Alkylation and N-Acylation: Functionalizing the Core Nitrogen
The nitrogen atom at the 10-position of the phenothiazine core is a key site for functionalization. N-alkylation and N-acylation reactions are routinely employed to introduce a wide variety of side chains, which is a critical strategy for modulating the pharmacological properties of phenothiazine-based drugs.[7][8]
Experimental Protocol: N-Alkylation of 2-Chlorophenothiazine with 1-Bromo-3-chloropropane
-
Objective: To synthesize 2-chloro-10-(3-chloropropyl)phenothiazine, a key intermediate in the synthesis of chlorpromazine.
-
Materials:
-
2-Chlorophenothiazine (10 mmol)
-
1-Bromo-3-chloropropane (30 mmol)
-
Tetrabutylammonium hydrogen sulfate (1 mmol, phase-transfer catalyst)
-
4-Methylpentan-2-one (40 mL)
-
50% (w/w) Sodium hydroxide solution (40 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorophenothiazine, 1-bromo-3-chloropropane, and tetrabutylammonium hydrogen sulfate in 4-methylpentan-2-one.
-
To the stirred solution, add the 50% sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at ambient temperature for 48 hours.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent.[9]
-
-
Causality: This reaction is a classic example of a phase-transfer catalyzed N-alkylation. The phenothiazine anion, formed in the aqueous phase by the strong base, is transferred to the organic phase by the quaternary ammonium salt (phase-transfer catalyst), where it can then react with the alkyl halide. This method allows the reaction to proceed under mild conditions with good yields.
III. Applications: From Mind to Matter
The versatile reactivity of the phenothiazine core has led to its widespread use in two major fields: drug development and materials science.
A. Phenothiazine in Drug Development: A Pillar of Psychopharmacology
The discovery of the antipsychotic properties of chlorpromazine, a derivative of phenothiazine, in the 1950s was a watershed moment in the treatment of schizophrenia and other psychotic disorders.[10] The therapeutic effect of phenothiazine antipsychotics is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[10]
The chemical reactivity of the phenothiazine core is intimately linked to its pharmacological activity. The formation of a phenothiazine radical cation has been hypothesized to be involved in its mechanism of action.[11] Furthermore, the ability to functionalize the phenothiazine core at the 2- and 10-positions has been crucial for developing a wide range of derivatives with varying potencies and side-effect profiles.
Structure-Activity Relationship (SAR) of Phenothiazine Antipsychotics:
-
Substitution at the 2-position: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position generally increases antipsychotic activity.[12]
-
N-10 Side Chain: A three-carbon chain between the nitrogen at position 10 and a terminal tertiary amine is optimal for neuroleptic activity.[12]
-
Conformation: The ability of the N-10 side chain to fold back towards the tricyclic nucleus, mimicking the conformation of dopamine, is thought to be crucial for receptor binding.[9][13]
Caption: Key structure-activity relationships of phenothiazine antipsychotics.
B. Phenothiazine in Materials Science: A Versatile Building Block
The excellent electron-donating properties and reversible redox behavior of the phenothiazine core make it an attractive building block for a variety of organic functional materials.[14][15]
-
Organic Electronics: Phenothiazine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][16][17][18][19] Their high hole mobility and tunable energy levels allow for efficient charge transport and device performance. The non-planar structure of the phenothiazine core can also help to suppress aggregation, which is beneficial for maintaining high luminescence efficiency in the solid state.[1]
-
Photoredox Catalysis: The ability of phenothiazines to be easily oxidized to a radical cation upon photoexcitation has led to their emergence as powerful organic photoredox catalysts.[3][20][21][22] These catalysts can mediate a variety of chemical transformations, including polymerizations and carbon-carbon bond-forming reactions, under mild and environmentally friendly conditions.
IV. Conclusion: A Scaffold of Enduring Significance
The phenothiazine core, with its unique blend of structural and electronic properties, continues to be a source of inspiration for chemists and material scientists. Its rich and tunable reactivity has not only provided humanity with life-changing medicines but also holds immense promise for the development of next-generation organic electronic devices and sustainable catalytic systems. A thorough understanding of the fundamental principles governing the chemical reactivity of this remarkable scaffold is paramount for unlocking its full potential in the years to come.
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Water Solubility of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed technical examination of the water solubility of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS: 101199-38-6). We delve into the molecular determinants of its solubility, present a rigorous, field-proven protocol for its quantitative measurement, and discuss the critical implications of this property for its primary applications, particularly as a high-sensitivity analytical reagent. This document is intended to equip researchers, chemists, and formulation scientists with the necessary expertise to effectively utilize this compound in aqueous systems.
Introduction: The Significance of a Soluble Phenothiazine Derivative
Phenothiazine and its derivatives are a cornerstone class of compounds with extensive applications, most notably in pharmacology.[1] However, the parent phenothiazine structure is characterized by poor water solubility, a significant impediment to its use in many biological and analytical contexts.[1][2][3] this compound overcomes this limitation through elegant chemical design. By incorporating a sodium propane sulfonate moiety onto the phenothiazine nitrogen, the molecule gains a strongly hydrophilic, ionizable group.[4][5]
This structural modification is not merely for convenience; it is the key enabler of its function. The compound's primary role is as a potent enhancer in horseradish peroxidase (HRP)-catalyzed chemiluminescent reactions.[4][6] These assays are performed in aqueous buffers, making high water solubility an absolute prerequisite for the compound's efficacy in enhancing light signals for ultra-sensitive detection.[4][5] Understanding and verifying its solubility is therefore a critical first step in assay development and validation.
Core Physicochemical & Structural Properties
The solubility of a compound is a direct consequence of its molecular structure and resulting physicochemical properties. The dual nature of this molecule—a large, hydrophobic phenothiazine core and a highly polar, ionic sulfonate tail—governs its behavior in aqueous media.
| Property | Data | Source(s) |
| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [7] |
| Molecular Weight | 343.4 g/mol | [7] |
| CAS Number | 101199-38-6 | [8][9] |
| Appearance | Prills or Beads | [1] |
| Reported Water Solubility | 50 mg/mL (145.60 mM) | [6] |
The reported solubility of 50 mg/mL is substantial and classifies the compound as "freely soluble."[6] This high solubility is imparted by the sodium sulfonate group, which readily dissociates in water, leading to strong ion-dipole interactions with water molecules that overcome the hydrophobic nature of the tricyclic phenothiazine core.
Quantitative Determination of Aqueous Solubility: A Validated Protocol
While a supplier may report a solubility value, it is imperative for rigorous scientific practice to independently verify this parameter, especially when developing quantitative assays. The equilibrium shake-flask method is the gold-standard and most widely accepted technique for determining the thermodynamic solubility of a compound.[10]
The Scientific Principle: Achieving Thermodynamic Equilibrium
The shake-flask method is predicated on a simple yet robust principle: to determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature. This is achieved by adding an excess of the solid compound to the solvent and agitating the mixture for a prolonged period. This ensures that the system reaches a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The resulting clear liquid phase is, by definition, a saturated solution. Any analytical measurement of the concentration of this saturated solution yields the solubility.
Experimental Workflow Diagram
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spectral properties of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
An In-depth Technical Guide to the Spectral Properties of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ)
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the spectral characteristics of this compound (SPTZ), a key reagent in various biochemical assays. As a Senior Application Scientist, my objective is to synthesize the theoretical underpinnings with practical, field-proven methodologies to empower your research and development endeavors.
Introduction: The Significance of SPTZ in Modern Analytics
This compound, commonly referred to as SPTZ, is a water-soluble derivative of phenothiazine.[1][2] Its molecular structure is characterized by the tricyclic phenothiazine core, functionalized at the nitrogen atom with a propyl sulfonate group. This sulfonate moiety is pivotal, imparting excellent water solubility, a critical attribute for its application in aqueous biochemical systems.[1]
The primary application of SPTZ is as a highly effective enhancer of horseradish peroxidase (HRP)-catalyzed luminol chemiluminescence.[1][3][4] This enhancement effect is central to increasing the sensitivity of a multitude of immunoassays and other diagnostic tests, allowing for the detection of analytes at very low concentrations.[1][4] Understanding the spectral properties of SPTZ is not merely an academic exercise; it is fundamental to optimizing its function in these sensitive detection systems. This guide will delve into the photophysical behavior of the phenothiazine chromophore, extrapolate the expected spectral characteristics of SPTZ, and provide robust protocols for their empirical determination.
The Spectroscopic Foundation: The Phenothiazine Chromophore
The spectral properties of SPTZ are fundamentally governed by its phenothiazine core. Phenothiazine is a well-studied heterocyclic compound with a non-planar, butterfly-like structure.[5][6] Its electronic spectrum is characterized by distinct absorption bands in the ultraviolet (UV) and, to a lesser extent, the visible region.
These absorptions arise from electronic transitions within the π-system of the aromatic rings and the non-bonding electrons on the nitrogen and sulfur heteroatoms. Typically, phenothiazine and its simple derivatives exhibit two main absorption bands:
-
π-π* Transitions: These are high-energy transitions occurring in the UV region, often below 300 nm. They are characteristic of the conjugated aromatic system.[5]
-
n-π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N or S) to an anti-bonding π* orbital. These bands are typically found at longer wavelengths, in the near-UV or visible region.[5]
For the parent 10H-phenothiazine, characteristic absorption maxima (λmax) are observed around 252 nm and 316 nm.[5] Upon excitation, phenothiazines can relax via fluorescence, emitting light at a longer wavelength than they absorb. This fluorescence is a key aspect of their photophysical profile.
Projected Spectral Properties of SPTZ
The addition of the 3-sulfonatopropyl group to the nitrogen atom of the phenothiazine ring is expected to have a modest, yet notable, influence on its spectral properties.
-
UV-Visible Absorption: The N-alkylation is unlikely to cause a dramatic shift in the primary absorption bands compared to the parent phenothiazine. We can anticipate absorption maxima in the UV region, characteristic of the π-π* and n-π* transitions of the phenothiazine core. The high polarity of the sulfonate group and its interaction with aqueous solvents may lead to subtle solvatochromic shifts.
-
Fluorescence Emission: Phenothiazine derivatives are known to be fluorescent.[6][7] SPTZ is expected to exhibit fluorescence upon excitation at its absorption maxima. The emission wavelength will be longer than the excitation wavelength (Stokes shift). The fluorescence quantum yield and lifetime are critical parameters that can be influenced by the solvent environment and the presence of quenchers.
The following table summarizes the anticipated spectral properties of SPTZ in an aqueous buffer. These are estimations based on the known properties of phenothiazine derivatives and serve as a baseline for empirical investigation.
| Parameter | Expected Value/Range | Rationale & Comments |
| UV-Vis Absorption | ||
| λmax 1 | ~250-260 nm | Corresponds to the primary π-π* transition of the phenothiazine core. |
| λmax 2 | ~310-325 nm | Corresponds to the n-π* transition, sensitive to the local environment. |
| Molar Absorptivity (ε) | 103 - 104 M-1cm-1 | Typical for phenothiazine derivatives; requires experimental determination. |
| Fluorescence Emission | ||
| Excitation Maxima (λex) | Should correspond to λmax values | Efficient excitation occurs at the absorption maxima. |
| Emission Maximum (λem) | ~350-450 nm | A significant Stokes shift is expected. The exact value is solvent-dependent. |
| Quantum Yield (ΦF) | Variable | Highly dependent on the solvent and presence of quenchers. |
Experimental Protocols for Spectral Characterization
To empirically determine the spectral properties of SPTZ, a systematic approach using standard spectroscopic techniques is required. The following protocols are designed to be self-validating and provide a comprehensive characterization.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of SPTZ.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known mass of high-purity SPTZ (e.g., 10 mg).
-
Dissolve the SPTZ in a known volume of the desired aqueous buffer (e.g., 10 mL of 10 mM phosphate-buffered saline, pH 7.4) to create a stock solution of known concentration. The use of an aqueous buffer is critical given the primary application of SPTZ.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will yield absorbances between 0.1 and 1.0 (the linear range of most spectrophotometers).
-
-
Spectrophotometric Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Use the same aqueous buffer as the blank to zero the instrument.
-
Record the absorption spectrum of each working solution over a wavelength range of 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot a graph of absorbance at a specific λmax versus the concentration of SPTZ.
-
The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (where the path length 'l' is typically 1 cm).
-
Diagram of Experimental Workflow for UV-Vis Spectroscopy
Caption: Jablonski diagram illustrating electronic state transitions.
Conclusion
This compound is a vital tool in high-sensitivity analytical chemistry. While its primary role as a chemiluminescence enhancer is well-established, a thorough understanding of its fundamental spectral properties is crucial for the rational design and optimization of assays. This guide provides a framework based on the known photophysics of the phenothiazine core and outlines robust experimental procedures for the complete spectral characterization of SPTZ. By applying these methodologies, researchers can gain deeper insights into the behavior of this important molecule, leading to advancements in diagnostics and beyond.
References
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing).
- Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI.
- Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative - Luminescence.
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC - NIH.
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- This compound - PubChem.
- Advanced Chemiluminescence Technologies: The Role of this compound - NINGBO INNO PHARMCHEM CO.,LTD..
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- Phenothiazine - the NIST WebBook - National Institute of Standards and Technology.
- sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid - PubChem - NIH.
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An In-Depth Technical Guide to Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate: Properties, Synthesis, and Application as a Chemiluminescence Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often abbreviated as SPTZ, is a specialized organic compound that has garnered significant attention in the scientific community for its remarkable ability to enhance chemiluminescent signals. This property has made it an invaluable tool in a variety of highly sensitive bioanalytical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. Its primary function is to amplify the light output in peroxidase-catalyzed reactions, thereby enabling the detection of analytes at exceedingly low concentrations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an in-depth exploration of its mechanism of action and application in enhanced chemiluminescence assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below. The presence of the sulfonate group imparts good water solubility, a critical attribute for its use in aqueous buffer systems common in biological assays.[1]
| Property | Value | Source(s) |
| Molecular Weight | 343.4 g/mol | [2][3] |
| Chemical Formula | C₁₅H₁₄NNaO₃S₂ | [2][4] |
| CAS Number | 101199-38-6 | [5] |
| IUPAC Name | This compound | [4] |
| Appearance | Almost white to grey to brown powder/solid | [4] |
| Solubility | Soluble in water (50 mg/mL) | [6] |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a one-pot reaction involving the nucleophilic substitution of 1,3-propane sultone by the anion of phenothiazine.[7] This method is favored for its efficiency and good yield.[7]
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Detailed Synthesis Protocol
This protocol is an improved one-pot synthesis designed to ensure high purity of the final product, which is crucial for its function as a chemiluminescence enhancer.[]
Materials:
-
Phenothiazine
-
Sodium hydride (60% dispersion in mineral oil)
-
1,3-Propane sultone
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Ethanol (90%)
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Preparation: Under an argon atmosphere, dissolve sodium hydride (1.76 g, 44.2 mmol) in dry THF (40 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation of Phenothiazine: Prepare a solution of phenothiazine (8 g, 40 mmol) in dry THF (40 ml). Add this solution to the sodium hydride suspension.
-
Formation of the Phenothiazine Anion: Stir the mixture at room temperature for 60 minutes, during which a dark orange suspension will form. Following this, heat the mixture to 50°C for 90 minutes.
-
Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Prepare a solution of 1,3-propane sultone (4.88 g, 40 mmol) in dry THF (40 ml) and add it to the reaction mixture.
-
Reaction Completion: Stir the resulting mixture at 0°C for 30 minutes. Remove the ice bath and continue stirring for an additional 30 minutes at room temperature. A white precipitate will form.
-
Isolation of the Product: Filter the white precipitate and wash it sequentially with THF and diethyl ether.
-
Purification: Further purify the crude product by crystallization from 90% ethanol to yield this compound as white crystals (yield: ~72%).[]
Mechanism of Chemiluminescence Enhancement
This compound functions as an electron transfer mediator in the horseradish peroxidase (HRP)-catalyzed oxidation of luminol.[6] In this reaction, HRP in its resting state is oxidized by hydrogen peroxide (H₂O₂) to a higher oxidation state, Compound I. Compound I is then reduced by the phenothiazine enhancer to Compound II, generating a phenothiazine radical cation. Compound II is further reduced back to the resting state of HRP by another molecule of the enhancer, producing a second radical cation. These enhancer radicals are highly reactive and efficiently oxidize luminol, leading to the formation of an excited-state product that emits light upon relaxation to the ground state. This enhanced generation of luminol radicals significantly amplifies the chemiluminescent signal.[9]
Signaling Pathway Diagram
Caption: Mechanism of HRP-catalyzed chemiluminescence enhancement by SPTZ.
Application in Enhanced Chemiluminescent ELISA
The signal-enhancing properties of this compound are particularly advantageous in ELISAs, where the detection of low-abundance antigens is often required. The following is a generalized protocol for an enhanced chemiluminescent sandwich ELISA.
Enhanced Chemiluminescent ELISA Workflow
Caption: Workflow for an enhanced chemiluminescent sandwich ELISA.
Detailed Protocol for Enhanced Chemiluminescent Reaction
This protocol describes the preparation and use of an enhanced chemiluminescent substrate solution for HRP-based detection.[10][11]
Materials:
-
Tris buffer (e.g., 80 mM, pH 8.3)
-
Luminol (sodium salt)
-
This compound (SPTZ)
-
4-morpholinopyridine (MORP) - a secondary enhancer (optional but recommended for maximal signal)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
Preparation of Enhanced Chemiluminescent Substrate Solution (prepare fresh):
-
Prepare an 80 mM Tris buffer solution and adjust the pH to 8.3.
-
To the Tris buffer, add the following components to the final concentrations indicated:
-
Luminol: 0.17 mM
-
This compound (SPTZ): 2.1 mM
-
4-morpholinopyridine (MORP): 8.75 mM
-
Hydrogen peroxide: 1.75 mM
-
-
Mix the solution thoroughly.
ELISA Signal Detection:
-
After the final wash step of your ELISA protocol (following incubation with the HRP-conjugated antibody), add 100 µL of the freshly prepared enhanced chemiluminescent substrate solution to each well.
-
Immediately place the microplate in a chemiluminescence-capable microplate reader and measure the relative light units (RLU).
Conclusion
This compound is a highly effective chemiluminescence enhancer that has significantly advanced the sensitivity of HRP-based bioanalytical assays. Its water solubility, efficient one-pot synthesis, and potent signal amplification capabilities make it a valuable reagent for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and mechanism of action, as detailed in this guide, is crucial for its successful implementation in developing highly sensitive and reliable immunoassays. The continued exploration of phenothiazine derivatives in biotechnology promises further innovations in diagnostics and bioanalysis.[1]
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Chemical Synthesis and Optimization: The Production of this compound.
- BOC Sciences. (2016, April 7). Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalyst.
- MedchemExpress. PTZ-343 (3-(10′-Phenothiazinyl)propane-1-sulfonate sodium).
- Vdovenko, M. M., & Sakharov, I. Y. (2012). Optimization of Horseradish Peroxidase-Catalyzed Enhanced Chemiluminescence Reaction by Full Factorial Design. PubMed.
- ResearchGate. (2025, August 6). Optimization of horseradish peroxidase-catalyzed enhanced chemiluminescence reaction by full factorial design | Request PDF.
- LGC Standards. Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate.
- Fisher Scientific. This compound, TRC.
- PubChem. This compound.
- Thermo Fisher Scientific. 10H-Phenothiazine-10-propanesulfonic acid sodium salt, Thermo Scientific Chemicals 5 g.
- Sigma-Aldrich. This compound.
- Thorpe, G. H., & Kricka, L. J. (1986). Enhanced chemiluminescent reactions catalyzed by horseradish peroxidase. Methods in Enzymology, 133, 331-353.
- Wang, X., et al. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(4), 291-301.
- Echemi. This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenothiazine Derivatives in Biotechnology: The Impact of this compound.
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The Computational Microscope: A Technical Guide to the Theoretical Study of Phenothiazine Derivatives
Introduction: Beyond the Flask—Modeling the Multifaceted Phenothiazine Core
The story of phenothiazine is a landmark in medicinal chemistry. From the serendipitous discovery of chlorpromazine's antipsychotic effects in the 1950s to the ongoing exploration of its derivatives as anticancer, antioxidant, and antimicrobial agents, this tricyclic scaffold has proven to be a versatile pharmacophore[1][2][3][4][5]. Its unique, non-planar "butterfly" structure and rich redox chemistry are central to its diverse biological activities[1][6][7]. While empirical synthesis and screening have yielded numerous successful drugs, a deeper, predictive understanding of how structural modifications influence function is essential for rational drug design.
This is where theoretical and computational studies come to the forefront. By employing a suite of in silico techniques, researchers can dissect the electronic, structural, and dynamic properties of phenothiazine derivatives at an atomic level. This guide provides a technical framework for researchers, scientists, and drug development professionals on the application of core theoretical methods to the study of phenothiazines. We will move beyond a simple listing of methods to explain the causality behind their selection, offering field-proven insights into designing, executing, and interpreting these computational experiments. The goal is to create a self-validating system of inquiry, where theoretical predictions rigorously inform and accelerate experimental discovery.
Pillar I: Quantum Chemical Investigations—Decoding Electronic Structure and Reactivity
At the heart of phenothiazine's function lies its electron-rich heterocyclic system. Quantum chemical calculations are indispensable for probing this electronic landscape. Density Functional Theory (DFT) has become the workhorse method in this domain, offering a robust balance between computational cost and accuracy for systems of this size[8][9].
Why DFT? The Causality Behind the Choice
DFT is chosen over simpler semi-empirical methods (like AM1 or PM3) for its superior accuracy in describing electron correlation effects, which are crucial for the π-conjugated system of phenothiazine[10]. While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are often reserved for benchmarking smaller fragments due to their high computational scaling, making DFT the pragmatic choice for the full derivatives[11]. The selection of the functional and basis set is a critical decision. The B3LYP hybrid functional is frequently employed as it provides a reliable description of molecular geometries and electronic properties for a wide range of organic molecules[8][12][13]. Basis sets like 6-311++G(d,p) are commonly used to provide sufficient flexibility for accurately describing the electron distribution, including diffuse functions (++) for anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively[8][12].
Key Applications & Experimental Protocols
1. Geometric and Electronic Structure Optimization: The first step in any quantum chemical study is to find the minimum energy structure of the molecule. The characteristic butterfly-like fold of the phenothiazine ring system is a key structural feature that influences its intermolecular interactions and biological activity.
-
Protocol: Geometry Optimization
-
Input Structure: Build the 3D structure of the phenothiazine derivative using molecular modeling software.
-
Method Selection: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
-
Calculation Type: Perform a geometry optimization calculation. This algorithm systematically adjusts atomic coordinates to find the lowest energy conformation.
-
Verification: Confirm that a true minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
2. Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions[12].
-
Data Interpretation: A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, which is often correlated with higher biological activity[12]. DFT calculations also yield key reactivity descriptors:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Chemical Hardness (η) = (IP - EA) / 2
-
Electrophilicity (ω) = μ2 / (2η) where μ is the electronic chemical potential.
-
These descriptors provide a quantitative basis for comparing the reactivity of different derivatives[12][13].
Table 1: Representative Quantum Chemical Descriptors for Phenothiazine Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 10-phenylphenothiazine (PP) | - | - | 4.41 | - | [12] |
| 10-phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | - | - | 3.66 | - | [12] |
| 7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | - | - | 3.68 | - | [12] |
| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)acrylic acid (BPPAA) | - | - | 4.43 | - | [12] |
| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid (BPPCA) | - | - | 3.07 | - | [12] |
3. Antioxidant Activity Assessment: Phenothiazines are known antioxidants, a property linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals[2][6]. DFT can be used to calculate thermochemical parameters that describe these mechanisms[8].
-
Key Parameters:
-
Bond Dissociation Enthalpy (BDE): The enthalpy change for breaking the N-H bond homolytically. A lower BDE indicates easier hydrogen atom donation.
-
Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates electron transfer.
-
Proton Dissociation Enthalpy (PDE): The enthalpy change for deprotonation.
-
Proton Affinity (PA): The negative of the enthalpy change for protonation.
-
Electron-Transfer Enthalpy (ETE): The enthalpy change for electron donation.
-
-
Protocol: Calculating Antioxidant Parameters
-
Optimize Species: Perform geometry optimizations and frequency calculations for the parent molecule (ArNH), its radical cation (ArNH•+), its radical (ArN•), and its anion (ArN-).
-
Calculate Enthalpies: Use the output from the frequency calculations to determine the total enthalpy (H) for each species.
-
Apply Formulas:
-
BDE = H(ArN•) + H(H•) - H(ArNH)
-
IP = H(ArNH•+) + H(e-) - H(ArNH)
-
PDE = H(ArN-) + H(H+) - H(ArNH)
-
-
4. Simulating Spectra with TD-DFT: Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as UV-visible absorption spectra[1][14]. This is crucial for understanding the photophysical properties of phenothiazines, which are relevant for applications like photosensitizers or materials in organic electronics[1][15][16][17][18].
-
Protocol: UV-Vis Spectrum Simulation
-
Ground State Optimization: Obtain the optimized ground-state geometry using DFT as described above.
-
TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation, requesting the calculation of a number of excited states.
-
Analysis: The output will provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (f), which are related to the intensity of the absorption bands[1]. This allows for direct comparison with experimental spectra.
-
Caption: Quantum chemical workflow for phenothiazine analysis.
Pillar II: Molecular Docking—Predicting and Rationalizing Biological Interactions
While quantum chemistry reveals the intrinsic properties of a molecule, molecular docking predicts how it will interact with a specific biological target, typically a protein receptor or enzyme. This technique is fundamental in drug discovery for hit identification and lead optimization[12][13][19][20][21].
The Logic of Docking: A Lock-and-Key Simulation
Molecular docking algorithms explore the conformational space of a ligand (the phenothiazine derivative) within the binding site of a receptor, scoring each potential pose based on a force field. This allows for the prediction of the preferred binding mode and the estimation of binding affinity[22]. The causality is direct: by simulating the physical interactions (hydrogen bonds, hydrophobic interactions, electrostatic forces) between the ligand and receptor, we can hypothesize why certain derivatives are more potent than others and guide the synthesis of new compounds with improved binding characteristics.
A Validated Docking Protocol
A trustworthy docking study must be a self-validating system. This involves redocking a known co-crystallized ligand to ensure the docking protocol can reproduce the experimentally observed binding mode.
-
Step 1: Receptor Preparation
-
Obtain Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Clean Structure: Remove water molecules, co-solvents, and any ligands not relevant to the study.
-
Add Hydrogens & Assign Charges: Add hydrogen atoms appropriate for a chosen pH (e.g., 7.4) and assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
Define Binding Site: Identify the binding pocket, typically based on the position of a known co-crystallized inhibitor or through pocket detection algorithms.
-
-
Step 2: Ligand Preparation
-
Generate 3D Structure: Use the DFT-optimized geometry from quantum calculations for a low-energy starting conformation.
-
Assign Charges & Torsions: Assign partial charges and define rotatable bonds.
-
-
Step 3: Docking & Scoring
-
Algorithm Selection: Choose a docking program (e.g., AutoDock, Glide, GOLD).
-
Execution: Run the docking simulation, allowing the algorithm to sample various poses of the ligand in the binding site.
-
Scoring: The program will output a series of poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate better binding affinity[12].
-
-
Step 4: Analysis of Results
-
Binding Mode: Visualize the top-ranked poses. Analyze the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, with specific amino acid residues in the binding pocket[19][21].
-
Correlation: Correlate the predicted binding affinities with experimental biological data (e.g., IC50 values) to validate the docking model.
-
Caption: Standard workflow for molecular docking studies.
Pillar III: Bridging Structure and Activity with QSAR and Molecular Dynamics
While DFT and docking focus on single molecules or static complexes, a comprehensive theoretical study often requires bridging the gap to macroscopic properties and dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR)
QSAR provides a valuable statistical approach to link the chemical structures of a series of phenothiazine derivatives with their biological activities[8][23][24][25][26][27].
-
The Rationale: The core principle of QSAR is that variations in the biological activity of a group of compounds are correlated with changes in their molecular properties (descriptors). By building a mathematical model, one can predict the activity of new, unsynthesized compounds.
-
Methodology:
-
Dataset: Compile a set of phenothiazine derivatives with experimentally measured biological activity (e.g., IC50, MIC).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical properties like LogP, topological indices, quantum chemical parameters from DFT).
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation relating the descriptors to the activity[25].
-
Validation: Rigorously validate the model using internal (e.g., leave-one-out cross-validation, q²) and external test sets to ensure its predictive power. A robust model will have a high squared correlation coefficient (r²) and cross-validated coefficient (q²)[23].
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, tracking the movements of atoms over time[28]. This is crucial for understanding the stability of a ligand-protein complex and observing conformational changes that are missed in static docking studies[9][28][29].
-
Why MD?: A high docking score indicates a favorable static interaction, but it doesn't guarantee the complex will be stable in a dynamic, solvated environment. MD simulations test this stability.
-
Protocol: Ligand-Protein Complex Simulation
-
System Setup: Take the best-ranked pose from molecular docking. Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization & Equilibration: Minimize the energy of the system to remove steric clashes. Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a significant period (e.g., 50-100 ns or more) to sample conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD indicates the complex is not falling apart.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
-
-
Caption: Logic relationship between QSAR and MD simulations.
Conclusion: An Integrated Theoretical-Experimental Strategy
The theoretical study of phenothiazine derivatives is not a replacement for experimental work but a powerful synergistic partner. Quantum chemical calculations provide fundamental insights into molecular properties that drive reactivity and photophysics. Molecular docking and QSAR modeling rationalize structure-activity relationships and guide the design of more potent compounds. Molecular dynamics simulations then validate the stability of these proposed interactions in a more realistic, dynamic environment.
By thoughtfully applying this integrated suite of computational tools, researchers can navigate the vast chemical space of phenothiazine derivatives with greater efficiency and precision. This guide provides the foundational protocols and, more importantly, the strategic reasoning behind them, empowering scientists to move from mere data generation to true knowledge-driven discovery in the enduring quest to harness the full therapeutic potential of the phenothiazine scaffold.
References
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]
- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (n.d.).
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Antioxidant Properties of New Phenothiazine Derivatives. (n.d.).
- Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. (2021). Journal of Applied Organometallic Chemistry. [Link]
- QSAR and drug design of phenothiazine derivatives as antituberculars. (n.d.). Sheetal Academy. [Link]
- The versatility of phenothiazines as an anticancer drug scaffold. (2021). Taylor & Francis. [Link]
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (n.d.).
- DFT and MD investigations of the biomolecules of phenothiazine derivatives: interactions with gold and water molecules and investigations in search of effective drug for SARS-CoV-2. (2022). PubMed. [Link]
- Phenothiazine. (n.d.). Wikipedia. [Link]
- A theoretical study on the structure and properties of phenothiazine derivatives and their radical cations. (n.d.).
- Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions (298 K). (n.d.).
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A Technical Guide to the Computational Analysis of Phenothiazine Compounds
Abstract
The phenothiazine scaffold is a cornerstone in medicinal chemistry, historically leading to breakthroughs in antipsychotic and antihistaminic therapies and now showing promise in anticancer, antimicrobial, and neuroprotective applications.[1][2][3] As drug development pivots towards greater efficiency and precision, computational chemistry has become an indispensable tool for elucidating the mechanisms, predicting the activity, and optimizing the properties of phenothiazine derivatives.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core computational methodologies applied to the study of phenothiazine compounds. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in the principles of scientific integrity and validation. We will explore quantum chemical calculations for understanding intrinsic molecular properties, molecular docking for predicting target interactions, molecular dynamics for assessing complex stability, and QSAR for modeling structure-activity relationships.
Introduction: The Phenothiazine Scaffold and the Rise of In Silico Analysis
The Pharmacological Significance of Phenothiazines
Phenothiazine is a tricyclic heterocyclic compound, S(C₆H₄)₂NH, that serves as a privileged structure in drug discovery.[2][6] Its "butterfly" conformation and rich electronic properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[7][8] The initial breakthrough came with the development of chlorpromazine, which revolutionized the treatment of schizophrenia by antagonizing dopamine D₂ receptors.[9] Since then, the phenothiazine core has been integrated into drugs with antihistaminic, antiemetic, and antimalarial properties.[3][9] Current research is actively exploring their potential as anticancer agents, inhibitors of multidrug resistance, and treatments for neurodegenerative disorders like Alzheimer's disease.[1][10][11] This versatility stems from the scaffold's ability to interact with multiple biological targets, a characteristic that also presents a significant challenge for specificity and side-effect profiles.[2]
The Imperative for Computational Approaches
Traditional drug discovery, reliant on extensive synthesis and high-throughput screening, is a resource-intensive process.[5] Computational chemistry offers a paradigm shift, enabling a rational, hypothesis-driven approach to drug design.[12][13] By simulating molecular behavior and interactions at an atomic level, these methods can predict compound efficacy, toxicity, and pharmacokinetic properties (ADMET) before a single molecule is synthesized.[13][14] For a diverse family of compounds like phenothiazines, computational analysis is crucial for understanding how subtle changes in the substitution pattern on the tricyclic core influence target specificity and overall pharmacological effect.[15] This in silico approach accelerates the discovery pipeline, reduces costs, and allows for the exploration of chemical space far beyond the practical limits of a laboratory.[4][16]
Caption: A generalized workflow for computational drug discovery.
Foundational Analysis: Quantum Chemical Calculations
Rationale: Probing Intrinsic Molecular Properties
Before assessing how a molecule interacts with a biological target, it is critical to understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the reactivity, stability, and antioxidant potential of phenothiazine derivatives.[17][18] These methods are invaluable for explaining the behavior of these redox-active compounds, as their therapeutic and toxic effects are often linked to their ability to form radical cations.[8][17]
Key Calculated Parameters and Their Significance
DFT calculations can elucidate several descriptors that are predictive of a molecule's behavior:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and the ease of charge transfer within the molecule. A smaller gap generally implies higher reactivity.[19]
-
Ionization Potential (IP) & Electron Affinity (EA): These parameters relate to the molecule's ability to donate or accept electrons, respectively, which is fundamental to understanding antioxidant mechanisms.[17]
-
Bond Dissociation Enthalpy (BDE): For phenothiazines, the BDE of the N-H bond is particularly important for evaluating their capacity as radical scavengers.[17]
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites that are likely points of interaction with other molecules.[20]
Protocol: A Generalized DFT Workflow for a Phenothiazine Derivative
This protocol outlines the essential steps for performing a DFT-based analysis on a novel phenothiazine compound.
-
Structure Preparation:
-
Construct the 3D structure of the phenothiazine derivative using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy (most stable) conformation of the molecule. This is a prerequisite for accurate calculation of electronic properties.
-
Method: Employ a DFT functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.[18][19]
-
Basis Set: Use a basis set like 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[18]
-
Solvation Model: If studying the molecule in a biological context, include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effects of an aqueous environment.[17]
-
-
Frequency Calculation:
-
Causality: This step is a self-validating check. It confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. It also provides thermodynamic data like enthalpy and Gibbs free energy.
-
Perform the frequency calculation at the same level of theory (functional and basis set) as the optimization.
-
-
Property Calculation:
-
Causality: Once a stable structure is confirmed, calculate the electronic properties of interest.
-
Using the optimized geometry, perform single-point energy calculations to derive HOMO and LUMO energies, molecular orbitals, and the electrostatic potential map.[19][20]
-
Calculate BDE, IP, and other thermochemical parameters using appropriate thermodynamic cycles and equations.[17]
-
-
Analysis:
-
Visualize molecular orbitals and ESP maps to identify reactive sites.
-
Compare the calculated HOMO-LUMO gap and BDE values with known phenothiazines to predict relative reactivity and antioxidant potential.
-
Target Interaction Modeling: Molecular Docking
Rationale: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of one molecule (ligand) to the active site of another (receptor, typically a protein).[5][21] For phenothiazines, docking studies are essential for screening large virtual libraries of derivatives against specific biological targets, such as dopamine receptors, acetylcholinesterase (in Alzheimer's disease), or various kinases in cancer.[10][22][23] The primary goal is to identify compounds that are geometrically and energetically complementary to the target's binding site.
Critical Considerations: Target Preparation and Ligand Conformation
The trustworthiness of a docking simulation hinges on meticulous preparation.
-
Receptor Preparation: An X-ray crystal structure of the target protein (retrieved from the Protein Data Bank - PDB) is the starting point. It must be prepared by adding hydrogen atoms (which are often not resolved in crystallography), removing water molecules (unless they are known to be critical for binding), and assigning correct protonation states to amino acid residues at physiological pH.
-
Ligand Preparation: The phenothiazine derivative must be converted to a 3D structure and assigned correct atom types and charges. Generating multiple low-energy conformers is crucial because the ligand's bound conformation may not be its lowest energy state in solution.
Caption: A typical workflow for a molecular docking experiment.
Protocol: A Step-by-Step Molecular Docking Workflow
This protocol uses acetylcholinesterase (AChE) as an example target for phenothiazine derivatives in Alzheimer's research.[10]
-
System Preparation:
-
Download the crystal structure of human AChE, for instance, PDB ID: 4EY7, from the PDB.
-
Using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools, prepare the protein: assign bond orders, add hydrogens, and perform a restrained energy minimization to relax the structure.
-
Prepare the 3D structures of your phenothiazine derivatives. Generate multiple conformers and assign partial charges using a force field like OPLS.
-
-
Binding Site Definition:
-
Causality: The docking algorithm needs to know where to search for a binding pose. Defining a specific search space (a "grid box") around the known active site dramatically increases computational efficiency and accuracy.
-
Identify the active site residues. For AChE, this includes the catalytic triad (Ser203, His447, Glu334).
-
Generate a receptor grid centered on the active site, large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Causality: The software systematically samples different poses of the ligand within the grid box, evaluating the energetic favorability of each pose using a scoring function.
-
Use a docking program (e.g., Glide, AutoDock Vina). Set the docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide). Higher precision levels are more computationally expensive but more rigorous.[10]
-
The program will output a set of binding poses for each ligand, ranked by a docking score.
-
-
Results Analysis and Validation:
-
Scoring Function: The docking score (e.g., GlideScore, binding energy in kcal/mol) is an estimate of the ligand's binding affinity. Lower scores typically indicate better binding.[10]
-
Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful interactions with key active site residues, such as hydrogen bonds, pi-pi stacking, or hydrophobic interactions. For example, interactions with Trp86 and Tyr337 in the AChE active site are often critical.
-
Self-Validation: A crucial step is to perform "re-docking." This involves extracting the co-crystallized ligand from the PDB file, docking it back into the receptor, and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.
-
| Compound Class | Target | Example Docking Score (GlideScore) | Reference |
| Coumarin-fused Phenothiazines | Acetylcholinesterase (4EY7) | -8.4 to -13.4 | [10] |
| Phenothiazine-Imidazopyridine | MARK4 Protein | - | [23] |
| Novel Phenothiazine Derivatives | Butyrylcholinesterase | - | [22] |
| Table 1: Example Applications of Molecular Docking for Phenothiazine Derivatives. Note: Direct comparison of scores across different studies and software is not advisable. |
Dynamic Stability Assessment: Molecular Dynamics Simulations
Rationale: From Static Snapshots to Dynamic Behavior
Molecular docking provides a valuable but static picture of the ligand-receptor interaction. In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer understanding of the stability of the protein-ligand complex, the role of solvent, and conformational changes that may occur upon binding.[20][24] An MD simulation is often performed on the top-ranked pose from a docking study to validate its stability.
Key Analyses: RMSD, RMSF, and Binding Free Energy Calculations
-
Root Mean Square Deviation (RMSD): Tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot for both the protein and the ligand suggests the complex is stable.[20]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in active site loops can indicate flexibility that may be important for ligand binding.[20]
-
MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) are post-processing methods to estimate the free energy of binding from the MD trajectory. They provide a more accurate prediction of binding affinity than docking scores alone.[10]
Protocol: An Overview of an MD Simulation Workflow
-
System Setup: The starting point is the best-ranked protein-ligand complex from docking. This complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. It is then gradually heated to physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax into a stable state.
-
Production Run: A long simulation (typically 50-100 nanoseconds or more) is run to collect data on the system's trajectory.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant metrics to assess the stability and dynamics of the interaction.[20]
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)
Rationale: Correlating Molecular Structure with Biological Activity
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[16][25] For phenothiazines, QSAR models have been developed to predict properties like anticancer activity, antitubercular efficacy, toxicity (LD₅₀), and lipophilicity (logP).[6][25] A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.
The QSAR Development Pipeline: From Data Curation to Validation
The trustworthiness of a QSAR model is entirely dependent on the quality of the input data and the rigor of its statistical validation.
-
Molecular Descriptors: The structure of each molecule is converted into a set of numerical values called descriptors. These can include physicochemical properties (e.g., SlogP), electronic descriptors (from DFT), and topological indices that describe molecular shape and connectivity.[25][26]
-
Statistical Method: A mathematical algorithm, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build the equation relating the descriptors to the biological activity.[25]
-
Validation: This is the most critical step. The model must be validated to ensure it can make accurate predictions for new compounds and is not simply "overfitted" to the training data.
Caption: The development and validation pipeline for a QSAR model.
Protocol: Building a Predictive QSAR Model
-
Data Set Preparation:
-
Assemble a dataset of phenothiazine derivatives with experimentally determined biological activity (e.g., IC₅₀ or ED₅₀ values) against a specific target.[25] The activity data should span a wide range (at least 2-3 log units).
-
Convert biological activity to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Optimize the 3D structure of each molecule.
-
-
Descriptor Calculation and Selection:
-
Calculate a wide range of molecular descriptors for all compounds in the dataset.
-
Causality: Using all descriptors can lead to overfitting. It's essential to select a small subset of descriptors that have a real correlation with activity. Use statistical methods like stepwise regression or genetic algorithms to select the most relevant descriptors.
-
-
Model Building and Internal Validation:
-
Divide the dataset into a training set (typically ~80% of the data) for building the model and a test set (~20%) for validating it.[6]
-
Using the training set, generate the QSAR equation using a method like MLR.
-
Perform internal validation, most commonly using the Leave-One-Out (LOO) cross-validation technique. This generates a cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a predictive model.
-
-
External Validation:
-
Causality: This is the ultimate test of a model's predictive power. The model, which has never "seen" the test set compounds, must accurately predict their biological activity.
-
Use the generated QSAR equation to predict the activity of the molecules in the test set.
-
Calculate the predictive correlation coefficient (r²_pred) between the predicted and experimental activities for the test set. An r²_pred > 0.6 is often required for a model to be considered robust.
-
| QSAR Model Application | Statistical Method | Key Descriptors | Model Statistics (r², q²) | Reference |
| Antitubercular Activity | 2D-QSAR (PLS) | SlogP, SaaCHE index, ChiV2 | r²=0.94, q²=0.84 | [26] |
| Antitubercular Activity | 3D-QSAR (kNN) | Steric, Electrostatic, Hydrophobic | q²=0.58 | |
| Anticancer Activity | MLR, ANN | E_HOMO, Dipole Moment, Molar Refractivity | r²=0.97 (MLR), r²=0.99 (ANN) | [25] |
| Table 2: Examples of QSAR Models Developed for Phenothiazine Derivatives. |
Conclusion: Future Perspectives in Phenothiazine Research
The computational methodologies detailed in this guide—DFT, docking, MD, and QSAR—form a powerful, synergistic toolkit for the modern drug discovery scientist working with phenothiazine compounds. These techniques, when applied with scientific rigor and a clear understanding of their underlying principles, can significantly de-risk and accelerate the development of novel therapeutics. The journey from a static molecular structure to a dynamic understanding of biological interaction and predictive activity modeling is now computationally tractable.
Future advancements will likely involve the greater integration of artificial intelligence and machine learning, not just in QSAR but in de novo drug design, generating entirely novel phenothiazine structures optimized for specific targets.[27] As computational power increases, MD simulations will extend to longer timescales, capturing more complex biological events. The continued application of these in silico methods will undoubtedly unlock new therapeutic potential from the venerable phenothiazine scaffold.
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An In-Depth Technical Guide to the Safe Handling and Application of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both safety and experimental success.
Section 1: Compound Profile and Mechanism of Action
This compound (CAS No. 101199-38-6) is a water-soluble derivative of phenothiazine, a heterocyclic organic compound.[1] Its primary and most significant application in the research and diagnostics field is as a highly effective chemiluminescence enhancer, particularly for horseradish peroxidase (HRP)-based detection systems.[2]
The core function of this reagent is to dramatically amplify the light signal generated during the HRP-catalyzed oxidation of luminol.[2] In this reaction, HRP in the presence of a peroxide (like sodium perborate) oxidizes luminol, creating an unstable, excited-state product that emits light as it decays. This compound acts as an electron transfer mediator. It reacts with the HRP enzyme complex to facilitate more efficient radical formation and stabilization, which in turn accelerates the oxidation of luminol.[2][3] This enhancement mechanism results in a significantly more intense and prolonged light emission, which is critical for achieving the sensitive detection of low-abundance proteins or nucleic acids in various assays.[2][4]
The addition of a propanesulfonate group to the phenothiazine core is a key structural modification that imparts excellent water solubility.[2] This property is crucial for its seamless integration into a wide array of aqueous buffer systems used in immunoassays, ensuring high compatibility and reproducibility.[2] The purity of the compound is paramount, as impurities such as residual phenothiazine can impair peroxidase activity and compromise the chemiluminescent signal.[5][6]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 101199-38-6 | [1] |
| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [1] |
| Molecular Weight | 343.4 g/mol | [1] |
| Appearance | Almost white to grey to brown powder | [7] |
| Solubility | Good water solubility | [2] |
Section 2: Comprehensive Safety and Handling Protocols
While this specific phenothiazine derivative has a defined safety profile, it is crucial to understand the potential hazards associated with the broader class of phenothiazine compounds to ensure a comprehensive approach to safety. Phenothiazine and its derivatives are bioactive compounds that can exert significant physiological effects, including adverse effects on the central nervous and cardiovascular systems.[8]
Hazard Identification and GHS Classification
Based on available Safety Data Sheet (SDS) information, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |
(Data sourced from supplier Safety Data Sheets)
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating system of protection involves both appropriate PPE and proper laboratory setup.
-
Engineering Controls : Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] Facilities must be equipped with an eyewash station and a safety shower.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[5]
-
Skin Protection : A standard laboratory coat must be worn and buttoned. Use nitrile gloves to prevent skin contact; inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Respiratory Protection : If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
(First aid measures are based on standard laboratory practice and SDS recommendations)
Storage and Stability
Proper storage is essential to maintain the compound's integrity and ensure safety.
-
Solid Compound : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials and sources of ignition.
-
Stock Solutions : For prepared stock solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to six months.[3] Solutions should be sealed and protected from light.[3]
Spill and Disposal Procedures
-
Spill Management : In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Ensure adequate ventilation. Do not let the product enter drains or waterways.
-
Waste Disposal : Disposal must be conducted in accordance with all federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Do not dispose of down the drain.
Section 3: Experimental Application in Chemiluminescent Assays
The primary utility of this compound is to increase the sensitivity of HRP-based assays, such as Western Blots and ELISAs. The causality behind its use is the need to detect proteins that are expressed at very low levels, where a standard ECL substrate would not provide a sufficient signal-to-noise ratio.
Mechanism of Signal Enhancement Workflow
The following diagram illustrates the role of the phenothiazine enhancer in the HRP-catalyzed chemiluminescent reaction.
Caption: HRP-mediated chemiluminescence enhanced by phenothiazine.
Preparation of Chemiluminescent Working Solution
A validated and effective working solution for peroxidase measurement can be prepared by mixing two key components in equal parts immediately before use.[6] This protocol ensures that the substrate is fresh and the reaction kinetics are optimal.
-
Part A: Luminol/Enhancer Solution
-
10 mM Luminol, sodium salt
-
6 mM this compound
-
Dissolved in 0.3 M Tris buffer, pH 9.6
-
-
Part B: Peroxide Solution
-
8 mM Sodium Perborate
-
Dissolved in 50 mM Acetate Buffer, pH 5.0
-
To prepare the final Chemiluminescent Working Solution, mix equal volumes of Part A and Part B just prior to application on the membrane or plate. [6]
Detailed Protocol: Enhanced Chemiluminescent Western Blotting
This protocol provides a step-by-step methodology for a standard Western Blot, incorporating the prepared phenothiazine-enhanced substrate for detection.
-
Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST). Incubate the membrane with the appropriate dilution of the primary antibody in antibody dilution buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature with agitation.
-
Final Washes: Wash the membrane thoroughly three times for 5-10 minutes each with wash buffer. This step is critical to minimize background signal.
-
Signal Detection:
-
Prepare the Chemiluminescent Working Solution as described in Section 3.2.
-
Remove the membrane from the final wash buffer and drain excess liquid.
-
Incubate the membrane with the working solution for 1-5 minutes.
-
Drain the excess substrate and place the membrane in a plastic sheet protector or plastic wrap.
-
-
Imaging: Immediately expose the membrane to X-ray film or a digital imaging system (e.g., CCD camera) to capture the chemiluminescent signal. The signal is typically most intense within the first 5-30 minutes and can last for several hours.[5]
Logical Flow for Assay Optimization
To ensure trustworthy and reproducible results, a logical workflow for optimizing the assay is essential.
Caption: Workflow for optimizing an enhanced chemiluminescent assay.
Section 4: Toxicological Profile and Considerations for Drug Development
While this compound is primarily used as an in vitro diagnostic reagent, its parent structure, phenothiazine, is the backbone for a large class of neuroleptic drugs. Professionals in drug development should be aware of the general toxicological profile of this class of compounds, although it is critical to note that the addition of the sulfonate group likely alters its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
General Phenothiazine Class Toxicology
-
Mechanism of Toxicity : Phenothiazine-based drugs typically act as antagonists at dopamine, serotonin, histamine, muscarinic, and alpha-adrenergic receptors. Overdose can lead to a spectrum of effects including CNS depression, orthostatic hypotension, and anticholinergic symptoms.
-
Adverse Effects : Common adverse reactions associated with therapeutic use of phenothiazine drugs include extrapyramidal symptoms, weight gain, sedation, and potential cardiotoxicity (QTc prolongation).
-
Metabolism : Phenothiazines are generally lipid-soluble and undergo extensive hepatic metabolism, often resulting in multiple active metabolites. The high lipophilicity of the parent phenothiazine compound is a key factor in its biological activity and distribution.[8]
Considerations for the Sulfonated Derivative
Specific ADME (Absorption, Distribution, Metabolism, Excretion) and toxicokinetic data for this compound are not widely available in peer-reviewed literature. However, the introduction of the highly polar sulfonate group would be expected to:
-
Decrease Lipophilicity : Significantly reducing its ability to passively diffuse across lipid membranes like the blood-brain barrier.
-
Increase Renal Excretion : Enhancing its elimination through the kidneys.
These predicted changes suggest that the toxicological profile of this specific sulfonated derivative may differ substantially from its more lipophilic, centrally-acting parent compounds. However, without specific studies, this remains an expert inference, and the compound should be handled with the caution afforded to a novel chemical entity.
References
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- Fisher Scientific. (n.d.). This compound, TRC.
- Google Patents. (n.d.). EP1950207B1 - Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase activity.
- LITFL. (n.d.). Phenothiazines and butyrophenones. Toxicology Library.
- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate.
- Thermo Fisher Scientific. (n.d.). 10H-Phenothiazine-10-propanesulfonic acid sodium salt.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of this compound.
- Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201-35. [Link]
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- Promega Corporation. (n.d.). ECL Western Blotting Substrate Protocol.
- PubMed. (n.d.). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method.
- ResearchGate. (2025). Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts.
- ResearchGate. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry.
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- Austin Health. (2023). Antipsychotics (Typical): Phenothiazines.
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- PubMed. (1994). The toxicity of phenothiazine.
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- PubMed. (2009). 3-(10'-Phenothiazinyl)propane-1-sulfonate is a potent enhancer of soybean peroxidase-induced chemiluminescence.
- Wikipedia. (n.d.). Phenothiazine.
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Methodological & Application
Revolutionizing HRP Detection: A Senior Application Scientist's Guide to Chemiluminescence Enhancement with Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ)
Introduction: Beyond the Limits of Conventional Chemiluminescence
For decades, horseradish peroxidase (HRP) has been the workhorse enzyme conjugate in immunoassays such as Western blotting and ELISA. Its reliability is undisputed, yet the demand for ever-increasing sensitivity to detect low-abundance proteins has pushed researchers to the limits of conventional luminol-based detection. Standard enhanced chemiluminescence (ECL) systems, while effective, often reach a plateau in sensitivity and signal duration. This guide delves into a powerful, next-generation enhancement strategy utilizing Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, commonly known as SPTZ.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying mechanisms, empowering you to not only implement but also to innovate and troubleshoot your chemiluminescent assays with confidence. We will explore the synergistic power of SPTZ in combination with co-enhancers, providing detailed, field-tested protocols to unlock unprecedented levels of sensitivity and signal stability in your HRP-based detection systems.
The Science of Enhancement: Unveiling the SPTZ Mechanism
The foundational principle of ECL involves the HRP-catalyzed oxidation of luminol in the presence of an oxidizing agent, typically hydrogen peroxide. This reaction generates an unstable, excited-state intermediate (3-aminophthalate) that emits light as it decays to its ground state.[1][2] However, the intrinsic light output from this reaction is relatively weak and transient.[3]
Enhanced chemiluminescence seeks to amplify this light signal. Traditional enhancers, such as substituted phenols, improve the reaction kinetics. SPTZ, a water-soluble phenothiazine derivative, operates on a more sophisticated principle as an electron transfer mediator.[4][5]
The enhancement mechanism can be broken down into a catalytic cycle:
-
HRP Activation: HRP reacts with hydrogen peroxide (H₂O₂) to form an activated intermediate, Compound I.
-
SPTZ Oxidation: SPTZ, being a more efficient substrate for HRP than luminol, rapidly reacts with Compound I and its subsequent intermediate, Compound II. This process regenerates the native HRP enzyme and produces an SPTZ cation radical (SPTZ•⁺).[5]
-
Luminol Oxidation: The highly reactive SPTZ radical then efficiently oxidizes luminol molecules, creating luminol radicals. This radical-mediated oxidation is significantly more efficient than the direct oxidation of luminol by HRP intermediates.
-
Light Emission: The resulting luminol radicals proceed through the light-emitting pathway to produce 3-aminophthalate and photons, resulting in a dramatically amplified and sustained light signal.
This efficient recycling of the HRP enzyme and the generation of a potent oxidizing radical for luminol are the keys to the profound signal enhancement observed with SPTZ.[6][7]
To further boost this effect, a secondary enhancer, or co-enhancer, is often employed. 4-morpholinopyridine (MORP) has been shown to have a powerful synergistic effect with SPTZ.[6][7] MORP accelerates the rate of SPTZ radical formation, leading to an even greater increase in the intensity and duration of the chemiluminescent signal.[6][8] This dual-enhancer system can increase the sensitivity of HRP detection by over 2000-fold compared to unenhanced reactions.[6]
Caption: SPTZ-mediated enhancement of HRP-catalyzed chemiluminescence.
Quantitative Data and Performance
The primary advantage of incorporating SPTZ and MORP into your chemiluminescent substrate is the dramatic increase in sensitivity and signal duration. This allows for the detection of low-picogram to high-femtogram amounts of target protein.
| Parameter | Unenhanced Luminol | Standard Commercial ECL | SPTZ/MORP Enhanced Substrate |
| Relative Sensitivity | 1x | 100-500x | >2000x |
| Limit of Detection (HRP) | Nanogram range | Low picogram range | High femtogram to low picogram range |
| Signal Duration | < 5 minutes (rapid decay) | 1-8 hours | Up to 24 hours (stable glow) |
| Background | Low | Low to Moderate | Very Low (with optimization) |
Note: Performance metrics are approximate and can vary based on specific assay conditions, antibody quality, and protein abundance.
Experimental Protocols: Harnessing the Power of SPTZ
The following protocols provide a robust starting point for preparing and using an SPTZ/MORP-enhanced chemiluminescent substrate for both Western blotting and ELISA.
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for reproducible results. Use high-purity reagents and amber bottles or foil-wrapped tubes to protect light-sensitive components.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| Luminol (Sodium Salt) | 250 mM | DMSO | -20°C, desiccated, protected from light |
| SPTZ | 100 mM | Deionized Water | 4°C, protected from light |
| MORP | 200 mM | Deionized Water | 4°C, protected from light |
| Tris Buffer | 1 M, pH 8.5-9.0 | Deionized Water | Room Temperature |
| Hydrogen Peroxide (H₂O₂) | 30% (w/v) | (Aqueous) | 4°C, in vented cap container |
Causality Behind Choices:
-
DMSO is used for luminol due to its excellent solvating power for this compound, which has poor water solubility.[9]
-
Aqueous solutions for SPTZ and MORP are possible due to their hydrophilic sulfonate and morpholino groups, respectively, simplifying buffer preparation.[10]
-
Alkaline Tris buffer (pH 8.5-9.0) is a compromise between the optimal pH for HRP activity (around neutral) and the higher pH required for efficient luminol light emission.[11]
-
Stock solutions are kept concentrated to minimize degradation and allow for fresh dilution into the final working solution.
Protocol 1: SPTZ-Enhanced Chemiluminescent Western Blotting
This protocol assumes the user has completed protein transfer to a membrane (PVDF or nitrocellulose) and standard blocking and antibody incubation steps.
Caption: Workflow for SPTZ-enhanced chemiluminescent Western blot detection.
Materials:
-
Membrane with bound secondary HRP-conjugated antibody
-
Wash Buffer (e.g., TBS-T or PBS-T)
-
Luminol/Enhancer Solution (Solution A)
-
Peroxide Buffer (Solution B)
-
Plastic sheet protector or wrap
-
CCD imager or X-ray film and cassette
Procedure:
-
Final Washes: Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly to remove unbound antibody and reduce background. A typical wash procedure is 3 x 5 minutes with ample wash buffer (e.g., TBST).
-
Prepare Working Substrate: Immediately before use, prepare the ECL working solution. In a clean tube, mix the Luminol/Enhancer Solution (A) and the Peroxide Buffer (B) in a 1:1 ratio. A typical volume for a mini-blot is 3-5 mL of each solution for a total of 6-10 mL.
-
Luminol/Enhancer Solution (A):
-
100 mM Tris, pH 8.8
-
2.5 mM Luminol
-
2.1 mM SPTZ
-
8.75 mM MORP
-
-
Peroxide Buffer (B):
-
100 mM Tris, pH 8.8
-
5.0 mM Hydrogen Peroxide
-
Self-Validation Insight: The separation of the luminol/enhancer mix from the peroxide is crucial. Mixing them triggers the enzymatic reaction; keeping them separate ensures the stability and potency of the reagents until the moment of use.[9]
-
-
Substrate Incubation: Remove the membrane from the final wash buffer, draining excess liquid without letting the membrane dry. Place it protein-side-up in a clean container. Add the working substrate solution, ensuring it completely and evenly covers the membrane surface. Incubate for 1 to 5 minutes at room temperature.
-
Imaging: Carefully remove the membrane from the substrate solution, drain the excess, and place it in a plastic sheet protector or wrap. Gently smooth out any air bubbles.
-
Acquire Signal: Immediately acquire the chemiluminescent signal using a CCD-based digital imager or by exposing it to X-ray film. Due to the high sensitivity and prolonged signal of the SPTZ/MORP substrate, initial exposure times should be short (e.g., 15-30 seconds) and then adjusted based on signal intensity.
Protocol 2: SPTZ-Enhanced Chemiluminescent ELISA
This protocol outlines the final detection steps for a standard sandwich ELISA format where an HRP-conjugated detection antibody or streptavidin-HRP has been used.
Materials:
-
96-well microplate (white, opaque for luminescence) post-incubation and washing steps
-
Luminol/Enhancer Solution (Solution A - see Western Blot protocol)
-
Peroxide Buffer (Solution B - see Western Blot protocol)
-
Microplate luminometer
Procedure:
-
Final Wash: Perform the final wash step of your ELISA protocol to remove any unbound HRP conjugate. It is critical to aspirate the wells as completely as possible to prevent dilution of the substrate.
-
Prepare Working Substrate: Immediately before addition to the plate, prepare the working substrate by mixing equal volumes of Solution A and Solution B. Prepare a sufficient volume for all wells (e.g., 100 µL per well).
-
Add Substrate and Read: Add 100 µL of the freshly prepared working substrate to each well.
-
Incubate and Measure: Incubate the plate for 1-5 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically. Measure the relative light units (RLU) using a microplate luminometer. The signal is stable, allowing for a consistent reading window.
Self-Validation Insight: Using white, opaque microplates is essential for chemiluminescent assays. The white walls reflect the emitted light towards the detector, maximizing the signal captured and enhancing the sensitivity of the assay.
Troubleshooting Guide for SPTZ-Enhanced Systems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Weak Signal | Reagent Inactivity: H₂O₂ degraded; Luminol/SPTZ oxidized. | Prepare fresh working solutions. Check expiration of stock solutions. Ensure stocks are stored correctly (protected from light, appropriate temperature). |
| Incorrect pH: Buffer pH is outside the optimal 8.5-9.0 range. | Verify the pH of your Tris buffer. | |
| Insufficient HRP: Antibody dilutions are too high; low protein abundance. | Use a lower dilution of your primary/secondary antibody. Load more protein. Confirm antibody activity with a positive control. | |
| HRP Inhibition: Sodium azide present in wash or antibody buffers. | Ensure all buffers are free of sodium azide, which irreversibly inhibits HRP. | |
| High Background | Inadequate Blocking: Non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or a commercial blocker). |
| Insufficient Washing: Residual unbound secondary antibody. | Increase the number and/or duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer. | |
| Excessive Antibody: Secondary or primary antibody concentration is too high. | Increase the dilution of your antibodies. Titrate antibodies to find the optimal signal-to-noise ratio. | |
| Substrate Contamination: Reagents or containers are contaminated with trace amounts of HRP or metals. | Use fresh, clean tubes and pipette tips for preparing the working solution. | |
| "White" or "Ghost" Bands | Substrate Burn-out: Extremely high concentration of HRP on the band rapidly consumes all available substrate. | This is a sign of too much protein and/or antibody. Reduce the amount of protein loaded or significantly increase the dilution of your primary and/or secondary antibodies.[12] |
| Speckled or Uneven Signal | Aggregated Antibody: Precipitates in the secondary antibody solution. | Centrifuge the secondary antibody tube briefly before dilution. Filter the diluted antibody solution through a 0.2 µm filter. |
| Uneven Substrate Application: Membrane was not fully covered. | Ensure enough working solution volume is used to cover the entire membrane. Gentle agitation during incubation can help. | |
| Contaminated Buffers/Equipment: Particulates in buffers or on equipment. | Filter all buffers. Ensure incubation trays and forceps are clean. |
Conclusion and Future Perspectives
The adoption of this compound, particularly in a dual-enhancer system with 4-morpholinopyridine, represents a significant leap forward in the sensitivity and stability of HRP-based chemiluminescent assays. By understanding the electron transfer mechanism that drives this enhancement, researchers can move beyond using "black box" commercial kits to having full control over their detection reagents. This not only provides a substantial cost-saving advantage but also opens the door to fine-tuning and optimizing assays for specific, challenging applications where the detection of minute quantities of protein is paramount. The protocols and insights provided in this guide are designed to empower you to confidently integrate this powerful technology into your research, pushing the boundaries of what is detectable.
References
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Revolutionizing Western Blotting: Ultrasensitive Detection with Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ) as a Chemiluminescence Enhancer
Introduction: The Quest for Sensitivity in Protein Detection
In the landscape of molecular biology and drug development, the Western blot remains an indispensable technique for the identification and quantification of specific proteins. The sensitivity of this immunoassay is paramount, particularly when interrogating low-abundance proteins that play critical roles in cellular signaling and disease pathogenesis. Enhanced Chemiluminescence (ECL) is a widely adopted detection method that relies on the enzymatic activity of Horseradish Peroxidase (HRP), which is typically conjugated to a secondary antibody. The HRP catalyzes the oxidation of luminol in the presence of a peroxide, resulting in the emission of light. However, the quantum yield of this reaction is often a limiting factor. This application note delves into the use of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ), a potent phenothiazine-derived enhancer, to dramatically amplify the chemiluminescent signal in Western blotting, thereby enabling the detection of proteins at femtogram levels.
Phenothiazine derivatives bearing negatively charged groups have been shown to significantly increase the intensity of HRP-catalyzed chemiluminescence[1][2]. SPTZ, with its sulfonate group, is highly water-soluble, making it an ideal candidate for integration into aqueous buffer systems used in ECL substrates[3]. This guide provides a comprehensive overview of the mechanism of SPTZ-mediated signal enhancement, detailed protocols for its application in Western blotting, and expert insights to empower researchers to achieve unparalleled sensitivity in their protein detection experiments.
The Science Behind the Enhancement: A Mechanistic Overview
The remarkable enhancement of the chemiluminescent signal by SPTZ is rooted in its ability to act as an efficient electron transfer mediator in the HRP-catalyzed oxidation of luminol. The process can be dissected into the following key steps:
-
HRP Activation: The HRP enzyme reacts with hydrogen peroxide to form a high-energy intermediate, Compound I.
-
SPTZ Oxidation: SPTZ is then oxidized by Compound I, generating a stable SPTZ cation radical and returning the enzyme to its resting state more rapidly than the direct oxidation of luminol.
-
Luminol Oxidation and Light Emission: The newly formed SPTZ cation radical is a potent oxidizing agent that efficiently oxidizes luminol. This oxidation generates an unstable luminol endoperoxide, which upon decomposition, releases energy in the form of light at a wavelength of approximately 425 nm[4][5].
This catalytic cycle, facilitated by SPTZ, dramatically increases the rate and efficiency of luminol oxidation, resulting in a significantly amplified and prolonged light signal. The overall process is depicted in the signaling pathway diagram below.
Figure 1: Mechanism of SPTZ-enhanced chemiluminescence.
Data Presentation: Performance Characteristics
The inclusion of SPTZ in the ECL substrate formulation leads to a significant improvement in the signal-to-noise ratio and the limit of detection. For even greater sensitivity, a secondary enhancer, 4-morpholinopyridine (MORPH), can be used in conjunction with SPTZ, creating a synergistic effect that further amplifies the light output[6][7].
| Parameter | Standard ECL | SPTZ-Enhanced ECL | SPTZ/MORPH-Enhanced ECL |
| Relative Signal Intensity | 1x | ~100-500x | >2000x |
| Signal Duration | 5-15 minutes | 30-60 minutes | >60 minutes |
| Limit of Detection | Picogram range | Low picogram to high femtogram range | Femtogram range |
| Recommended HRP Dilution | Standard | 2-5 fold higher | 5-10 fold higher |
Table 1: Comparative performance of different ECL formulations.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the preparation of an SPTZ-enhanced ECL substrate and its integration into a standard Western blotting workflow.
I. Preparation of Stock Solutions
It is recommended to prepare concentrated stock solutions of the individual components, which can be stored for extended periods and diluted to the final working concentration immediately before use.
| Component | Stock Concentration | Solvent | Storage Conditions |
| Luminol | 250 mM | DMSO | -20°C, protected from light |
| p-Coumaric acid | 90 mM | DMSO | -20°C, protected from light |
| SPTZ | 100 mM | Deionized Water | -20°C |
| MORPH | 100 mM | Deionized Water | 4°C |
| Tris-HCl | 1 M, pH 8.5 | Deionized Water | Room Temperature |
| Hydrogen Peroxide | 30% (w/w) | Aqueous Solution | 4°C, protected from light |
Table 2: Stock solutions for SPTZ-enhanced ECL substrate.
II. Preparation of SPTZ-Enhanced ECL Working Solution
This working solution should be prepared fresh immediately before use. The following recipe is for a final volume of 10 mL, which is sufficient for a standard midi-sized blot.
-
Solution A (Luminol/Enhancer Solution):
-
To 9.9 mL of 100 mM Tris-HCl, pH 8.5, add:
-
40 µL of 250 mM Luminol stock solution (Final concentration: 1 mM)
-
11 µL of 90 mM p-Coumaric acid stock solution (Final concentration: 0.1 mM)
-
10 µL of 100 mM SPTZ stock solution (Final concentration: 0.1 mM)
-
(Optional for maximal enhancement) 10 µL of 100 mM MORPH stock solution (Final concentration: 0.1 mM)
-
-
Mix well by vortexing.
-
-
Solution B (Peroxide Solution):
-
To 10 mL of 100 mM Tris-HCl, pH 8.5, add:
-
3 µL of 30% Hydrogen Peroxide (Final concentration: ~3 mM)
-
-
Mix well by gentle inversion.
-
-
Final Working Solution:
-
Immediately before application to the membrane, mix equal volumes of Solution A and Solution B (e.g., 5 mL of Solution A + 5 mL of Solution B).
-
III. Western Blotting Workflow with SPTZ-Enhanced ECL
The following protocol outlines the key steps for performing a Western blot using the SPTZ-enhanced ECL substrate. For general steps such as sample preparation, gel electrophoresis, and protein transfer, refer to standard laboratory protocols[8][9][10][11][12].
Figure 2: Western Blotting Workflow using SPTZ-Enhanced ECL.
Step-by-Step Methodology:
-
Membrane Blocking: After protein transfer, block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but due to the high sensitivity of the SPTZ-enhanced ECL, you may need to dilute your primary antibody 2-5 times more than with a standard ECL substrate. Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. It is crucial to use a higher dilution of the secondary antibody (5-10 times more dilute than for standard ECL) to avoid signal saturation and high background.
-
Extensive Washing: Wash the membrane extensively with TBST (at least 3-5 times for 5-10 minutes each) to remove unbound secondary antibody. Inadequate washing is a common cause of high background.
-
Signal Detection:
-
Prepare the SPTZ-enhanced ECL working solution as described in Section II.
-
Place the membrane, protein side up, on a clean, flat surface.
-
Pipette the ECL working solution onto the membrane, ensuring the entire surface is covered.
-
Incubate for 1-5 minutes at room temperature.
-
Carefully remove the membrane from the ECL solution, drain the excess liquid, and place it in a plastic sheet protector or between two layers of transparent film.
-
Immediately capture the chemiluminescent signal using a CCD-based imager or by exposing it to X-ray film. Exposure times will be significantly shorter than with standard ECL substrates and should be optimized.
-
Trustworthiness: Self-Validating Systems and Troubleshooting
The robustness of this protocol is ensured by careful optimization and adherence to best practices.
-
Antibody Dilution: Always perform a dot blot or a dilution series to determine the optimal concentrations for your primary and secondary antibodies with the SPTZ-enhanced ECL substrate. Overly concentrated antibodies are the primary cause of signal saturation and high background.
-
Washing: Thorough and extensive washing after antibody incubations is critical for achieving a high signal-to-noise ratio.
-
Substrate Preparation: Always prepare the final ECL working solution immediately before use, as the reaction begins upon mixing the luminol/enhancer and peroxide solutions.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Background | - Antibody concentration too high- Insufficient washing- Contaminated buffers or equipment | - Further dilute primary and/or secondary antibodies- Increase the number and duration of wash steps- Use fresh, filtered buffers and clean equipment |
| No Signal or Weak Signal | - Inactive HRP enzyme- Incorrectly prepared ECL substrate- Very low protein abundance | - Use fresh secondary antibody- Prepare fresh ECL solutions and verify the activity of the hydrogen peroxide- Increase protein load or use a more concentrated sample |
| Saturated Signal (White Bands) | - Antibody concentration too high- Excessive protein loading- Overexposure | - Significantly dilute antibodies- Load less protein per lane- Reduce exposure time |
Table 3: Troubleshooting guide for SPTZ-enhanced Western blotting.
Conclusion: A New Frontier in Protein Detection
The use of this compound as an enhancer in chemiluminescent Western blotting represents a significant advancement in the field of protein analysis. By leveraging the principles of enhanced electron transfer, this method provides a robust and cost-effective solution for achieving ultrasensitive detection of low-abundance proteins. The protocols and insights provided in this application note are designed to empower researchers to harness the full potential of SPTZ, pushing the boundaries of their scientific investigations and accelerating discoveries in both basic research and drug development.
References
- Chen, G., et al. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(4), 319-328.
- Tao, Z., et al. (2014). A highly sensitive chemiluminescence enzyme immunoassay for the determination of aflatoxin M1 in milk. Food Chemistry, 158, 119-124.
- Vdovenko, M. M., et al. (2012). Optimization of horseradish peroxidase-catalyzed enhanced chemiluminescence reaction by full factorial design. Analytical and Bioanalytical Chemistry, 402(2), 839-845.
- Vdovenko, M. M., et al. (2013). Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence. Bioorganic Chemistry, 39(2), 200-205.
- Sakharov, I. Y., & Vdovenko, M. M. (2013). [Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence]. Bioorganicheskaia khimiia, 39(2), 200-205.
- Sakharov, I. Y. (2014). Novel phenothiazine enhancers in chemiluminescent enzyme immunoassay. Journal of Analytical & Bioanalytical Techniques, 5(4), 83.
- Vdovenko, M. M., et al. (2012). Optimization of horseradish peroxidase-catalyzed enhanced chemiluminescence reaction by full factorial design. ResearchGate.
- Vdovenko, M. M., et al. (2011). Enhanced chemiluminescence: A sensitive analytical system for detection of sweet potato peroxidase. ResearchGate.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of this compound.
- Biology LibreTexts (n.d.). Enhanced Chemiluminescence (ECL) Detection of DNA or RNA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis and Optimization: The Production of this compound.
- Ganesan, S., et al. (2014). Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits. Analytical Biochemistry, 459, 55-57.
- G-Biosciences (2017). ECL (Enhanced Chemiluminescence) Reagents: Enhanced How?.
- Bitesize Bio (n.d.). How To Make ECL Reagent: 4 Ingredients, Better Blots.
- Cytiva Life Sciences (n.d.). Amersham™ ECL™ Western blotting detection reagents.
- Al-Absi, H. R., et al. (2024). A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy. Scientific Reports, 14(1), 5961.
- Dotsikas, Y., & Loukas, Y. L. (2012). Improved performance of antigen-HRP conjugate-based immunoassays after the addition of anti-HRP antibody and application of a liposomal chemiluminescence marker. Analytical Sciences, 28(8), 753-757.
- Synaptic Systems (n.d.). Protocol for SERT Antibody (Cat. No. 340 003) Western Blot (WB) ECL Detection.
- Cytiva Life Sciences (n.d.). Amersham™ ECL™ Prime.
- Fisher Scientific (n.d.). This compound, TRC.
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- 9. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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The Rise of Phenothiazines in Photoredox Catalysis: A Detailed Guide to Application and Protocol
For researchers, medicinal chemists, and professionals in drug development, the quest for milder, more selective, and efficient synthetic methodologies is perpetual. In recent years, photoredox catalysis has emerged as a transformative tool, harnessing the energy of visible light to facilitate a vast array of chemical transformations. Among the arsenal of photocatalysts, organic dyes have garnered significant attention due to their low cost, reduced toxicity, and tunable photophysical properties compared to their noble metal counterparts. This guide delves into the burgeoning application of phenothiazine derivatives as a powerhouse class of organic photoredox catalysts.
Phenothiazines, a class of sulfur and nitrogen-containing heterocyclic compounds, are not new to the scientific world, with a long history in medicinal chemistry.[1] However, their unique electronic properties, including their electron-rich nature and the ability to engage in stable single-electron transfer processes, have propelled them to the forefront of photoredox catalysis.[2][3] N-Aryl phenothiazines, in particular, are celebrated for their exceptionally high excited-state reduction potentials, enabling the activation of challenging substrates that were previously inaccessible with many common photocatalysts.[4][5]
This document provides a comprehensive overview of the application of phenothiazines in photoredox catalysis, complete with detailed, field-proven protocols for key synthetic transformations. We will explore the "why" behind the "how," offering insights into the mechanistic underpinnings of these reactions and the rationale for specific experimental choices, thereby equipping you with the knowledge to not only replicate but also innovate.
Core Principles of Phenothiazine Photoredox Catalysis
The photocatalytic activity of phenothiazines is rooted in their ability to absorb light and transition to an electronically excited state. This excited state is a more potent redox agent than the ground state, capable of engaging in either an oxidative or reductive quenching cycle.
-
Reductive Quenching Cycle: In this cycle, the excited photocatalyst donates an electron to a substrate, initiating a radical cascade. This is the most common pathway for strongly reducing phenothiazine catalysts.
-
Oxidative Quenching Cycle: Here, the excited photocatalyst accepts an electron from a substrate, which is typical for reactions involving the oxidation of substrates like amines.
The versatility of phenothiazines lies in the ability to fine-tune their photophysical and electrochemical properties through synthetic modification of the core structure, particularly at the nitrogen atom.[4][5]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. BJOC - N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes [beilstein-journals.org]
Application Notes and Protocols for Environmental Pollutant Detection Using Phenothiazine Derivatives
Introduction: The Imperative for Advanced Environmental Monitoring
The escalating issue of environmental contamination necessitates the development of rapid, sensitive, and selective analytical methods for the detection of a wide array of pollutants. These contaminants, ranging from heavy metal ions and toxic anions to volatile organic compounds, pose significant threats to ecological balance and human health.[1] Phenothiazine (PTZ), a heterocyclic compound with a distinctive "butterfly" conformation, and its derivatives have emerged as a powerful and versatile platform for the development of chemosensors.[2][3] Their unique electronic and photophysical properties, which can be finely tuned through chemical modification, make them ideal candidates for creating sensors that respond to specific environmental threats.[4][5]
This technical guide provides an in-depth exploration of the application of phenothiazine derivatives in environmental pollutant detection. It is designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering both the foundational principles and detailed, field-proven protocols for the design, synthesis, and application of phenothiazine-based sensors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Core Principles: The Sensing Mechanisms of Phenothiazine Derivatives
The efficacy of phenothiazine derivatives as chemosensors lies in their rich redox chemistry and their ability to participate in various photophysical processes. The core sensing mechanisms can be broadly categorized as follows:
-
Intramolecular Charge Transfer (ICT): Many phenothiazine-based sensors are designed as donor-π-acceptor (D-π-A) systems, where the electron-rich phenothiazine core acts as the donor.[6][7] Interaction with an analyte can modulate the efficiency of ICT, leading to observable changes in the absorption (colorimetric) or emission (fluorometric) spectra.[8][9] For instance, the nucleophilic addition of cyanide to a tricyanovinyl moiety attached to a phenothiazine core can disrupt the conjugated system, thereby turning off the ICT process and causing a color change.[8][10]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of the phenothiazine fluorophore is quenched in its resting state due to electron transfer from a receptor unit. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.[11] This mechanism is particularly effective for the detection of metal ions.
-
Nucleophilic Addition: This mechanism is highly effective for the detection of nucleophilic anions like cyanide and thiols.[12][13] The sensor is designed with an electron-deficient group that can react with the nucleophilic analyte. This reaction alters the electronic structure of the phenothiazine derivative, resulting in a distinct optical or electrochemical signal.[14][15]
-
Oxidation-Reduction Reactions: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can be exploited for sensing oxidizing agents like hypochlorous acid.[6][7] Oxidation to a sulfoxide disrupts the internal charge transfer, leading to a measurable change in the sensor's properties.[6] This principle can also be harnessed in electrochemical sensors.[16]
Visualizing the Sensing Mechanism: Cyanide Detection
The following diagram illustrates the common mechanism of cyanide detection via nucleophilic addition and subsequent ICT disruption.
Caption: Cyanide detection via nucleophilic addition.
Probe Design and Synthesis: A General Protocol
The versatility of phenothiazine chemistry allows for the rational design of probes targeting specific pollutants. A general synthetic strategy often involves a multi-step process, as exemplified by the synthesis of a hydrazine-selective probe.[14][15]
Protocol 1: Synthesis of a Phenothiazine-Dicyanovinyl Probe for Hydrazine Detection
This protocol is a synthesized representation based on common methodologies for creating phenothiazine-based sensors with a dicyanovinyl recognition moiety.[14][15]
Materials:
-
Phenothiazine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Iodomethane
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-Alkylation of Phenothiazine:
-
Dissolve phenothiazine and NaH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add iodomethane dropwise and continue stirring at room temperature for 12-24 hours.[9]
-
Rationale: The N-H proton of phenothiazine is acidic and can be deprotonated by a strong base like NaH. The resulting anion is a potent nucleophile that readily reacts with an alkyl halide to form a stable N-alkylated product. This step improves the solubility and electronic properties of the phenothiazine core.
-
-
Formylation of N-Alkyl Phenothiazine:
-
Cool the product from the previous step in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) and continue stirring in the ice bath for 1-2 hours.
-
Add 1,2-dichloroethane and heat the reaction mixture to reflux (approximately 80-90°C) for 12-18 hours.[9]
-
Rationale: This is a Vilsmeier-Haack reaction, which introduces an aldehyde group onto the electron-rich aromatic ring of the phenothiazine. The aldehyde will serve as the reactive site for the subsequent condensation step.
-
-
Knoevenagel Condensation:
-
Dissolve the formylated phenothiazine and malononitrile in ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the mixture for 2-4 hours.
-
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (the aldehyde). This reaction creates the dicyanovinyl group, which is a key electron-withdrawing moiety responsible for both the probe's spectral properties and its reactivity towards nucleophiles like hydrazine.[14][15]
-
-
Purification:
-
Cool the reaction mixture and collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography to obtain the final phenothiazine-dicyanovinyl probe.
-
Application Protocols for Pollutant Detection
The following protocols provide detailed methodologies for using phenothiazine-based probes for the detection of specific environmental pollutants.
Protocol 2: Colorimetric and Fluorometric Detection of Cyanide in Water Samples
This protocol is based on the principles of nucleophilic addition of cyanide to a phenothiazine derivative, leading to a disruption of the ICT pathway.[8][10][12]
Materials:
-
Phenothiazine-based cyanide probe (e.g., PCP 1 or similar)[8]
-
Stock solution of the probe (e.g., 1 mM in acetonitrile)
-
Stock solution of sodium cyanide (NaCN) (e.g., 10 mM in water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Water samples (e.g., tap water, river water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for UV-Vis, fluorescence-grade for fluorometry)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of cyanide standard solutions of varying concentrations by diluting the stock NaCN solution with the buffer.
-
-
Colorimetric "Naked-Eye" Detection:
-
In a series of test tubes, add a fixed volume of the probe solution.
-
Add an equal volume of the different cyanide standard solutions to each tube.
-
Observe the color change. A distinct color change (e.g., from colored to colorless) indicates the presence of cyanide.[8]
-
Rationale: The nucleophilic attack of cyanide on the probe disrupts the extended conjugation, leading to a hypsochromic (blue) shift in the absorption spectrum, which is perceived as a loss of color.[8]
-
-
UV-Vis Spectrophotometric Analysis:
-
In a cuvette, mix the probe solution with the buffer.
-
Record the initial UV-Vis absorption spectrum.
-
Add a small aliquot of the cyanide standard solution and record the spectrum again.
-
Repeat the addition of cyanide to generate a titration curve (absorbance vs. cyanide concentration).
-
Rationale: This quantitative method allows for the determination of the cyanide concentration by measuring the decrease in absorbance at the characteristic wavelength of the probe.
-
-
Fluorometric Analysis:
-
In a fluorescence cuvette, add the probe solution and the buffer.
-
Measure the initial fluorescence intensity at the probe's emission wavelength.
-
Add aliquots of the cyanide standard solution and record the fluorescence intensity after each addition.
-
A "turn-off" fluorescence response is typically observed.[10]
-
Rationale: The disruption of the ICT pathway upon cyanide addition often leads to quenching of fluorescence, providing a sensitive detection method.[9][10]
-
-
Analysis of Real Water Samples:
-
Filter the water samples to remove any particulate matter.
-
Spike the water samples with known concentrations of cyanide to assess the matrix effect and recovery.
-
Analyze the spiked and unspiked samples using the established UV-Vis or fluorometric method.[10]
-
Protocol 3: Electrochemical Detection of Pollutants
Electrochemical methods offer high sensitivity and are well-suited for miniaturization and field deployment.[16] This protocol outlines a general approach for the electrochemical detection of pollutants using a phenothiazine-modified electrode.
Materials:
-
Phenothiazine derivative with a functional group for immobilization (e.g., a carboxyl or amino group)
-
Glassy carbon electrode (GCE) or other suitable electrode material
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, reference, and counter electrodes)
-
Supporting electrolyte (e.g., phosphate-buffered saline, PBS)
-
Target pollutant solution
Procedure:
-
Electrode Modification:
-
Clean and polish the GCE according to standard procedures.
-
Immobilize the phenothiazine derivative onto the electrode surface. This can be achieved through various methods, such as covalent bonding, electropolymerization, or drop-casting.[2]
-
Rationale: The immobilization of the phenothiazine probe on the electrode surface creates a sensing interface where the interaction with the analyte can be transduced into an electrical signal.
-
-
Electrochemical Characterization:
-
Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the supporting electrolyte. This establishes the baseline electrochemical behavior of the sensor.
-
-
Pollutant Detection:
-
Place the modified electrode in the electrochemical cell containing the supporting electrolyte.
-
Record the baseline electrochemical signal (e.g., CV or differential pulse voltammetry, DPV).
-
Add the pollutant solution to the cell and record the change in the electrochemical signal.
-
The interaction of the pollutant with the phenothiazine derivative will alter the electron transfer properties at the electrode surface, leading to a change in the peak current or potential.[17]
-
Rationale: The binding or reaction of the analyte with the immobilized phenothiazine probe can either facilitate or hinder electron transfer, resulting in a measurable change in the electrochemical response.
-
-
Calibration and Quantification:
-
Generate a calibration curve by measuring the electrochemical response at different pollutant concentrations.
-
Use the calibration curve to determine the concentration of the pollutant in unknown samples.
-
Visualizing the Experimental Workflow: Water Sample Analysis
Caption: General workflow for water sample analysis.
Data Analysis and Method Validation
The reliability of any analytical method hinges on proper data analysis and thorough validation.[1]
Key Performance Metrics:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[16] These are typically calculated based on the standard deviation of the blank and the slope of the calibration curve.[8]
-
Linear Range: The range of concentrations over which the analytical signal is directly proportional to the analyte concentration.[16]
-
Selectivity (or Specificity): The ability of the method to detect the target analyte in the presence of other potentially interfering species.[14][18] This is assessed by testing the sensor's response to a variety of other common ions and molecules.
-
Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.[10]
-
Recovery: The percentage of a known amount of analyte that is detected when added to a real sample matrix. This is crucial for evaluating the method's accuracy in complex samples.[11][14]
Table 1: Performance Characteristics of Selected Phenothiazine-Based Sensors
| Target Analyte | Sensing Method | Linear Range | LOD | Response Time | Sample Matrix | Reference |
| Cyanide (CN⁻) | Colorimetric/Fluorometric | 0-100 µM | 9.11 x 10⁻⁹ M | < 60 s | Acetonitrile:Water | [10] |
| Cyanide (CN⁻) | Colorimetric | N/A | < 1.9 µM | Rapid | Aqueous Media | [8] |
| Antimony (Sb³⁺) | Fluorometric | N/A | 0.43 µM | N/A | Soil Samples | [11] |
| Hypochlorous Acid (HOCl) | Photoelectrochemical | 0.1-150 µM | 0.03 µM | N/A | Water Samples | [6][7] |
| Chlorinated Hydrocarbons | Fluorometric | 0-400 ppm | ~5 ppm | < 2 min | Acetonitrile | [19][20] |
| Hydrazine | Fluorometric | 0-40 µM | 0.22 µM | N/A | Tap, Bottled, Lake Water | [14][15][18] |
Validation Protocol:
A robust validation protocol should be established to ensure the reliability of the developed method, adhering to guidelines from bodies like the EPA or ICH where applicable.[21][22]
-
Specificity/Selectivity: Test the probe against a panel of common environmental ions and molecules at concentrations higher than the target analyte.
-
Linearity and Range: Prepare a series of at least five standard concentrations and perform a linear regression analysis.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) by analyzing replicate samples at different concentrations within the linear range.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, temperature, incubation time) on the results.
-
Application to Real Samples: Analyze certified reference materials or perform recovery studies in various environmental matrices (e.g., tap water, industrial effluent, soil extracts) to demonstrate the method's applicability.[23]
Conclusion and Future Outlook
Phenothiazine derivatives represent a highly promising and adaptable platform for the development of sensors for environmental pollutants. Their synthetic tractability allows for the fine-tuning of their electronic and photophysical properties to achieve high sensitivity and selectivity for a wide range of target analytes. The methodologies outlined in this guide, from rational probe design and synthesis to detailed analytical protocols and validation strategies, provide a comprehensive framework for researchers and scientists to harness the potential of this remarkable class of molecules.
Future research will likely focus on the development of phenothiazine-based sensor arrays for the simultaneous detection of multiple pollutants, the integration of these sensors into portable and automated analytical devices for in-situ monitoring, and the exploration of novel phenothiazine scaffolds with enhanced photophysical properties, such as near-infrared (NIR) emission, for applications in complex biological and environmental systems.[9]
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Application Note & Protocols: Advanced Analytical Methods for the Quantification of Phenothiazine Compounds
Abstract: This comprehensive guide provides an in-depth exploration of the principal analytical methodologies for the quantification of phenothiazine compounds. Designed for researchers, analytical scientists, and professionals in drug development, this document details the theoretical underpinnings and practical applications of chromatographic, spectrophotometric, and electrochemical techniques. It offers field-proven insights into method selection, sample preparation, and protocol execution, emphasizing the causality behind experimental choices to ensure robust and reliable results. Included are detailed, step-by-step protocols, method validation guidelines based on ICH standards, and comparative data to assist in the development of fit-for-purpose analytical assays for phenothiazines in both pharmaceutical and biological matrices.
Foundational Principles: The Importance of Phenothiazine Quantification
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders.[1] Their therapeutic efficacy is well-established, but their narrow therapeutic window and potential for significant side effects necessitate precise and accurate quantification in both pharmaceutical formulations and biological fluids.[2] Reliable analytical methods are critical for quality control during manufacturing, pharmacokinetic and toxicokinetic studies, and therapeutic drug monitoring to ensure patient safety and treatment efficacy.
The core structure of phenothiazine is a tricyclic system that can be substituted at various positions, leading to a wide range of derivatives with different physicochemical properties and pharmacological activities. This structural diversity presents a unique analytical challenge, requiring methods that are not only sensitive but also highly selective.
Choosing the Right Analytical Strategy
The selection of an appropriate analytical method is a critical first step, guided by the specific requirements of the analysis. Key factors to consider include the nature of the sample matrix (e.g., tablets, plasma, urine), the required level of sensitivity and selectivity, available instrumentation, and throughput needs. This guide will explore the most powerful and commonly employed techniques to empower the researcher to make an informed decision.
Caption: Decision workflow for selecting an appropriate analytical method.
Sample Preparation: The Key to Accurate Quantification
The complexity of biological matrices like plasma, blood, and urine necessitates a robust sample preparation strategy to remove interferences such as proteins and phospholipids that can compromise the analytical column, suppress instrument response, and lead to inaccurate results.[3]
-
Protein Precipitation (PP): This is a rapid and straightforward technique often used in high-throughput environments.[3] It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the biological sample to denature and precipitate proteins.[3][4] While effective for protein removal, it provides minimal cleanup of other matrix components and can result in significant sample dilution.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[3][4] By adjusting the pH of the aqueous sample, phenothiazines (which are basic) can be neutralized to their free base form, increasing their partitioning into an organic solvent. This method offers better sample cleanup than PP and can provide a concentration step.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become the gold standard for bioanalysis.[3] It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[5] For phenothiazines, reversed-phase (e.g., C18) sorbents are commonly used, providing excellent retention of the hydrophobic tricyclic core.[6][7]
Expert Insight: The choice between LLE and SPE often depends on the required level of cleanup and throughput. While LLE is simpler, SPE offers superior selectivity and higher recovery, making it ideal for methods requiring low detection limits, such as those used in pharmacokinetic studies.[3][5]
Chromatographic Methods: The Gold Standard
Chromatography is the most powerful and widely used technique for phenothiazine quantification due to its high resolving power and compatibility with various sensitive detectors.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of modern pharmaceutical analysis. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
-
Principle: For phenothiazines, reversed-phase HPLC is almost universally employed. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10][11] The more hydrophobic phenothiazine molecules interact more strongly with the stationary phase, leading to longer retention times and effective separation from polar impurities.
-
Causality in Method Development: The pH of the aqueous component of the mobile phase is a critical parameter. Phenothiazines contain basic amine groups in their side chains. Maintaining an acidic pH (e.g., pH 3-4) ensures these groups are protonated. This protonation prevents peak tailing, a common issue with basic compounds, resulting in sharp, symmetrical peaks and improved chromatographic performance.
-
Detection:
-
UV-Vis Detection: Phenothiazines possess a strong chromophore in their tricyclic ring system, allowing for sensitive detection using UV-Vis spectrophotometry, typically in the range of 250-260 nm.[5][12] This method is robust, cost-effective, and suitable for quality control of pharmaceutical formulations.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity.[2][13][14] MS can identify and quantify analytes based on their mass-to-charge ratio, making it possible to measure drug concentrations in the picogram/mL range in complex biological matrices.[15] Tandem MS (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences.[15]
-
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[16]
-
Principle: The sample is vaporized in a hot injector and carried through the column by an inert gas (e.g., helium). Separation occurs as compounds partition between the carrier gas and the liquid stationary phase coated on the column wall.
-
Application to Phenothiazines: While effective, many phenothiazine derivatives are not sufficiently volatile or thermally stable for direct GC analysis.[17] Therefore, derivatization is often required to convert them into more volatile and stable forms. However, some methods have been developed for direct analysis.[18][19] GC is most powerful when coupled with a mass spectrometer (GC-MS), which provides definitive identification and quantification.[1][7]
Table 1: Comparison of Primary Chromatographic Techniques
| Feature | HPLC-UV | HPLC-MS/MS | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning with mass detection | Gas-liquid partitioning with mass detection |
| Sensitivity | Good (ng/mL) | Excellent (pg/mL)[15] | Very Good (pg-ng/mL)[7] |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sample Throughput | High | High | Moderate |
| Matrix Tolerance | Good | Excellent | Moderate (requires clean samples) |
| Derivatization | Not required | Not required | Often required[17] |
| Primary Use Case | QC of drug products, routine analysis | Bioanalysis, PK/TK studies, trace analysis | Specialized bioanalysis, metabolite ID |
Spectrophotometric and Spectrofluorometric Methods
These methods are based on the interaction of phenothiazines with electromagnetic radiation and offer simpler, often faster, alternatives to chromatography for certain applications.
UV-Vis Spectrophotometry
-
Principle: This technique measures the amount of light absorbed by the phenothiazine molecule at a specific wavelength.[20] The concentration is determined using the Beer-Lambert law. Many methods involve an oxidation reaction, where the phenothiazine is oxidized to a colored radical cation, which is then measured.[21][22] For instance, reagents like N-chlorosuccinimide or molybdoarsenic acid can be used to form colored complexes.[20][21]
-
Advantages & Limitations: Spectrophotometric methods are rapid, simple, and inexpensive.[20] However, they often lack the specificity of chromatographic methods and are susceptible to interference from other UV-absorbing compounds in the sample matrix, making them more suitable for the analysis of pure drug substances or simple formulations.[23]
Spectrofluorometry
-
Principle: While native phenothiazines are not strongly fluorescent, their oxidation products, particularly the sulfoxides, exhibit strong fluorescence.[2] Analytical methods exploit this by using an oxidizing agent to convert the phenothiazine to its fluorescent sulfoxide derivative, which is then measured.[24] This provides a significant increase in sensitivity and selectivity over absorption spectrophotometry.
-
Advantages & Limitations: Fluorometry offers much higher sensitivity than UV-Vis spectrophotometry.[2][25] However, the fluorescence intensity can be influenced by factors like solvent, pH, and temperature, requiring careful control of experimental conditions.[25] It can be a powerful technique, especially when coupled with HPLC for post-column derivatization and detection.[2]
Electroanalytical Methods
Electrochemical methods measure the electrical response (e.g., current) that occurs when a phenothiazine molecule is oxidized or reduced at an electrode surface.
-
Principle: Phenothiazines are electroactive and can be readily oxidized at a suitable electrode (e.g., glassy carbon, gold).[26][27] The oxidation typically involves the loss of electrons from the sulfur and/or nitrogen atoms in the heterocyclic ring.[27] The resulting current is proportional to the concentration of the phenothiazine.
-
Application: These methods are highly sensitive and can be used for direct determination in various samples.[28] A particularly powerful application is its use as a detector for HPLC (LC-EC).[29][30] This combination offers excellent sensitivity and selectivity for the analysis of phenothiazines in complex biological fluids without the need for derivatization.[29][30]
Detailed Protocols & Method Validation
A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose.[31] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[32][33]
General Workflow for Method Development & Validation
Caption: A standard workflow for analytical method validation.
Protocol: Quantification of Chlorpromazine in Human Plasma by HPLC-UV
This protocol describes a validated reversed-phase HPLC method with UV detection for the determination of Chlorpromazine (CPZ) in human plasma, a common application in clinical research.
A. Materials and Reagents
-
Chlorpromazine HCl Reference Standard (USP grade or equivalent)
-
Internal Standard (IS): Promazine HCl
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (reagent grade)
-
Water (ASTM Type I or HPLC grade)
-
Human Plasma (drug-free, with anticoagulant like K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL
B. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
SPE Vacuum Manifold.
-
Centrifuge.
-
Vortex Mixer.
C. Preparation of Solutions
-
Mobile Phase: Mix 700 mL of Water with 300 mL of Acetonitrile. Add 1.0 mL of Formic Acid and degas. (Final composition: Acetonitrile/Water/Formic Acid 30:70:0.1 v/v/v).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of CPZ HCl and Promazine HCl (IS) each in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration curve standards by serial dilution of the CPZ stock solution with 50:50 Methanol/Water to achieve concentrations ranging from 50 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 Methanol/Water.
D. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the cartridge to dry.
-
Sample Loading: Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a tube. Add 50 µL of the IS working solution (1 µg/mL) and vortex. Add 500 µL of water and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Water, followed by 1 mL of 20% Methanol in Water to remove polar interferences.
-
Elution: Dry the cartridge under vacuum for 2 minutes. Elute the analytes with 1 mL of Methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase. Vortex thoroughly.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject 20 µL into the HPLC system.
E. HPLC-UV Operating Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water/Formic Acid (30:70:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
F. Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (CPZ/IS) against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting.
-
Quantification: Determine the concentration of CPZ in QC and unknown samples from the calibration curve.
-
Validation: Validate the method according to ICH Q2(R2) guidelines.[31][32]
Table 2: ICH Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No interfering peaks at the retention time of the analyte and IS in blank matrix.[34] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99.[11] |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 85-115% at low concentrations, and 90-110% at mid/high concentrations.[35] |
| Precision (Repeatability & Intermediate) | To measure the variability of the method. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[35] |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% RSD. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | RSD of results should remain within acceptable limits when parameters (e.g., pH, mobile phase composition) are slightly varied.[31] |
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A Validated Stability-Indicating HPLC Method for Purity Determination of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in a regulated pharmaceutical environment. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters, including specificity demonstrated through forced degradation studies, linearity, accuracy, precision, and robustness, are discussed to establish the method's suitability for its intended purpose.
Introduction and Scientific Rationale
This compound is a heterocyclic organic compound featuring a phenothiazine core linked to a propyl sulfonate chain. The phenothiazine structure is a well-established pharmacophore in medicinal chemistry, known for a range of biological activities.[3] This specific sulfonated derivative finds applications as a high-sensitivity analytical reagent, particularly as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems.[4] Given its potential use in or as a critical reagent for pharmaceutical products, ensuring its purity is paramount to guarantee safety, efficacy, and batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This guide addresses the specific challenges in developing a method for this analyte, namely the basic nature of the phenothiazine nitrogen, which can lead to peak tailing, and the need to resolve the parent compound from all potential process-related impurities and degradation products.[8] The developed method employs a C18 stationary phase with an acidic mobile phase to ensure symmetrical peak shape and a gradient elution to achieve separation from all potential interferents.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.[9]
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [10][11] |
| Molecular Weight | 343.4 g/mol | [10] |
| Solubility | The sulfonate group imparts good water solubility. | [4] |
| Chromophore | The phenothiazine ring system provides strong UV absorbance, making UV detection highly suitable. | [12] |
HPLC Method and Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ≥98%)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)
-
Chromatographic Conditions
The selection of these parameters is based on the need to control the ionization state of the analyte and achieve optimal separation. The acidic mobile phase (pH ≈ 2.7) protonates residual silanol groups on the stationary phase, minimizing undesirable secondary interactions with the basic phenothiazine nitrogen and thus preventing peak tailing.[8] A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare in the same manner as the Working Standard Solution, using the test sample.
Method Validation Protocol: A Self-Validating System
The method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for purity analysis.[1][13]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] A forced degradation study is the cornerstone of establishing the stability-indicating nature of a purity method.[14][15] The objective is to induce ~5-20% degradation to ensure that the primary degradation products are formed and can be resolved by the method.[14][16]
Protocol: Solutions of the analyte (~50 µg/mL) were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Solid drug substance heated at 105 °C for 24 hours, then dissolved.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light as per ICH Q1B guidelines.[17][18]
Acceptance Criteria: The method is deemed specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (via PDA detector) of the analyte peak in stressed samples passes.
Linearity
The linearity was established by analyzing five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 75 µg/mL).
Acceptance Criteria: A linear relationship between peak area and concentration, demonstrated by a correlation coefficient (r²) ≥ 0.999.
| Parameter | Result |
| Range | LOQ - 75 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 45210x + 1250 |
Accuracy (Recovery)
Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 100.5% | 0.4% |
| 100% | 99.8% | 0.2% |
| 120% | 101.1% | 0.3% |
Precision
-
Repeatability (Intra-day): Six replicate preparations of the sample solution were analyzed on the same day.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Type | %RSD of Purity Result |
| Repeatability | 0.35% |
| Intermediate Precision | 0.52% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
Results:
-
LOD: 0.1 µg/mL (S/N ratio > 3:1)
-
LOQ: 0.3 µg/mL (S/N ratio > 10:1)
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the method parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (30 °C and 40 °C)
-
Mobile Phase A pH: ± 0.2 (by adjusting formic acid concentration)
Results: No significant impact on the resolution between the main peak and its closest impurity or on the final purity calculation was observed, demonstrating the method's robustness.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The successful validation against ICH guidelines confirms its suitability for routine quality control analysis and for use in stability studies to support drug development and manufacturing.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharma Beginners. URL: https://pharmabeginers.
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Negative Results. URL: https://www.pnrjournal.com/index.php/home/article/view/623
- HPLC Analysis of Phenothiazines. Benchchem. URL: https://www.benchchem.com/technical-support/hplc-analysis-of-phenothiazines
- Quality Guidelines. International Council for Harmonisation. URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. URL: https://starodub.
- Forced Degradation Testing. SGS Austria. URL: https://www.sgs.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760929/
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts. URL: https://ijcrt.org/papers/IJCRT2107525.pdf
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- A Review on Force Degradation Studies for Drug Substances. (2021). International Journal of All Research Scientific and Academic. URL: https://www.ijarsct.co.in/Paper-1015.pdf
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025). BOC Sciences. URL: https://www.bocsci.com/blog/hplc-assay-testing-what-it-is-and-why-its-important-for-api-manufacturers/
- HPLC in pharmaceutical analysis. Labotec. URL: https://www.labotec.co.za/hplc-in-pharmaceutical-analysis/
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23689088
- HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. URL: https://www.torontech.com/blogs/hplc-testing-and-analysis
- Method development for analysis of linear and branched alkyl benzene sulfonates. (2025). ResearchGate. URL: https://www.researchgate.
- Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. (2009). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19013060/
- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Methods and Objects of Chemical Analysis. URL: https://moca.knu.ua/index.php/moca/article/view/1005
- Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2006). SciELO. URL: https://www.scielo.br/j/jbchs/a/wM73kZ8JH5qf4L8f5fQjD6p/?lang=en
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. URL: https://www.iosrphr.org/papers/v10-i9/B1009020716.pdf
- HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. URL: https://sielc.
- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2025). ResearchGate. URL: https://www.researchgate.net/publication/11822832_Analysis_of_Phenothiazine_and_Its_Derivatives_Using_LCElectrochemistryMS_and_LCElectrochemistryFluorescence
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. URL: https://tis.wu.ac.th/index.php/tis/article/view/10900
- Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2018). Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278330/
- sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122411653
- Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate. LGC Standards. URL: https://www.lgcstandards.com/US/en/Sodium-3-%E2%80%8B(10H-%E2%80%8BPhenothiazin-%E2%80%8B10-%E2%80%8Byl)
- PTZ-343. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh5806431a
- High-Sensitivity Analytical Reagents: The Power of this compound. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
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Application Notes & Protocols for NMR Spectroscopy of Phenothiazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural characterization of phenothiazine derivatives, a critical class of compounds in pharmaceutical development. Moving beyond a simple recitation of steps, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers. It includes detailed protocols for sample preparation, 1D and 2D NMR data acquisition, and quantitative analysis, ensuring scientific integrity and reproducibility.
Introduction: The Central Role of NMR in Phenothiazine Drug Development
Phenothiazine and its derivatives form a cornerstone of antipsychotic and antihistaminic therapy. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, including the characteristic "butterfly" conformation of the tricyclic core and the orientation of the N-10 side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation and purity assessment of these molecules in solution.[1][2][3] Unlike other methods, NMR provides a holistic view of the molecule's carbon-hydrogen framework, enabling the unambiguous assignment of constitution, configuration, and conformation.
The power of NMR lies in its ability to probe the precise electronic environment of each nucleus. For phenothiazine derivatives, this means that subtle changes in substitution on the aromatic rings or modifications to the aliphatic side chain are directly reflected in the ¹H and ¹³C NMR spectra.[4][5][6] This sensitivity is crucial for confirming the identity of newly synthesized analogues, identifying impurities, and understanding structure-activity relationships (SAR).[4][7][8]
This guide will equip the researcher with the foundational knowledge and practical protocols to confidently apply NMR spectroscopy to the study of phenothiazine derivatives.
Foundational Principles: Understanding the Phenothiazine Spectrum
The NMR spectrum of a phenothiazine derivative is rich with information. A thorough understanding of the typical chemical shifts and the influence of various structural motifs is the first step toward confident spectral interpretation.
The ¹H NMR Spectrum: A Fingerprint of the Molecule
The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration).
-
Aromatic Region (approx. 6.5-8.0 ppm): The protons on the two benzene rings of the phenothiazine core typically resonate in this region.[6] The substitution pattern dramatically influences the observed chemical shifts and coupling patterns.
-
Substituent Effects: Electron-withdrawing groups, such as a chlorine (-Cl) or trifluoromethyl (-CF₃) group at the C2 position, will deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4] This is a key SAR feature, as such substitutions are known to increase antipsychotic potency.[4][9] For example, in chlorpromazine, the protons on the chlorinated ring are shifted downfield compared to the unsubstituted ring.
-
Coupling Patterns: The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling. These patterns are invaluable for determining the substitution positions.
-
-
Aliphatic Side Chain Region (approx. 1.5-4.5 ppm): The protons of the N-10 side chain resonate in this region. The chemical shifts are influenced by their proximity to the nitrogen atoms. Protons on carbons alpha to a nitrogen atom are deshielded and typically appear between 2.5 and 4.5 ppm.
-
N-H Proton (variable): In the parent phenothiazine, the N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.
The ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Aromatic Region (approx. 110-150 ppm): The 12 carbons of the phenothiazine core appear in this region. The carbons directly attached to the nitrogen (C4a, C5a) and sulfur (C10a, C11a) atoms are typically found further downfield.
-
Influence of Substituents: Electron-withdrawing substituents at C2 will cause a downfield shift for C2 and an upfield shift for the adjacent C1 and C3 carbons. For instance, the presence of a -CF₃ group can lead to observable C-F coupling, which appears as a quartet in the proton-decoupled ¹³C spectrum.[6]
-
Aliphatic Region (approx. 20-60 ppm): The carbons of the N-10 side chain resonate here. Similar to the proton spectrum, carbons alpha to nitrogen are shifted downfield.
Data Presentation: Representative NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C chemical shift ranges for key phenothiazine derivatives. Note that exact values are dependent on the solvent and spectrometer frequency.
| Compound | Key Feature | Representative ¹H Chemical Shifts (ppm) | Representative ¹³C Chemical Shifts (ppm) |
| Phenothiazine | Unsubstituted Core | Aromatic: 6.8-7.2, NH: ~8.3 (DMSO-d₆) | Aromatic: 115-145 |
| Chlorpromazine | C2-Chloro, N10-propyl-dimethylamine | Aromatic: 6.9-7.3, Side Chain: 2.2-3.9 | Aromatic: 116-146, C2: ~127 |
| Promazine | N10-propyl-dimethylamine | Aromatic: 6.8-7.3, Side Chain: 2.2-3.9 | Aromatic: 115-146 |
| Thioridazine | C2-SMe, N10-ethyl-piperidine | Aromatic: 6.8-7.4, Side Chain: 1.5-3.0, S-CH₃: ~2.5 | Aromatic: 116-145, C2: ~137 |
| Fluphenazine | C2-CF₃, N10-propyl-piperazine | Aromatic: 7.0-7.7, Side Chain: 2.4-4.2 | Aromatic: 112-145, C2: ~124 (q), CF₃: ~125 (q) |
Data compiled from various sources, including literature values and spectral databases.[5][6]
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.
Workflow for NMR Analysis of Phenothiazine Derivatives
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. Solid particulates will degrade spectral quality, and the choice of solvent affects both solubility and the chemical shifts of labile protons.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-20 mg of the phenothiazine derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).
-
Expert Insight: DMSO-d₆ is often an excellent choice for phenothiazine salts as it is a highly polar solvent. It also shifts the residual water peak away from many analyte signals. However, be aware that labile protons (e.g., -OH, -NH) will exchange with deuterium in CD₃OD.
-
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Trustworthiness Check: A visually clear and homogenous solution is the first indicator of a well-prepared sample. Any cloudiness or suspended particles necessitates re-filtering.
Protocol 2: Standard 1D NMR Acquisition (¹H and ¹³C)
Rationale: 1D spectra provide the fundamental information for structural verification. A standard proton spectrum is acquired first due to its high sensitivity, followed by a proton-decoupled carbon spectrum.
Step-by-Step Methodology:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the number of scans (typically 8 to 16 for sufficient signal-to-noise).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C{¹H} NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans (e.g., 512 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally adequate.
-
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Advanced Protocols for Unambiguous Structural Elucidation
For novel derivatives or complex structures, 2D NMR experiments are indispensable for assembling the molecular puzzle.[1][10]
Logical Flow for 2D NMR-Based Structure Elucidation
Caption: Logic for 2D NMR data integration.
Protocol 3: Acquiring and Interpreting 2D NMR Spectra
Rationale: This suite of experiments provides a complete picture of the molecular connectivity. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations, allowing for the connection of molecular fragments.[1][11][12]
Step-by-Step Methodology:
-
COSY (Correlation Spectroscopy):
-
Acquisition: Use a standard gradient-selected COSY pulse sequence. The spectral width in both dimensions should match the ¹H spectral width.
-
Interpretation: Cross-peaks indicate that two protons are spin-coupled (typically through 2 or 3 bonds). This is used to trace out networks of connected protons, such as the protons on the N-10 side chain or within an aromatic ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition: Use a standard gradient-selected, phase-sensitive HSQC experiment. The F2 (proton) dimension should match the ¹H spectral width, and the F1 (carbon) dimension should match the ¹³C spectral width. An "edited" HSQC can be used to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).[11]
-
Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached. This provides definitive C-H one-bond connections.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition: Use a standard gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 4-10 Hz.
-
Interpretation: Cross-peaks correlate a proton with carbons that are 2 or 3 bonds away (and sometimes 4 in conjugated systems).[12] This is the most powerful experiment for connecting molecular fragments. For example, the protons on the methylene group attached to N-10 will show HMBC correlations to the quaternary carbons C4a and C5a of the phenothiazine core, unambiguously linking the side chain to the ring system.
-
Quantitative NMR (qNMR) for Purity Assessment
Rationale: qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself.[13][14] The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.
Protocol 4: Purity Determination by qNMR
Step-by-Step Methodology:
-
Internal Standard Selection: Choose an internal standard that has at least one sharp, well-resolved signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh a precise amount of the phenothiazine derivative (e.g., ~15 mg) into a vial.
-
Accurately weigh a precise amount of the internal standard (e.g., ~10 mg) into the same vial.
-
Dissolve both components completely in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum using parameters that ensure accurate integration. This is critical.
-
Key Parameters: Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (a D1 of 30 seconds is often a safe starting point).
-
Acquire a sufficient number of scans for excellent signal-to-noise (e.g., 64 or more).
-
-
Processing and Calculation:
-
Carefully process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Trustworthiness Check: The validity of a qNMR experiment rests on the acquisition parameters. A short relaxation delay will lead to inaccurate integrals and an erroneous purity value. It is advisable to run a preliminary experiment to determine the T₁ values of the protons of interest.
Addressing Common Challenges
-
Solubility and Aggregation: Phenothiazine derivatives, particularly the free bases, can be poorly soluble or may aggregate at higher concentrations, leading to broad NMR signals.[15]
-
Solution: Use more polar solvents like DMSO-d₆ or CD₃OD. Gentle heating of the sample may also improve solubility. Acquiring spectra at different concentrations can help identify aggregation-dependent chemical shift changes.
-
-
Conformational Dynamics: The phenothiazine ring undergoes a rapid inversion at room temperature, which can sometimes lead to broadened signals for the aromatic protons.
-
Solution: Variable temperature (VT) NMR studies can be employed to slow down this inversion, potentially resolving the broadened signals into distinct peaks for the axial and equatorial-like protons. NOESY or ROESY experiments can provide through-space correlations that help define the preferred conformation of the side chain relative to the tricyclic core.[16][17]
-
Conclusion
NMR spectroscopy is an indispensable tool in the arsenal of the pharmaceutical scientist working with phenothiazine derivatives. By leveraging a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural confirmation. Furthermore, the application of qNMR provides a robust and accurate method for purity determination, a critical aspect of quality control in drug development. The protocols and insights provided in this guide are designed to empower researchers to move beyond routine data collection to a deeper, mechanistic understanding of their molecules, ultimately accelerating the drug discovery and development process.
References
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- Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. (2022, June 16). ACS Publications.
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- 2D NMR FOR THE CHEMIST. (n.d.).
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- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2000, February). ResearchGate.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central.
- Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. (2025, February 26). NIH.
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- NMR-based characterization of phenothiazines as a RNA binding scaffold. (2004, April 7). PubMed.
- Antipsychotic phenothiazine drugs bind to KRAS in vitro. (n.d.). PubMed.
- Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. (2022, October 4). RSC Publishing.
- Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.).
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- Short-range heteronuclear correlation. (n.d.).
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Application Note: A Validated Thin-Layer Chromatography Method for the Separation of Phenothiazine Derivatives
Abstract
This application note provides a detailed and validated protocol for the separation of phenothiazine derivatives using thin-layer chromatography (TLC). Phenothiazines, a critical class of antipsychotic drugs, require robust analytical methods for quality control, purity assessment, and identification in various matrices.[1][2] This guide details a rapid, cost-effective, and reliable normal-phase TLC method employing a silica gel stationary phase and an optimized mobile phase. We delve into the principles of the separation, provide a step-by-step experimental protocol, and discuss method validation, expected results, and troubleshooting. This document is intended for researchers, analytical scientists, and professionals in drug development and quality assurance who require a field-proven method for phenothiazine analysis.
Introduction: The Analytical Challenge of Phenothiazines
Phenothiazines are a group of organic compounds characterized by a tricyclic structure where two benzene rings are linked by sulfur and nitrogen atoms.[3] Derivatives of this core structure form the largest class of antipsychotic medications, widely used in the treatment of schizophrenia and other psychotic disorders.[1] The therapeutic activity and side-effect profile of a phenothiazine drug are dictated by the nature of the chemical substituents, typically at the C-2 and N-10 positions of the ring system.[2][4] For instance, the presence of an electron-withdrawing group like trifluoromethyl (-CF3) at C-2 and a piperazine ring in the N-10 side chain generally enhances antipsychotic potency.[2]
Given these subtle but critical structural variations, the ability to separate and identify different phenothiazines is paramount for several reasons:
-
Pharmaceutical Quality Control: Ensuring the identity and purity of active pharmaceutical ingredients (APIs) and finished drug products.
-
Stability Studies: Detecting degradation products that may arise during storage.
-
Forensic and Clinical Toxicology: Identifying phenothiazines in biological samples for diagnostic purposes or in cases of overdose.[5]
Thin-Layer Chromatography (TLC) offers a simple, rapid, and highly sensitive technique for these applications.[6][7] Its low cost and procedural simplicity make it an ideal choice for screening, identification, and semi-quantitative analysis.[8]
Principles of Separation: Exploiting Polarity
The separation of phenothiazines by TLC is governed by the principle of adsorption chromatography .[9] In this method, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.
-
Stationary Phase: Silica gel is a porous form of silicon dioxide (SiO₂) with surface hydroxyl (-OH) groups, making it highly polar.
-
Mobile Phase: A solvent or mixture of solvents that travels up the plate via capillary action, carrying the analytes with it.[10]
-
Separation Mechanism: A competition is established for the analyte molecules between the stationary phase and the mobile phase.
-
More polar phenothiazine derivatives will adsorb more strongly to the polar silica gel, resulting in slower movement up the plate and a lower Retardation Factor (Rf) value .
-
Less polar phenothiazine derivatives will have a greater affinity for the mobile phase, travel further up the plate, and exhibit a higher Rf value .
-
The polarity of phenothiazines is primarily influenced by the side chain at the N-10 position. For example, a simple aliphatic amine side chain is less polar than one containing a piperazine ring with a terminal hydroxyl group. The addition of a small amount of a basic compound, such as ammonia or diethylamine, to the mobile phase is crucial.[11][12] Phenothiazines are basic compounds; the alkaline additive suppresses the ionization of the amine groups, preventing undesirable "tailing" or streaking of the spots and leading to sharper, more defined separations.
Materials and Reagents
3.1. Equipment
-
TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (20 x 20 cm or 10 x 20 cm).
-
Developing Tank with Lid.
-
Sample Applicator: Glass capillary tubes or automatic TLC spotter.
-
Drying Oven.
-
UV Visualization Cabinet or UV Lamp (254 nm).
-
Reagent Sprayer.
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks).
3.2. Chemicals and Reagents
-
Standards: Phenothiazine reference standards (e.g., Chlorpromazine HCl, Promethazine HCl, Thioridazine HCl).
-
Solvents (Analytical Grade or higher):
-
Methanol
-
Toluene
-
Acetone
-
Ammonium Hydroxide (25%)
-
-
Visualization Reagent:
-
Sulfuric Acid (10% v/v in methanol). Caution: Prepare in a fume hood by slowly adding acid to methanol.
-
Experimental Protocol
This protocol is designed as a self-validating system, incorporating reference standards for direct comparison, which is essential for trustworthy identification.
Step 1: Preparation of Standard and Sample Solutions
-
Standard Solutions (0.5 mg/mL): Accurately weigh 5 mg of each phenothiazine reference standard and dissolve in 10 mL of methanol. If using hydrochloride salts, sonication may aid dissolution.[13]
-
Sample Solution: Prepare the unknown sample to an estimated concentration of 0.5 mg/mL in methanol. For solid dosage forms, this may involve crushing a tablet, dissolving the powder, and filtering to remove excipients.[13]
Step 2: TLC Plate Preparation
-
Using a soft pencil, gently draw a faint line (the origin) approximately 1.5 cm from the bottom edge of the TLC plate.
-
Mark small, evenly spaced points along this line where the samples will be applied, ensuring at least 1 cm between each spot.[11]
-
Optional Activation: If the laboratory environment is humid, place the plate in an oven at 100-110°C for 15-20 minutes to activate the silica gel by removing adsorbed water.[14] Let it cool to room temperature before use.
Step 3: Sample Application (Spotting)
-
Using a capillary tube, apply 2 µL of each standard and sample solution to its designated mark on the origin line.
-
Aim for compact spots, ideally 2-3 mm in diameter.[11] Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the amount of analyte.
Step 4: Mobile Phase Preparation and Chamber Saturation
-
Mobile Phase: Prepare a fresh mixture of Toluene : Acetone : Ammonium Hydroxide (25%) in a volume ratio of 80 : 20 : 1 .
-
Chamber Saturation: Pour the mobile phase into the developing tank to a depth of about 0.5-1.0 cm. Line the inside walls of the tank with filter paper, ensuring it is saturated with the mobile phase. Close the lid and allow the chamber to saturate for at least 20 minutes. This vapor saturation is critical for achieving reproducible Rf values and preventing solvent edge effects.[14]
Step 5: Chromatogram Development
-
Carefully place the spotted TLC plate into the saturated developing tank. Ensure the origin line is above the level of the mobile phase.
-
Close the tank lid and allow the mobile phase to ascend the plate by capillary action, undisturbed.[6]
-
When the solvent front has traveled to approximately 1 cm from the top edge of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
Step 6: Plate Drying and Visualization
-
Allow the plate to air dry in a fume hood for 5-10 minutes to completely evaporate the mobile phase.
-
Primary Visualization (Non-destructive): Examine the plate under a UV lamp at 254 nm. Phenothiazines will appear as dark, quenched spots against the bright green fluorescent background.[9] Gently circle the spots with a pencil.
-
Secondary Visualization (Confirmatory): In a fume hood, uniformly spray the plate with the 10% sulfuric acid in methanol reagent.[13] Heat the plate at 100°C for 2-5 minutes. Different phenothiazines will produce characteristic colored spots, aiding in their identification.
Step 7: Analysis and Calculation of Rf Values
-
Measure the distance from the origin to the center of each spot (D_analyte).
-
Measure the distance from the origin to the solvent front (D_solvent).
-
Calculate the Rf value for each spot using the formula: Rf = D_analyte / D_solvent
-
Compare the Rf values and colors of the unknown sample spots to those of the reference standards run on the same plate for identification.
Experimental Workflow Diagram
Caption: Experimental workflow for the TLC separation of phenothiazines.
Results and Discussion
Expected Separation and Data
Using the described protocol, a clear separation of common phenothiazines can be achieved. The Rf values are dependent on the specific laboratory conditions but should follow a predictable pattern based on molecular polarity.
| Phenothiazine Derivative | Typical Structure Feature (N-10 Side Chain) | Expected Polarity | Expected Rf Value (Approx.) |
| Promethazine | Aliphatic (Dimethylamino) | Least Polar | 0.65 - 0.75 |
| Chlorpromazine | Aliphatic (Dimethylamino) with Cl at C-2 | Low Polarity | 0.55 - 0.65 |
| Thioridazine | Piperidine ring | Intermediate Polarity | 0.40 - 0.50 |
| Perphenazine | Piperazine with terminal -OH | Most Polar | 0.20 - 0.30 |
Causality and Method Optimization The separation is driven by polarity differences. Perphenazine, with its terminal hydroxyl group, is the most polar and thus has the lowest Rf value. Promethazine and Chlorpromazine, with less polar aliphatic side chains, travel further up the plate. The choice of mobile phase is a critical optimization step.[15]
-
Increasing Acetone Content: If all spots have very low Rf values (poor migration), increasing the proportion of the more polar solvent (acetone) will increase all Rf values.
-
Decreasing Acetone Content: If all spots run near the solvent front (poor separation), decreasing the acetone content will lower the overall Rf values and improve resolution between less polar compounds.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample overload; Mobile phase too polar; Incomplete suppression of ionization. | Apply a smaller volume or more dilute sample; Decrease mobile phase polarity; Ensure adequate ammonia concentration in the mobile phase. |
| Poor Separation (Rf too high/low) | Incorrect mobile phase polarity. | Adjust the toluene:acetone ratio as described above. |
| Irregular Solvent Front | Improperly sealed chamber; Plate touching the side of the tank or filter paper. | Ensure the tank lid is sealed tightly; Center the plate in the tank. |
| No Spots Visible under UV | Insufficient sample concentration; Compound does not quench fluorescence. | Concentrate the sample and re-spot; Use a chemical visualization reagent. |
Method Validation and Trustworthiness
For use in a regulated environment, any analytical procedure must be validated to ensure it is fit for its intended purpose.[16][17] For an identification test, specificity is the most critical validation parameter.[18]
Protocol for Validating Specificity:
-
Prepare Solutions: Prepare individual solutions of each phenothiazine standard, a mixed standard solution, the sample solution, and a placebo solution (containing all formulation excipients except the API).
-
Application: Spot these solutions on the same TLC plate. For example:
-
Lane 1: Chlorpromazine Standard
-
Lane 2: Thioridazine Standard
-
Lane 3: Sample Solution
-
Lane 4: Placebo
-
Lane 5: Mixed Standard Solution
-
-
Development and Visualization: Develop and visualize the plate according to the main protocol.
-
Acceptance Criteria: The method is considered specific if:
-
The principal spot in the sample lane corresponds in Rf value and color to a specific standard (e.g., Chlorpromazine).
-
The placebo lane shows no interfering spots at the Rf value of the analyte.
-
The mixed standard lane shows distinct, well-separated spots for each component.
-
This internal validation within the protocol ensures that the identification is trustworthy and free from matrix interference.
Conclusion
The thin-layer chromatography method detailed in this application note provides a rapid, reliable, and economical tool for the separation and identification of phenothiazine derivatives. By understanding the core principles of the separation and following the validated protocol, researchers and analysts can confidently assess the identity and purity of these important pharmaceutical compounds. The inherent simplicity and visual nature of TLC make it an invaluable technique in both research and quality control settings.
References
- Microbe Online. (2022). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications.
- Wikipedia. (n.d.). Phenothiazine.
- Horn, A. S., & Snyder, S. H. (1971). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325–2328.
- Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- Sarbu, C., & Marutoiu, C. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 385-389.
- National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem Compound Database.
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
- Sutton, A. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live.
- Ferenczi-Fodor, K., Vegh, Z., & Renger, B. (2001). Validation and quality assurance of planar chromatographic procedures in pharmaceutical analysis. Journal of AOAC International, 84(4), 1265-1276.
- Wikipedia. (n.d.). Thin-layer chromatography.
- GeeksforGeeks. (2023). Thin Layer Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography.
- ResearchGate. (n.d.). Chemical structure of phenothiazines. [Diagram].
- ResearchGate. (n.d.). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Request PDF.
- British Pharmacopoeia Commission. (n.d.). Appendix III A. Thin-layer Chromatography.
- Chromatography Forum. (2005). TLC Validation.
- ResearchGate. (n.d.). Optimization of conditions for TLC screening of phenothiazine derivatives.
- Farmacia Journal. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA.
- ResearchGate. (n.d.). Separation and identification of phenothiazine compounds by thin-layer chromatography.
- EPFL. (n.d.). TLC Visualization Reagents.
- TSI Journals. (2013). Thin-layer chromatographic separation and identification of certain phenothiazines.
- ResearchGate. (n.d.). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma.
- Głowienka, E. A., Wacławiak, K., & Lassocinska, A. (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. PMC - NIH.
- ResearchGate. (n.d.). Thin layer chromatographic separation and identification of certain phenothiazines. Request PDF.
- Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination.
- De Leenheer, A. (1973). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A, 77(2), 339-350.
- ResearchGate. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC).
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Application Notes & Protocols: The Utility of Phenothiazines in Alzheimer's Disease Research
Abstract
Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, characterized by complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and significant neuroinflammation. The drug development pipeline for AD has faced numerous setbacks, prompting a surge in drug repurposing strategies to identify existing therapeutics with potential anti-Alzheimer's properties.[1][2][3] Phenothiazines, a class of tricyclic compounds historically used as antipsychotics, have emerged as compelling candidates in this endeavor.[4] Their ability to cross the blood-brain barrier and modulate multiple pathways implicated in AD pathogenesis makes them a valuable tool for researchers. This guide provides a comprehensive overview of the scientific rationale for investigating phenothiazines in AD, alongside detailed protocols for their application in preclinical research models.
Introduction: The Rationale for Repurposing Phenothiazines for Alzheimer's Disease
Phenothiazines, such as chlorpromazine and promethazine, have a long history of clinical use for treating psychosis and nausea.[5][6] Their primary mechanism of action in these contexts involves the antagonism of dopamine D2 receptors.[5] However, emerging research has unveiled a broader spectrum of bioactivity relevant to the core pathologies of Alzheimer's disease.[7][8]
The therapeutic potential of phenothiazine derivatives in AD research is rooted in their multi-target engagement. Studies have demonstrated their capacity to:
-
Inhibit Cholinesterases: Certain phenothiazine derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[9][10][11] This is a clinically validated strategy for symptomatic treatment of AD.
-
Modulate Amyloid-Beta Aggregation: Several phenothiazines have been shown to directly interact with Aβ peptides, interfering with their aggregation into toxic oligomers and fibrils.[7][12][13][14]
-
Inhibit Tau Aggregation: Methylene blue, a phenothiazine derivative, has been shown to inhibit the aggregation of tau protein, a key component of neurofibrillary tangles.[15] This discovery has spurred further investigation into other phenothiazines for similar properties.
-
Exert Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are critical components of AD pathology.[16][17] Phenothiazines possess antioxidant properties and can modulate inflammatory pathways, offering a neuroprotective effect.[12][18]
This multi-pronged approach makes phenothiazines an attractive class of compounds for both mechanistic studies and as a foundation for the development of novel, multi-target-directed ligands for AD.[12]
Key Phenothiazine Compounds in Alzheimer's Research
While the phenothiazine class is broad, several specific compounds have garnered significant attention in the context of AD research:
| Compound | Primary Historical Use | Key Investigated Mechanisms in AD |
| Chlorpromazine | Antipsychotic | Dopamine D2 receptor antagonism, reduction of Aβ-induced toxicity, potential interaction with Aβ aggregation.[6][19][20] |
| Promethazine | Antihistamine, Antiemetic | Amyloid-binding properties, regulation of oxidative stress.[18][21][22] |
| Trifluoperazine | Antipsychotic | Reduction of Aβ toxicity, potential anti-inflammatory and neuroprotective effects.[19][23] |
| Methylene Blue | Antidote, Antiseptic | Inhibition of tau aggregation.[15] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of phenothiazines in Alzheimer's disease stems from their ability to modulate multiple signaling pathways implicated in the disease's progression. The following diagram illustrates the key intervention points of these compounds.
Caption: Multi-target engagement of phenothiazines in AD.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of phenothiazines in common in vitro and cell-based models of Alzheimer's disease.
Protocol: In Vitro Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition
This assay is a standard method to screen for compounds that inhibit the formation of amyloid fibrils.[24]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation.
Materials:
-
Synthetic Amyloid-Beta (1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Phenothiazine compound of interest
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum, and store the resulting peptide film at -80°C.
-
Immediately before use, resuspend the Aβ42 film in DMSO to a stock concentration of 5 mM.
-
Dilute the DMSO stock into cold PBS to a final working concentration of 100 µM. Keep on ice.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the phenothiazine compound in DMSO.
-
Create a serial dilution of the compound in PBS to achieve final assay concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
10 µL of Aβ42 working solution (final concentration: 10 µM)
-
10 µL of phenothiazine dilution (or PBS for control)
-
80 µL of PBS containing 10 µM ThT
-
-
Include controls:
-
Negative Control: PBS + ThT (no Aβ42)
-
Positive Control: Aβ42 + PBS + ThT (no compound)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C with gentle shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the percentage of inhibition at a specific time point (e.g., 24 hours) relative to the positive control.
Caption: ThT assay workflow for Aβ aggregation.
Protocol: Cell Viability Assay in an Aβ-Treated Neuronal Cell Line
This protocol assesses the neuroprotective effects of phenothiazines against Aβ-induced toxicity in a cell-based model.[25]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable neuronal cell line.[26]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared separately, see note below)
-
Phenothiazine compound of interest
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plate
-
Microplate reader (absorbance at ~570 nm)
Note on Aβ42 Oligomer Preparation: Aβ oligomers are considered the more neurotoxic species. To prepare them, resuspend Aβ42 peptide film in a suitable buffer (e.g., F-12 media without serum) and incubate at 4°C for 24 hours to allow for oligomer formation.
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Pre-treatment:
-
Remove the old medium and replace it with a fresh medium containing various concentrations of the phenothiazine compound.
-
Incubate for 1-2 hours.
-
-
Aβ42 Oligomer Treatment:
-
Add pre-formed Aβ42 oligomers to the wells to a final concentration known to induce toxicity (e.g., 5-10 µM).
-
Include controls:
-
Untreated Control: Cells + medium only
-
Vehicle Control: Cells + vehicle (e.g., DMSO)
-
Aβ42 Control: Cells + Aβ42 oligomers (no compound)
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus phenothiazine concentration to determine the protective effect.
Considerations and Future Directions
While the repurposing of phenothiazines for Alzheimer's disease holds promise, several critical factors must be considered:
-
Side Effects: The historical use of phenothiazines as antipsychotics is associated with significant side effects, including extrapyramidal symptoms and sedation.[5] Furthermore, their anticholinergic properties may increase the risk of dementia in the elderly.[27][28] Therefore, the development of novel phenothiazine derivatives with a more favorable safety profile is crucial.[11]
-
Dose Optimization: The effective concentrations of phenothiazines for their anti-Alzheimer's effects may differ from their antipsychotic dosages. Careful dose-response studies are necessary to identify a therapeutic window that maximizes neuroprotective effects while minimizing adverse reactions.
-
Clinical Trials: While preclinical data is encouraging, robust, well-controlled clinical trials are needed to validate the efficacy of phenothiazines in human AD patients.[29][30]
Future research should focus on synthesizing novel phenothiazine-based compounds that are specifically designed to target the key pathological features of AD with greater potency and selectivity, while minimizing off-target effects.[7][12] The development of theranostic phenothiazine derivatives, which can both inhibit Aβ aggregation and serve as imaging agents for amyloid plaques, represents an exciting avenue for advancing both the diagnosis and treatment of Alzheimer's disease.[13][14]
References
- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. [Link]
- Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease. MedChemComm (RSC Publishing). [Link]
- Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease. RSC Publishing. [Link]
- Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. MDPI. [Link]
- Chlorpromazine reduces toxicity and Ca2+ uptake induced by amyloid beta protein (25-35) in vitro. PubMed. [Link]
- Identification of promethazine as an amyloid-binding molecule using a fluorescence high-throughput assay and MALDI imaging mass spectrometry. PMC - NIH. [Link]
- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers. [Link]
- To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verific
- (PDF) Phenothiazines to Treat Alzheimer's Disease.
- Selectivity of phenothiazine cholinesterase inhibitors for neurotransmitter systems. PubMed. [Link]
- To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verific
- Effects of phenothiazine-structured compounds on APP processing in Alzheimer's disease cellular model. PubMed. [Link]
- Effect of chlorpromazine (CPZ) on astrocyte viability (A) and...
- Selective inhibition of Alzheimer disease-like tau aggreg
- Phenothiazines- Mechanism, side effects and uses.
- Chlorpromazine HCl australia br Acknowledgments br Introduct. Online Inhibitor. [Link]
- Promethazine: Side effects, dosage, uses, more. Medical News Today. [Link]
- Chlorpromazine: a new mechanism of action. CureFFI.org. [Link]
- Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease.
- Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease. PubMed. [Link]
- Common Medications Associated with Higher Risk of Dementia. MIBlueDaily. [Link]
- Effects of phenothiazine-structured compounds on APP processing in Alzheimer's disease cellular model. AVESİS. [Link]
- Chlorpromazine. Wikipedia. [Link]
- Drug repurposing in Alzheimer's disease. D4 Pharma. [Link]
- Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed. [Link]
- KEGG PATHWAY D
- Drug repurposing for Alzheimer's disease and other neurodegener
- Repurposed agents in the Alzheimer's disease drug development pipeline. PMC - NIH. [Link]
- Tau Protein-Targeted Therapies in Alzheimer's Disease: Current State and Future Perspectives. NCBI. [Link]
- Clinical Trial Studies of Antipsychotics during Symptomatic Presentations of Agitation and/or Psychosis in Alzheimer's Dementia: A System
- Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Liter
- Therapeutic Strategies Targeting Tau Protein: Implications for Alzheimer's Disease. Meddocs Publishers. [Link]
- Neuroinflammation in Alzheimer's Disease. Encyclopedia.pub. [Link]
- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
- Alzheimer's Disease Cell Line Models. FujiFilm CDI. [Link]
- Antipsychotics in Alzheimer's disease: A critical analysis. PMC - NIH. [Link]
- Olanzapine (Zyprexa): Uses & Side Effects. Cleveland Clinic. [Link]
- Trifluoperazine reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells. PMC - PubMed Central. [Link]
- Neuroinflammation and Neurogenesis in Alzheimer's Disease and Potential Therapeutic Approaches. MDPI. [Link]
- Hyperphosphorylated tau may help protect the brain
Sources
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- 8. Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
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- 29. mdpi.com [mdpi.com]
- 30. Antipsychotics in Alzheimer’s disease: A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Antioxidant Activity of Phenothiazine Derivatives
Abstract
Phenothiazine and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, extending beyond their well-established use in neuropsychiatry to applications as antioxidants.[1][2] Their unique electron-rich, sulfur- and nitrogen-containing tricyclic structure allows them to act as potent radical scavengers, a property crucial for mitigating oxidative stress implicated in numerous pathologies.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the robust evaluation of the antioxidant activity of phenothiazine derivatives. We delve into the mechanistic underpinnings of their antioxidant action, offer a comparative analysis of the most relevant in vitro assays—DPPH, ABTS, FRAP, and ORAC—and provide field-tested, step-by-step protocols designed for researchers in drug discovery and development.
The Mechanistic Basis of Phenothiazine Antioxidant Activity
The antioxidant capacity of phenothiazines is fundamentally linked to their ability to donate an electron or a hydrogen atom to neutralize unstable free radicals. The core phenothiazine structure is an excellent electron donor, readily participating in oxidation reactions.[1] This process typically results in the formation of a stable phenothiazinyl radical cation, which is less reactive and thus terminates the damaging radical chain reaction.[3][5]
The primary mechanisms include:
-
Single Electron Transfer (SET): The phenothiazine molecule donates a single electron to a free radical, converting it to a more stable anion. The phenothiazine itself becomes a radical cation.
-
Hydrogen Atom Transfer (HAT): The N-H moiety on the phenothiazine ring can donate a hydrogen atom to a radical species, effectively neutralizing it.[3]
The stability of the resulting phenothiazine radical cation is a critical determinant of its antioxidant efficacy and is influenced by environmental factors and the nature of substituents on the phenothiazine core.[6][7][8] Electron-donating groups generally enhance antioxidant activity.[2][9]
Caption: Standard workflow for microplate-based antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically. [10] Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Phenothiazine derivative stock solutions (in methanol or DMSO)
-
Trolox or Ascorbic Acid (for standard curve)
-
96-well microplate
-
Microplate reader capable of reading absorbance at ~517 nm
Step-by-Step Procedure:
-
DPPH Working Solution: Prepare a 0.1 mM DPPH solution in methanol. Keep this solution protected from light and use it fresh. The absorbance of this solution at 517 nm should be ~1.0.
-
Sample and Standard Preparation: Prepare a series of dilutions of the phenothiazine test compounds in methanol. A typical concentration range might be 1-100 µM. Prepare a similar dilution series for the standard (e.g., Trolox, 1-20 µM).
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of methanol to the "Blank" wells.
-
Add 100 µL of the various concentrations of your phenothiazine samples or standards to the respective wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_Blank - Abs_Sample) / Abs_Blank] * 100
-
Plot the % Inhibition against the concentration of the phenothiazine derivative.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot using non-linear regression analysis.
Self-Validation System:
-
Positive Control: A known antioxidant like Trolox or ascorbic acid should be run in parallel to validate the assay performance.
-
Solvent Control: Ensure the solvent used to dissolve the compounds (e.g., DMSO) does not interfere with the assay at the final concentration used.
-
Color Control: Test the absorbance of the phenothiazine compounds in methanol without DPPH to correct for any intrinsic color of the sample.
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at 734 nm. [11] Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or Ethanol
-
Phenothiazine derivative stock solutions
-
Trolox (for standard curve)
-
96-well microplate and microplate reader (~734 nm)
Step-by-Step Procedure:
-
ABTS•+ Stock Solution Preparation:
-
Prepare a 7 mM ABTS solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.
-
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [11]3. Assay Setup:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the phenothiazine sample or Trolox standard at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis:
-
Calculate the percentage of inhibition as described in the DPPH protocol.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
Use the linear regression equation of the standard curve to calculate the TEAC value for your samples.
Self-Validation System:
-
Standard Curve: A Trolox standard curve must be generated for each experiment.
-
Blanks: Include a blank containing the solvent and the ABTS•+ working solution.
-
Reproducibility: Run all samples and standards in triplicate to ensure precision.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the total antioxidant power based on the ability of the sample to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at an acidic pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex. [12] Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Phenothiazine derivative stock solutions
-
96-well microplate and microplate reader (~593 nm)
Step-by-Step Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [13]Warm this solution to 37°C before use.
-
Standard Preparation: Prepare a series of aqueous ferrous sulfate solutions (e.g., 100-1000 µM).
-
Assay Setup:
-
Add 220 µL of the FRAP working solution to each well.
-
Add 10 µL of the sample, standard, or a suitable solvent (for the blank) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes. The reaction time can be optimized.
-
Measurement: Read the absorbance at 593 nm.
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve. The results are expressed as µM Fe(II) equivalents.
Self-Validation System:
-
Standard Curve: A fresh FeSO₄ standard curve is mandatory for each run.
-
Timing: Ensure consistent incubation times for all samples and standards, as the reaction is kinetic.
-
pH Control: The acidic pH of the FRAP reagent is critical for the reaction.
Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is measured by assessing the area under the fluorescence decay curve. [14][15] Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (for standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control (Excitation: 485 nm, Emission: 520-528 nm)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare all solutions fresh in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Prepare a working solution (e.g., 70 nM). Keep protected from light.
-
AAPH Solution: Prepare an AAPH solution (e.g., 12-15 mM). [16]Prepare this immediately before use as it is unstable.
-
Trolox Standards: Prepare a series of Trolox dilutions (e.g., 6.25-100 µM).
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25-60 µL of the AAPH solution to all wells using the plate reader's injector, if available.
-
Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes. [17] Data Analysis:
-
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) where f₀ is the initial fluorescence reading and f₁, f₂, etc., are the readings at subsequent time points.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard. Net AUC = AUC_Sample - AUC_Blank
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Express the ORAC values of the phenothiazine derivatives as µM Trolox Equivalents (TE) from the standard curve.
Self-Validation System:
-
Temperature Control: Maintaining a constant 37°C is critical for the AAPH radical generation rate.
-
Kinetic Readings: Ensure the reader is set up for accurate and consistent kinetic measurements over the entire assay period.
-
Standard Curve: A full Trolox standard curve must be included on every plate.
References
- Effects of Salts on the Stability of the Cationic Radical of Phenothiazine Derivatives. Talanta.
- Antioxidant Properties of New Phenothiazine Derivatives. Molecules.
- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science.
- Influence of environment and substituents on the stability of the radical cations of several phenothiazine derivatives. Journal of Pharmaceutical Sciences.
- Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Publishing.
- Kinetics and Mechanism of the Antioxidant Action of Phenothiazine and Its Derivatives in the Radical Chain Oxidation Reaction of Isopropyl Alcohol. ResearchGate.
- A stable, highly oxidizing radical cation. New Journal of Chemistry.
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate.
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science.
- A stable, highly oxidizing radical cation. New Journal of Chemistry.
- N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. MDPI.
- Phenothiazines: Nrf2 activation and antioxidant effects. Journal of Biochemical and Molecular Toxicology.
- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. CoLab.
- Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica.
- ORAC Assay. G-Biosciences.
- FRAP Antioxidant Assay. G-Biosciences.
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- How do sulfur-containing compounds contribute to the antioxidant potential of white wines?. Consensus.
- FRAP. BioAssay Systems.
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.
- Modified 2,2-Azino-bis-3-ethylbenzothiazoline-6-sulfonic Acid (ABTS) Method to Measure Antioxidant Capacity. SciSpace.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc..
- ORAC Assay Protocol. Scribd.
- The Antioxidant Potential of White Wines Relies on the Chemistry of Sulfur-Containing Compounds: An Optimized DPPH Assay. MDPI.
- FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate.
- Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Molecules.
- The Antioxidant Potential of White Wines Relies on the Chemistry of Sulfur-Containing Compounds: An Optimized DPPH Assay. ResearchGate.
- Antioxidant effects of sulfur-containing amino acids. Yonsei Medical Journal.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI.
- ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. YouTube.
Sources
- 1. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effects of salts on the stability of the cationic radical of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of environment and substituents on the stability of the radical cations of several phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio in Chemiluminescent Assays
Welcome to the Technical Support Center for Chemiluminescent Assays. As Senior Application Scientists, we have compiled this guide to help you navigate the common challenges encountered during your experiments. This resource is designed to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the signal-to-noise ratio in chemiluminescent assays.
Q1: What is the "signal-to-noise ratio" and why is it critical in chemiluminescent assays?
A: The signal-to-noise ratio (S/N) is a crucial parameter that determines the sensitivity and reliability of your assay. The "signal" is the light emission generated by the specific binding of your target analyte, while the "noise" or "background" is the nonspecific light signal produced by other factors. A high S/N ratio indicates that the specific signal is strong relative to the background, allowing for the confident detection of even low-abundance targets.[1] Conversely, a low S/N ratio can obscure true signals, leading to inaccurate or inconclusive results.[1]
Q2: What are the primary causes of high background in my chemiluminescent assay?
A: High background is a frequent issue and can stem from several sources. The most common culprits include:
-
Insufficient Blocking: Inadequate blocking of nonspecific binding sites on the assay surface (e.g., microplate wells or blotting membranes) is a primary cause.[2][3][4]
-
Suboptimal Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to nonspecific binding.[5][6][7]
-
Ineffective Washing: Residual, unbound antibodies or detection reagents that are not thoroughly washed away will contribute to background signal.[2][3][8][9]
-
Contaminated Reagents: Contamination of buffers or reagents with foreign particles or microbial growth can cause sporadic high background.[8][10]
-
Substrate Instability: The chemiluminescent substrate may degrade over time or upon exposure to light, leading to auto-oxidation and increased background.[8][11][12]
Q3: My signal is very weak or absent. What should I investigate first?
A: A weak or absent signal can be frustrating, but a systematic approach can help identify the problem. Key areas to check include:
-
Inactive Enzyme or Substrate: Ensure your enzyme conjugate (e.g., HRP) has not lost activity and that the substrate has been stored correctly and is not expired.[4][13][14] Cold substrates can also slow the enzymatic reaction, leading to a weaker signal.[5][13]
-
Incorrect Antibody Concentrations: Using too little primary or secondary antibody will result in a weak signal.[4][5]
-
Suboptimal Incubation Times: Insufficient incubation times for antibodies or the substrate can prevent the reaction from reaching completion.[15][16][17]
-
Reagent Incompatibility: Ensure all your reagents, including buffers and blocking agents, are compatible. For instance, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be used in buffers for HRP-based assays.[12][14]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.
Issue 1: High and Uniform Background Across the Plate/Blot
High background noise can significantly reduce the sensitivity of your assay. Here’s a systematic guide to troubleshooting this common problem.
Underlying Causes and Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Inadequate Blocking | Blocking agents like Bovine Serum Albumin (BSA) or non-fat milk occupy nonspecific binding sites on the solid phase, preventing antibodies from binding randomly.[1][18] | 1. Increase Blocking Time/Concentration: Extend the blocking incubation time or increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat milk).[2][3][19] 2. Try a Different Blocking Agent: Some antibodies may cross-react with proteins in a particular blocking buffer.[10] If using milk, consider switching to BSA or a commercial protein-free blocking buffer, especially for detecting phosphorylated proteins.[5][10][19] |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies increase the likelihood of low-affinity, nonspecific binding to the assay surface or other proteins.[5][6] | Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[20][21] |
| Insufficient Washing | Washing steps are critical for removing unbound antibodies and other reagents. Inadequate washing leaves behind molecules that contribute to background noise.[2][3][8] | 1. Increase Wash Volume and Number: Use a larger volume of wash buffer and increase the number of wash cycles.[3][8][10] 2. Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help reduce nonspecific interactions.[2][3][5] 3. Increase Incubation Time During Washes: A short soak in the wash buffer can improve the removal of unbound reagents.[2] |
| Substrate Issues | The chemiluminescent substrate can auto-oxidize, especially if it's old, contaminated, or has been exposed to light for extended periods, leading to a higher background signal.[8][11] | 1. Use Fresh Substrate: Prepare the substrate working solution immediately before use.[22][23] 2. Protect from Light: Store the substrate according to the manufacturer's instructions, typically protected from light.[11][12][14] |
Experimental Workflow for Optimizing Blocking and Washing
Caption: Simplified pathway of signal generation in an HRP-based chemiluminescent assay.
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol describes how to determine the optimal concentrations of primary and secondary antibodies.
Objective: To find the antibody dilutions that yield the highest signal-to-noise ratio.
Materials:
-
Your chemiluminescent assay setup (e.g., coated microplate or blotted membrane)
-
Primary antibody stock solution
-
HRP-conjugated secondary antibody stock solution
-
Blocking buffer
-
Wash buffer
-
Antibody diluent (typically blocking buffer with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Luminometer or imaging system
Procedure:
-
Prepare the Assay Surface: Prepare your microplate or membrane up to the blocking step as per your standard protocol.
-
Primary Antibody Titration: a. Choose a fixed, high concentration of your secondary antibody (e.g., a 1:5,000 dilution). b. Prepare a series of dilutions of your primary antibody in the antibody diluent (e.g., 1:500, 1:1,000, 1:2,000, 1:4,000, 1:8,000). c. Include a "no primary antibody" control to assess the background from the secondary antibody alone. d. Incubate the assay surface with the different primary antibody dilutions according to your protocol. e. Wash thoroughly. f. Incubate with the fixed concentration of the secondary antibody. g. Wash thoroughly. h. Add the chemiluminescent substrate and measure the signal.
-
Secondary Antibody Titration: a. Using the optimal primary antibody concentration determined in the previous step, prepare a series of dilutions for your secondary antibody (e.g., 1:5,000, 1:10,000, 1:20,000, 1:40,000). b. Incubate with the optimal primary antibody concentration. c. Wash thoroughly. d. Incubate with the different secondary antibody dilutions. e. Wash thoroughly. f. Add the chemiluminescent substrate and measure the signal.
-
Data Analysis: For each antibody combination, calculate the signal-to-noise ratio (Signal of positive control / Signal of negative control). Select the combination of primary and secondary antibody dilutions that gives the highest S/N ratio.
Protocol 2: Optimizing Wash Steps to Reduce Background
Objective: To enhance the removal of unbound reagents and reduce background signal.
Materials:
-
Your complete chemiluminescent assay setup
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Automated plate washer or multichannel pipette
Procedure:
-
Baseline Experiment: Run your assay using your standard washing protocol and record the signal and background levels.
-
Increase Number of Washes: a. Repeat the assay, but increase the number of wash cycles after the primary and secondary antibody incubations (e.g., from 3 washes to 5 washes). b. Ensure each wash is for at least 5 minutes with gentle agitation. [5] c. Measure the signal and background and compare to the baseline.
-
Increase Wash Volume: a. If using an automated washer, ensure the dispense volume is sufficient to completely fill the wells (e.g., 300-400 µL for a 96-well plate). [8][9] b. If washing manually, ensure you are forcefully dispensing the wash buffer to dislodge nonspecifically bound molecules.
-
Introduce a Soak Step: a. After the final wash, add wash buffer to the wells and let it sit for 30-60 seconds before aspirating. [2]5. Evaluate Results: Compare the signal-to-noise ratios from each modified washing protocol to your baseline. Adopt the procedure that provides the lowest background without significantly compromising the specific signal.
By systematically addressing these common issues and understanding the scientific principles behind the protocols, you can significantly improve the signal-to-noise ratio in your chemiluminescent assays, leading to more reliable and reproducible data.
References
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
- Azure Biosystems. (n.d.). Chemi Blot Blocking Buffer.
- LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots.
- Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide.
- LI-COR Biosciences. (2024, September 19). Pros and Cons of the Available Blocking Buffers | Chemiluminescence [Video]. YouTube.
- Creative Diagnostics. (n.d.). Chemiluminescent Immunoassay Development.
- LI-COR Biosciences. (2015, May 5). 10 Possible Causes of Weak Signals on Chemiluminescent Western Blot Images.
- Azure Biosystems. (n.d.). How to Improve Your Chemiluminescent Western Blots.
- Biocompare. (n.d.). Blocking Buffers and Reagents.
- Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots.
- Sepmag. (2021, August 31). Basic Guide for optimizing Chemiluminescent immunoassay (CLIA) performance and scaling-up.
- ResearchGate. (n.d.). Optimization diagram of antibody concentration in chemiluminescence....
- ResearchGate. (n.d.). Influence of incubation time (a) and temperature (b) on the CL signal....
- Cinquanta, L., et al. (2017). Chemiluminescent immunoassay technology: what does it change in autoantibody detection?. Auto-Immunity Highlights, 8(1), 9.
- National Center for Biotechnology Information. (2017). Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method.
- Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them.
- LI-COR Biosciences. (2024, September 19). Best Practices for Primary Antibody Selection and Incubation | Chemiluminescence [Video]. YouTube.
- ALPCO. (2021, November 4). 6 Tips for Improving Chemiluminescence ELISA Precision.
- Abbkine. (2021, May 27). Your Best Choice: SuperKine™ West Pico PLUS Chemiluminescent Substrate.
- Visual Protein. (n.d.). LumiFlash™ Prime Chemiluminescent Substrate.
- National Center for Biotechnology Information. (2020). Development of a Chemiluminescence Immunoassay for Quantification of 25-Hydroxyvitamin D in Human Serum.
- LI-COR Biosciences. (2015, July 28). Diluting Substrates Can Cause Weak Chemiluminescent Western Blot Signals.
- LI-COR Biosciences. (2015, July 14). Don't Rush Substrate Incubation Time for Chemiluminescent Western Blots.
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Technical Support Center: Stability of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ) in Solution
Introduction: Welcome to the technical support guide for Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ). As a critical reagent, SPTZ is prized for its role as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems, where it significantly amplifies the light emitted during luminol oxidation.[1] The integrity of your experimental results hinges on the stability of this compound in solution. This guide provides in-depth answers to frequently asked questions, robust troubleshooting workflows, and validated protocols to help you maintain the efficacy of your SPTZ solutions. The molecule's structure, featuring a photosensitive phenothiazine core and a solubilizing propane sulfonate group, dictates its stability profile, which we will explore in detail.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (SPTZ) and why is its solution stability so critical?
A: SPTZ is an organic salt primarily used to enhance the signal in chemiluminescent assays, such as ELISAs and Western blots.[1] Its function is to act as an electron transfer mediator, reacting with the HRP enzyme to facilitate the oxidation of luminol, thereby increasing light output by over 80%.[4] Stability is paramount because any degradation of the SPTZ molecule can lead to a direct loss of its enhancing capability. This results in diminished signal intensity, reduced assay sensitivity, and poor reproducibility, ultimately compromising the validity of your experimental data.
Q2: What are the primary factors that affect the stability of SPTZ solutions?
A: The stability of SPTZ, like other phenothiazine derivatives, is principally influenced by three factors:
-
Light Exposure: The phenothiazine core is highly photosensitive and can undergo photodegradation when exposed to ambient or UV light.[5][6][7] This is often the most significant cause of degradation in a laboratory setting.
-
Oxidizing Agents: The sulfur atom in the phenothiazine ring is susceptible to oxidation.[8] The presence of dissolved oxygen or other oxidizing species in the solution can lead to the formation of non-functional byproducts like sulfoxides.[8][9][10]
-
pH and Temperature: Extreme pH values and elevated temperatures can also compromise stability. Phenothiazine compounds show pH-dependent stability, while the sulfonate group's integrity can be affected by high temperatures over extended periods.[11][12][13]
Q3: What are the recommended storage conditions for SPTZ stock solutions?
A: To maximize shelf-life, SPTZ stock solutions should be stored under strict conditions. Based on supplier recommendations and the known chemistry of phenothiazines, the following is advised:
-
Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature fluctuations.[4]
Q4: How long can I expect my SPTZ working solution to be stable at room temperature on the bench?
A: Working solutions at room temperature are significantly more vulnerable to degradation. While stability is buffer-dependent, it is strongly recommended to prepare working solutions fresh for each experiment. If a solution must be used throughout a single workday, it must be protected from light at all times (e.g., in a foil-wrapped container). Discard any unused working solution at the end of the day.
Q5: What are the visible signs of SPTZ degradation?
A: The most common signs of degradation are a change in color or the appearance of precipitate . A freshly prepared SPTZ solution should be clear and colorless. Upon degradation, particularly through oxidation or photodegradation, solutions may develop a yellow or brownish tint.[14] The formation of a precipitate upon thawing or after a period of storage is also a clear indicator that the solution's integrity has been compromised.
Section 2: Troubleshooting Guide
Problem: I'm observing a progressive decrease in my chemiluminescent signal or high well-to-well variability.
Answer: This is a classic symptom of reagent degradation, and your SPTZ solution is a primary suspect. A loss of active SPTZ molecules directly reduces the enhancement of the HRP-luminol reaction, leading to weaker signals. Follow this diagnostic workflow to pinpoint the issue.
Caption: Troubleshooting workflow for diagnosing signal loss in chemiluminescent assays.
Problem: My SPTZ solution, which was previously clear, now has a yellow tint. Is it still usable?
Answer: No, it should be discarded. A yellow or brown discoloration is a definitive visual indicator of chemical degradation. The phenothiazine structure is known to form colored byproducts upon oxidation or photodegradation.[14] Using this solution will, at best, lead to significantly reduced signal enhancement and, at worst, could introduce interfering artifacts into your assay. Always prioritize data integrity and prepare a fresh solution from powder.
Problem: I observed a fine precipitate in my SPTZ stock solution after thawing it. What should I do?
Answer: Precipitation indicates either a loss of solubility of the parent compound or, more likely, the formation of insoluble degradation products. This can be triggered by repeated freeze-thaw cycles. While you could attempt to redissolve the precipitate by gentle warming and vortexing, this is not recommended as the active concentration of SPTZ is now unknown and potentially compromised. The safest and most scientifically rigorous approach is to discard the precipitated aliquot and thaw a fresh, single-use aliquot. If all aliquots show precipitation, a new stock solution must be prepared from the solid compound. For aqueous solutions, filtering through a 0.22 μm syringe filter before use is a good practice to remove any micro-precipitates.[4]
Section 3: Protocols for Stability Assessment
For researchers needing to validate SPTZ stability under their specific experimental conditions (e.g., in a novel buffer system), the following protocols can be adapted.
Protocol 1: Best Practices for Solution Preparation
This protocol is a self-validating system; by adhering to it, you minimize the primary sources of degradation from the outset.
-
Use High-Purity Reagents: Start with high-purity SPTZ solid and use analytical grade solvents or ultrapure water (18.2 MΩ·cm).
-
Work Under Subdued Light: Weigh the SPTZ powder and prepare the initial stock solution under minimal ambient light. Avoid working near windows or under direct overhead lighting.
-
Degas Aqueous Solvents (Optional but Recommended): To minimize dissolved oxygen, sparge your aqueous buffer with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the SPTZ.
-
Prepare Stock Solution: Dissolve the SPTZ in the desired solvent (e.g., ultrapure water) to a convenient stock concentration (e.g., 10-100 mM). Ensure complete dissolution.
-
Protect from Light: Immediately transfer the stock solution to an amber glass vial or a clear vial wrapped securely in aluminum foil.
-
Aliquot for Storage: Dispense the stock solution into single-use volumes in microcentrifuge tubes (also wrapped in foil or use amber tubes).
-
Store Immediately: Place the aliquots at the appropriate temperature (-20°C or -80°C) for storage.
Protocol 2: Monitoring SPTZ Stability by UV-Vis Spectrophotometry
This method provides a rapid, accessible way to detect gross degradation over time by monitoring changes in the compound's absorbance spectrum.
-
Determine λmax: Prepare a fresh, dilute solution of SPTZ in your buffer of interest. Scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The phenothiazine core typically has strong absorbance bands in the UV region.
-
Prepare Test Samples: Create several identical aliquots of the SPTZ solution.
-
Establish Baseline (T=0): Immediately measure the absorbance of one aliquot at the predetermined λmax. This is your T=0 reading.
-
Incubate Under Test Conditions: Store the remaining aliquots under the conditions you wish to test (e.g., on the benchtop exposed to light, on the benchtop wrapped in foil, at 4°C in the dark).
-
Measure at Time Intervals: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), retrieve an aliquot from each condition and measure its absorbance at λmax.
-
Analyze Data: A decrease in absorbance at λmax indicates a reduction in the concentration of the parent SPTZ compound. Plot absorbance vs. time for each condition to visualize the rate of degradation.
Table 1: Example Data Table for Spectrophotometric Stability Study
| Time (Hours) | Absorbance at λmax (Condition 1: RT, Light) | % of Initial Absorbance | Absorbance at λmax (Condition 2: RT, Dark) | % of Initial Absorbance |
| 0 | 0.985 | 100% | 0.985 | 100% |
| 1 | 0.912 | 92.6% | 0.981 | 99.6% |
| 2 | 0.833 | 84.6% | 0.979 | 99.4% |
| 4 | 0.699 | 71.0% | 0.975 | 99.0% |
| 8 | 0.451 | 45.8% | 0.968 | 98.3% |
| 24 | 0.150 | 15.2% | 0.950 | 96.4% |
Section 4: The Chemistry of SPTZ Instability
Understanding the underlying chemical mechanisms of degradation reinforces why the handling and storage protocols are critical.
Mechanism 1: Photodegradation
The phenothiazine ring system is an excellent chromophore, readily absorbing photons from UV and visible light. This absorption excites the molecule to a higher energy state, making it susceptible to chemical reactions. A primary pathway is the ejection of an electron to form a highly reactive phenothiazine radical cation.[7][15] This radical can then participate in a cascade of secondary reactions, including reacting with water, oxygen, or other molecules, leading to a variety of non-functional degradation products.[16]
Caption: Simplified pathway of SPTZ photodegradation.
Mechanism 2: Oxidation
The sulfur atom in the central ring of phenothiazine is electron-rich and can be easily oxidized, especially in the presence of dissolved molecular oxygen or other oxidizing agents. The primary product of this reaction is often the corresponding sulfoxide.[8] This modification alters the electronic properties of the entire ring system, destroying the molecule's ability to act as an efficient electron transfer agent in the HRP-catalyzed reaction. Studies on related sulfonated surfactants have shown that the presence of oxygen can significantly accelerate their degradation.[9][10]
References
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- Szabo, Z. A., & Novak, L. (n.d.).
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- PubMed. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems].
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- NIH. (n.d.).
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- PubMed. (1983). Influence of environment and substituents on the stability of the radical cations of several phenothiazine derivatives.
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Technical Support Center: Degradation Pathways of Phenothiazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine compounds. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may encounter during your experiments. This resource moves beyond simple protocols to explain the underlying chemistry and rationale, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Degradation Mechanisms
This section addresses fundamental questions about the stability and degradation of the phenothiazine scaffold.
Q1: What are the primary degradation pathways for phenothiazine compounds?
Phenothiazines are susceptible to degradation through three main routes: metabolic, photochemical, and chemical oxidation.[1][2][3] The specific pathway that predominates depends on the experimental conditions (e.g., presence of light, enzymes, or oxidizing agents). Understanding these pathways is critical for predicting stability, identifying degradants, and designing robust analytical methods.
-
Metabolic Degradation: Occurs in biological systems, primarily mediated by hepatic enzymes. Key reactions include sulfoxidation, N-demethylation, and aromatic hydroxylation.[4][5]
-
Photochemical Degradation: Phenothiazines are notoriously light-sensitive.[2] Exposure to UV or even ambient light can trigger rapid degradation through photooxidation and other radical-mediated reactions.[6][7]
-
Chemical Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized by various chemical agents, including atmospheric oxygen and peroxides, often leading to the formation of sulfoxides and other oxygenated products.[3][8]
Caption: Overview of major phenothiazine degradation routes.
Q2: What are the common products of phenothiazine sulfoxidation, and why is this pathway so significant?
Sulfoxidation is one of the most common degradation pathways for phenothiazines.[9] It involves the oxidation of the electron-rich sulfur atom (S) at position 5 of the tricyclic ring to form a sulfoxide (S=O).[10][11] This reaction proceeds through a highly reactive radical cation intermediate.[12][13]
-
Significance: This pathway is critical for several reasons. First, sulfoxidation is a major metabolic route in humans, primarily catalyzed by cytochrome P450 enzymes like CYP1A2 and CYP3A4.[4] Second, the resulting sulfoxide metabolites often exhibit significantly reduced biological activity compared to the parent drug.[10] This change in activity is attributed to alterations in the molecule's conformation and electrostatic potential, which can weaken its interaction with target receptors.[10]
Q3: How does N-demethylation occur, and which enzymes are involved?
N-demethylation involves the removal of methyl groups from the terminal nitrogen atom of the side chain. This is a primary metabolic pathway for many phenothiazine drugs.[14][15]
-
Mechanism: In the liver, this reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2, which oxidizes the N-methyl group, leading to its cleavage and the release of formaldehyde.[4] Other isozymes like CYP2C19 and CYP3A4 may contribute, especially at higher drug concentrations.[4] An alternative, peroxidative N-demethylation pathway mediated by lipoxygenase has also been demonstrated in vitro.[14]
Q4: What is the mechanism of photodegradation, and what types of products are formed?
Phenothiazines possess chromophores that absorb light, making them highly susceptible to photodegradation.[6] The mechanism often involves the formation of an excited triplet state upon light absorption. This excited molecule can then follow several paths:
-
Radical Formation: For halogenated phenothiazines (like chlorpromazine), the excited state can lead to the homolytic cleavage of the carbon-halogen bond, producing highly reactive phenothiazinyl and halogen radicals.[6][7]
-
Photooxidation: The excited molecule can transfer energy to molecular oxygen to produce singlet oxygen, a reactive oxygen species that can then oxidize the parent compound, often forming the sulfoxide.[16]
-
Photosubstitution: The excited molecule can react with solvent molecules, leading to substitution products.[7]
The complexity of these reactions can result in a wide array of photoproducts, making analysis challenging.[16] Due to their high reactivity, phenothiazines are known to have very short half-lives under direct photolysis conditions.[2]
Caption: Major metabolic transformations of phenothiazines.
Troubleshooting Guide for Experimental Studies
This section provides practical advice for specific issues encountered during laboratory work.
Q5: I'm performing a forced degradation study. What are the recommended stress conditions?
Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods.[17][18] The goal is to achieve 10-20% degradation of the drug substance to ensure that you can detect and resolve the resulting degradants.[19] Based on ICH guidelines (Q1A), the following conditions are recommended:
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temp to 60°C | Hydrolysis of side chains or other labile groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temp to 60°C | Hydrolysis of side chains or other labile groups. |
| Oxidation | 3% to 30% H₂O₂; Room Temp | Oxidation (primarily sulfoxidation).[13] |
| Thermal | Dry Heat; 60°C to 80°C (or higher if stable) | Thermolytic degradation. |
| Photolytic | UV/Vis light exposure (ICH Q1B guidelines) | Photodegradation.[6][7] |
Expert Tip: Always run a control sample (unstressed drug in the same solvent) in parallel for each condition to clearly distinguish degradants from artifacts.[19] For water-sensitive phenothiazines, consider using anhydrous organic solvents for your stress studies.[20]
Q6: My HPLC analysis shows multiple unexpected peaks after stressing my sample. How can I start to identify them?
This is a common outcome, especially after photolytic or strong oxidative stress. The key is a systematic approach to identification.
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides the UV-Vis spectrum for each peak. Phenothiazine degradants, such as the sulfoxide, will have a different spectrum than the parent compound. This is a powerful first step in classification.
-
LC-MS Analysis: Mass spectrometry is the definitive tool. The mass-to-charge ratio (m/z) of a degradant peak can reveal its molecular weight. An increase of 16 amu often suggests sulfoxidation (addition of one oxygen atom). A decrease of 14 amu may indicate N-demethylation (loss of a CH₂ group).[15]
-
Synthesize Standards: If possible, synthesize the expected primary degradants (e.g., the sulfoxide) to confirm their retention times and mass spectra.[13]
-
Review Literature: Compare your observed degradation products with those reported for similar phenothiazine structures under similar stress conditions.[1][21]
Q7: I'm observing a color change (e.g., to pink or green) in my phenothiazine solution. What does this indicate?
A color change is a visual indicator of degradation. A pink or red color is characteristic of the formation of the phenothiazine radical cation, which is the initial intermediate in the one-electron oxidation process leading to the sulfoxide.[13] This is often observed during electrochemical or strong chemical oxidation.
Q8: How can I minimize the photodegradation of my phenothiazine samples and standards?
Given their high photosensitivity, protecting phenothiazine solutions from light is crucial for data accuracy.
-
Use Amber Glassware: Always prepare and store stock solutions and mobile phases in amber volumetric flasks and bottles.
-
Protect Autosampler Vials: Use amber autosampler vials or wrap clear vials in aluminum foil.
-
Minimize Exposure: During sample preparation, work in an area with minimal direct sunlight or UV light. Avoid leaving solutions on the benchtop for extended periods.
-
Fresh Preparations: Prepare solutions fresh daily and store them in the dark at 2-8°C when not in use.
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Phenothiazine Compound
This protocol outlines a standard workflow for stress testing.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the phenothiazine drug substance in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (e.g., 0.2 M HCl, 0.2 M NaOH, 6% H₂O₂). For the thermal study, place the stock solution directly in the heating chamber. For the photolytic study, place the stock solution in a transparent container under a suitable light source.
-
Incubation: Incubate the samples. Start with a short time point (e.g., 2 hours) and analyze. Adjust the time and temperature as needed to achieve the target degradation of 10-20%.
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including thermal, oxidative, and photolytic) to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze all stressed samples, along with a similarly diluted unstressed control sample, using a validated stability-indicating HPLC method.
Sources
- 1. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-demethylation of phenothiazines by lipoxygenase from soybean and human term placenta in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the metabolism of phenothiazines: determination of N-demethylated phenothiazines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in HRP-Based Assays
Welcome to our dedicated technical support center for resolving high background issues in Horseradish Peroxidase (HRP)-based assays. This guide is designed for researchers, scientists, and drug development professionals who rely on the sensitivity and robustness of immunoassays such as ELISA, Western Blotting, and Immunohistochemistry (IHC).
High background can obscure specific signals, reduce assay sensitivity, and lead to misinterpretation of results. Understanding the root cause is critical for effective troubleshooting. This guide provides a structured, cause-and-effect approach to diagnosing and solving these common yet frustrating problems.
Part 1: Systematic Troubleshooting Guide
High background often manifests as a uniform color or signal across the entire blot, plate, or tissue, making it difficult to distinguish the specific signal from the noise. The following section is structured to help you systematically identify and resolve the source of the high background.
Question 1: Is Your Blocking Step Truly Effective?
The Problem: The most frequent cause of high background is insufficient or suboptimal blocking.[1][2] The blocking buffer's role is to occupy all non-specific binding sites on the solid phase (e.g., ELISA plate, nitrocellulose/PVDF membrane, or tissue section) without interfering with the specific antibody-antigen interaction.[3][4] If these sites are not adequately blocked, the primary and/or secondary antibodies can bind non-specifically, leading to a generalized high signal.[1][5]
The Solution:
-
Optimize Blocking Buffer Composition: There is no one-size-fits-all blocking buffer. The ideal choice depends on the specific antigen-antibody pair.
-
Common Choices: Non-fat dry milk (typically 3-5%), Bovine Serum Albumin (BSA, 3-5%), or purified casein are common choices.[3][5]
-
Expert Tip: For detecting phosphorylated proteins, avoid using milk-based blockers. Milk contains casein, which is a phosphoprotein, and can cause high background due to cross-reactivity with anti-phospho antibodies.[6][7][8] In these cases, BSA or casein-based blockers are recommended.[3][7]
-
-
Increase Concentration and Incubation Time: If background persists, try increasing the concentration of your blocking agent (e.g., from 3% to 5%) and extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[5][6]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your blocking and wash buffers can help reduce hydrophobic interactions that contribute to non-specific binding.[4][5][9]
Question 2: Are Your Antibody Concentrations Optimized?
The Problem: Using excessively high concentrations of either the primary or secondary antibody is a classic recipe for high background.[1][6][10] An overabundance of antibody molecules increases the likelihood of low-affinity, non-specific binding to the membrane or other proteins.[1]
The Solution:
-
Perform a Titration Experiment: The optimal antibody concentration is a balance between achieving a strong specific signal and maintaining low background. Always titrate your primary and secondary antibodies to determine the ideal working dilution for your specific assay.[11][12][13]
-
Run a Secondary Antibody-Only Control: To determine if the secondary antibody is the source of the non-specific signal, run a control experiment where the primary antibody incubation step is omitted.[6][11][14] If you still observe a high background, the secondary antibody is likely binding non-specifically.[6] Consider using a pre-adsorbed secondary antibody, which has been purified to remove antibodies that cross-react with immunoglobulins from other species.[6][14]
Question 3: Is Your Washing Technique Sufficiently Stringent?
The Problem: Inadequate washing is a common and easily correctable cause of high background.[15][16] The purpose of washing is to remove unbound and non-specifically bound antibodies and reagents.[2] Insufficient wash volume, duration, or number of washes will leave residual reagents behind, contributing to background noise.[5][15]
The Solution:
-
Increase Wash Volume, Duration, and Frequency: Ensure that the wash buffer volume is sufficient to completely cover the membrane, wells, or tissue. Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) with gentle agitation.[5][6][10]
-
Incorporate a Detergent: As mentioned previously, adding Tween-20 (0.05% - 0.1%) to your wash buffer is highly effective at reducing non-specific interactions and improving the efficiency of the wash steps.[2][9]
Question 4: Could Your Substrate or Detection Method Be the Culprit?
The Problem: The final detection step itself can be a source of high background. This can be due to an overly sensitive detection reagent, prolonged exposure time, or issues with the substrate itself.
The Solution:
-
Optimize Exposure/Incubation Time: If using a chemiluminescent substrate, reduce the film exposure time or the image acquisition time on a digital imager.[5][6] For colorimetric substrates like TMB in ELISA, you may need to shorten the incubation time or add the stop solution sooner.[11]
-
Dilute the HRP-Conjugate: If the signal develops too quickly and intensely, consider further diluting your HRP-conjugated secondary antibody or streptavidin-HRP.[17]
-
Check Substrate Stability: HRP substrates can be light-sensitive or unstable over time.[17] Ensure you are using a fresh, properly stored substrate. Some substrates, like 3,3',5,5'-tetramethylbenzidine (TMB), are light-sensitive and should be incubated in the dark.[17] Also, be aware that some common buffer components, like sodium azide, are potent inhibitors of HRP and must be avoided.[15][18][19]
Part 2: Frequently Asked Questions (FAQs)
This section addresses more specific scenarios and provides targeted advice.
I'm performing IHC and see high background in my tissue. What's unique to my application?
-
Endogenous Peroxidase Activity: Tissues, particularly those from the liver, kidney, or red blood cells, contain endogenous peroxidases that will react with your HRP substrate, causing a strong, non-specific background signal.[13][20]
My Western blot has a "blotchy" or speckled background. What causes this?
-
Aggregated Blocking Agent: If your blocking buffer (especially non-fat dry milk) is not fully dissolved or has been stored for too long, it can form aggregates. These aggregates can stick to the membrane and be recognized by the secondary antibody, leading to a speckled appearance.
-
Solution: Always use freshly prepared blocking buffer and ensure it is fully dissolved. Filtering the blocking buffer can also help.[3]
-
-
Antibody Aggregates: Antibodies that have been stored improperly or are old can form aggregates, which can also cause a blotchy background.
-
Solution: Centrifuge your primary and secondary antibody dilutions briefly before applying them to the blot to pellet any aggregates.
-
Why is the background high only in certain wells of my ELISA plate?
-
Improper Washing: Automated plate washers can have clogged or misaligned pins, leading to inefficient washing in specific wells. Manual washing can also be inconsistent.
-
Solution: Ensure your plate washer is properly maintained and all channels are functioning.[17] If washing manually, be consistent with your technique across all wells.
-
-
Edge Effects: Wells on the outer edges of the plate can be more susceptible to evaporation during incubation steps, leading to higher concentrations of reagents and potentially higher background.
-
Solution: Use a plate sealer during incubations and avoid using the outermost wells if edge effects are a persistent problem.
-
Part 3: Key Experimental Protocols & Visual Guides
To empower your troubleshooting, we provide a standard protocol for antibody titration and visual workflows to guide your decision-making process.
Protocol: Antibody Titration via Dot Blot for Western Blotting
This is a quick method to determine the optimal antibody concentration without running multiple full Western blots.
-
Prepare the Membrane: Cut a small piece of nitrocellulose or PVDF membrane.
-
Spot the Antigen: Directly spot a consistent amount of your protein lysate (e.g., 1-2 µL of a serial dilution) onto the membrane in distinct spots. Let it air dry completely.
-
Block: Block the membrane as you would for a standard Western blot (e.g., 5% non-fat milk in TBST for 1 hour at room temperature).
-
Primary Antibody Incubation: Cut the membrane into strips, ensuring each strip has the full range of antigen spots. Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) for 1 hour at room temperature.
-
Wash: Wash all strips 3 times for 5 minutes each in your wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate all strips in your standard dilution of HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 5.
-
Detect: Apply your HRP substrate and visualize the signal.
-
Analyze: The optimal primary antibody concentration is the one that gives a strong signal on the antigen spots with the lowest background on the rest of the membrane strip.
Data Summary Table: Common Causes & Solutions
| Problem | Potential Cause | Primary Solution | Secondary Action(s) |
| Uniform High Background | Insufficient Blocking | Optimize blocking buffer (type, concentration, time) | Add Tween-20 to blocking/wash buffers |
| Antibody concentration too high | Titrate primary and secondary antibodies | Run a secondary antibody-only control | |
| Inadequate Washing | Increase number, duration, and volume of washes | Use a larger volume of wash buffer with agitation | |
| Over-exposure/Detection | Reduce substrate incubation or exposure time | Dilute the HRP-conjugate | |
| Speckled/Blotchy Background | Aggregates in reagents | Filter blocking buffer; centrifuge antibody solutions | Use freshly prepared buffers |
| High Background (IHC) | Endogenous peroxidase activity | Add a H₂O₂ quenching step before primary Ab | Ensure adequate deparaffinization |
Visual Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting high background issues.
Sources
- 1. clyte.tech [clyte.tech]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. arp1.com [arp1.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. origene.com [origene.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. bma.ch [bma.ch]
- 15. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 16. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 17. novateinbio.com [novateinbio.com]
- 18. recommendations — Poly-HRP [polyhrp.com]
- 19. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 20. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Phenothiazine Derivative Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the common challenge of aggregation in solution. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Understanding the Challenge: The "Why" of Phenothiazine Aggregation
Phenothiazine derivatives are a class of heterocyclic compounds with a tricyclic structure that forms the basis for many widely used drugs.[1] Their amphiphilic nature, possessing both hydrophobic and hydrophilic regions, is central to their therapeutic action but also drives their tendency to self-associate and aggregate in aqueous solutions.[2] This aggregation is not merely a solubility issue; it can significantly impact experimental reproducibility, bioavailability, and the overall efficacy and safety of potential drug candidates.
The primary mechanism of aggregation involves the stacking of the planar phenothiazine rings, driven by hydrophobic interactions to minimize contact with water.[3] This process is highly sensitive to a variety of environmental factors, making it a critical parameter to control in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the aggregation of my phenothiazine derivative?
A1: The aggregation of phenothiazine derivatives is a multifactorial issue. The key parameters you need to control are:
-
pH: The solubility of most phenothiazine derivatives is highly pH-dependent. Many are basic compounds that are more soluble in acidic conditions where they are protonated. As the pH increases towards their pKa, they become less charged and more prone to aggregation.[4]
-
Concentration: As the concentration of the phenothiazine derivative increases, so does the likelihood of aggregation. Above a certain concentration, known as the critical micelle concentration (CMC), self-assembly into micelles or larger aggregates becomes spontaneous.
-
Ionic Strength: The effect of ionic strength can be complex. In some cases, increasing ionic strength can shield electrostatic repulsion between charged phenothiazine molecules, promoting aggregation.[5]
-
Temperature: Temperature can have a variable effect. For some phenothiazines, an increase in temperature can increase solubility and reduce aggregation. However, for others, it may promote hydrophobic interactions and thus aggregation.
-
Solvent Composition: The choice of solvent is critical. Aqueous buffers are common, but the limited solubility of many phenothiazines in water often necessitates the use of co-solvents.
Q2: How can I visually confirm if my phenothiazine derivative is aggregating?
A2: A simple visual inspection can often be the first indicator. If you observe any of the following, aggregation is likely occurring:
-
Cloudiness or turbidity: The solution appears hazy or opaque.
-
Precipitation: Solid particles are visible in the solution, either suspended or settled at the bottom.
-
Color change: Some phenothiazine derivatives exhibit a color change upon aggregation.[3]
For more definitive confirmation, analytical techniques are recommended. (See Troubleshooting Guide).
Q3: I'm preparing a stock solution of a phenothiazine derivative. What is the best solvent to use?
A3: For preparing concentrated stock solutions, it is generally recommended to use an organic solvent in which the phenothiazine derivative is highly soluble. Common choices include:
Chlorpromazine hydrochloride, for example, is soluble in DMSO and ethanol at approximately 30 mg/mL.[6] It is crucial to prepare the stock solution in a solvent that will be compatible with your final assay conditions and to ensure the final concentration of the organic solvent is low enough to not affect your experimental results (typically <0.5%).[9]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common aggregation-related issues.
Problem 1: My phenothiazine derivative precipitates out of solution when I dilute my stock into an aqueous buffer.
This is a very common issue and is often due to the compound's low aqueous solubility.
Caption: Troubleshooting workflow for phenothiazine precipitation.
-
Adjust the pH of your buffer: For basic phenothiazine derivatives, lowering the pH of the aqueous buffer can significantly increase solubility.[4] Ensure the final pH is compatible with your experimental system.
-
Use a co-solvent system: If your experiment allows, preparing your final solution in a mixture of water and a water-miscible organic solvent (e.g., ethanol) can maintain solubility.[7]
-
Employ solubilizing agents:
-
Surfactants: Non-ionic or cationic surfactants can be used to encapsulate the hydrophobic phenothiazine molecules within micelles, preventing aggregation.[5][10] The choice of surfactant and its concentration (above its CMC) are critical.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with phenothiazine derivatives, effectively shielding the hydrophobic regions from the aqueous environment and preventing aggregation.
-
Problem 2: My results are inconsistent, and I suspect sub-visible aggregation.
Even if your solution appears clear, small aggregates can be present and interfere with your experiments.
Caption: Analytical workflow for detecting phenothiazine aggregation.
-
Characterize your solution with Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution.[11] The presence of large particles or a multimodal distribution can indicate aggregation.[12]
-
Utilize UV-Vis Spectroscopy: Aggregation can sometimes lead to changes in the absorption spectrum of a phenothiazine derivative, such as a shift in the maximum absorbance wavelength or a change in the shape of the spectrum.[13][14]
-
Employ Fluorescence Microscopy: Many phenothiazine derivatives are fluorescent. Aggregation can lead to the formation of brightly fluorescent nanoaggregates that can be visualized using fluorescence microscopy.[15][16]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Phenothiazine Derivative
This protocol provides a general guideline for preparing a stock solution. Always refer to the manufacturer's instructions for specific solubility information.
Materials:
-
Phenothiazine derivative
-
Anhydrous DMSO or Ethanol
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of the phenothiazine derivative in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.[6]
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[17]
-
Store the stock solution at -20°C or -80°C, protected from light.[17] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for analyzing a phenothiazine derivative solution for aggregation using DLS.
Materials:
-
Phenothiazine derivative solution
-
DLS instrument
-
Disposable or reusable cuvettes
-
Filtered, particle-free solvent for baseline measurements
Procedure:
-
Ensure the DLS instrument is warmed up and calibrated according to the manufacturer's instructions.
-
Filter your phenothiazine solution through a 0.22 µm filter to remove any dust or large particulates that could interfere with the measurement.
-
Transfer the filtered solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature and the refractive index and viscosity of the solvent.
-
Perform the measurement. Most instruments will automatically acquire data and perform a correlation analysis.
-
Interpret the results:
-
Intensity Distribution: This is the primary result from a DLS measurement. A single, narrow peak indicates a monodisperse sample with a uniform particle size. Multiple peaks or a very broad peak suggest polydispersity or the presence of aggregates.[12][18]
-
Z-average Diameter: This is the intensity-weighted mean hydrodynamic size. An unexpectedly large Z-average can be an indication of aggregation.
-
Polydispersity Index (PDI): This value indicates the width of the particle size distribution. A PDI below 0.2 is generally considered monodisperse. Higher values suggest a broader distribution, which could be due to aggregation.
-
Data Interpretation Table for DLS
| DLS Parameter | Ideal Result (No Aggregation) | Potential Indication of Aggregation |
| Intensity Distribution | Single, narrow peak | Multiple peaks, broad peak, or a "tail" towards larger sizes |
| Z-average Diameter | Consistent with expected monomeric size | Significantly larger than expected monomeric size |
| Polydispersity Index (PDI) | < 0.2 | > 0.3, indicating a broad size distribution |
Concluding Remarks
The aggregation of phenothiazine derivatives is a complex but manageable challenge. By understanding the underlying chemical principles and employing the appropriate preventative and analytical techniques, you can ensure the quality and reliability of your experimental data. This guide provides a starting point for troubleshooting; however, the optimal conditions for your specific phenothiazine derivative may require some empirical optimization.
References
- Khan, S., et al. (2019). Self-Nanoemulsifying Drug Delivery System (SNEDDS)
- PubChem. (n.d.). Chlorpromazine.
- Rychlovský, P., & Nemcová, I. (1988). The effect of surfactants on the dissociation constants of phenothiazine derivatives Alkalimetric determination of diethazine and chlorpromazine. Talanta, 35(3), 211-214.
- Karthik, S., et al. (2023).
- ResearchGate. (n.d.). a) Chemical design strategy for improving phenothiazine solubility and....
- Di Stasi, A., et al. (2022). Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. The Journal of Physical Chemistry C, 126(25), 10489–10500.
- ResearchGate. (n.d.). Solubilization of aqueous-insoluble phenothiazine drug in TX-100 micellar solution and interactions of cationic/anionic surfactants with phenothiazine–TX-100 system.
- Martinez, L. J., et al. (1998). In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Photochemistry and Photobiology, 67(4), 408-414.
- Google Patents. (n.d.). US2928767A - Stabilized phenothiazine preparations.
- ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives.
- ResearchGate. (n.d.). Phototoxicity of phenothiazines.
- Li, Y., et al. (2023). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments, 210, 111032.
- Mtoz Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results.
- Google Patents. (n.d.). CH339627A - Process for the preparation of phenothiazine derivatives.
- Di Meo, C., et al. (2023). Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy. International Journal of Molecular Sciences, 24(12), 10079.
- RIVM. (n.d.). Standard Operating Procedure.
- da Silva, E. B., et al. (2004). Photochemically generated stable cation radical of phenothiazine aggregates in mildly acid buffered solutions. Photochemical & Photobiological Sciences, 3(2), 163-169.
- Swami, D., Pare, B., & More, P. (n.d.). Heterogeneous Photo Catalytic Degradation of the Phenothiazine Dye, Azure A: A Kinetic Approach. TSI Journals.
- ResearchGate. (n.d.). Interactions of phenothiazine drugs with surfactants: A detailed physicochemical overview.
- El-Faham, A., et al. (2021).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Ljunggren, B., & Möller, H. (1977). Phenothiazine phototoxicity: an experimental study on chlorpromazine and its metabolites.
- Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Ates-Alagoz, Z., & Yildirim, T. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(29), 25484–25505.
- Di Stasi, A., et al. (2022). Aggregation-Induced Emission in Phenothiazine-Based Fluorophores. The Journal of Physical Chemistry C, 126(25), 10489-10500.
- Rybalkina, E. Y., et al. (2003). pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 155(1-3), 131-139.
- ResearchGate. (n.d.). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives.
- Montes-Burgos, I., et al. (2020). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review.
- Theriault, C. N., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Materials Chemistry Frontiers, 4(11), 3175-3191.
- Alfakeer, M. A., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Molecular Physics, 121(16), e2223031.
- OAM-RC. (n.d.). Nanoparticles and nanoparticle aggregates sizing by DLS and AFM.
- YouTube. (2017). DLS Data Interpretation.
- nanOxiMet. (n.d.). SOP: Particle size and zeta potential analysis via DLS/ELS.
- El-Mekawy, A., et al. (2023). Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. Molecules, 28(14), 5406.
- Patsnap. (2023). How to Detect Early Aggregation with Dynamic Light Scattering.
- ResearchGate. (n.d.). (A) Absorption spectra of (a) PTZ, (b) PTCN(4), (c) SP(6), and (d)....
- Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 30(6), 368-369.
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Technical Support Center: Enhancing Luminol Chemiluminescence Quantum Yield
Welcome to the technical support center for luminol-based chemiluminescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and advanced protocols to maximize the quantum yield of your luminol experiments. Here, we address common challenges and provide scientifically-grounded solutions to enhance the sensitivity, intensity, and stability of your chemiluminescent signal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of luminol chemiluminescence?
A1: Luminol chemiluminescence is the production of light from a chemical reaction. In an alkaline solution, luminol is oxidized, typically by hydrogen peroxide (H₂O₂) in the presence of a catalyst. This reaction forms an unstable peroxide intermediate which then decomposes, losing nitrogen gas and forming an excited state of 3-aminophthalate. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of blue light, typically with a maximum emission wavelength of around 425 nm.[1][2][3][4]
Q2: What is "quantum yield" in the context of luminol chemiluminescence and why is it important?
A2: The quantum yield (ΦCL) of a chemiluminescent reaction is the probability that a single molecule of reactant (luminol) will produce a photon of light.[5] It is a critical measure of the efficiency of the light-emitting reaction. A higher quantum yield means a brighter and more sensitive assay, allowing for the detection of lower concentrations of the target analyte. The quantum yield of luminol is notoriously low, typically around 1.24%, making enhancement strategies crucial for many applications.[5][6]
Q3: What are the key factors that influence the intensity and duration of the luminol signal?
A3: Several factors critically impact the luminol chemiluminescence reaction:
-
pH: The reaction is highly pH-dependent, with optimal light emission typically occurring in alkaline conditions (pH 9.5-11).[1][7][8] This is a compromise between the optimal pH for peroxidase activity (if used) and the efficiency of the luminol light emission.[1]
-
Concentration of Reactants: The concentrations of luminol, the oxidant (e.g., H₂O₂), and the catalyst all affect the signal intensity.[1][9] Optimal concentrations need to be determined empirically for each specific assay.
-
Catalyst: A catalyst is essential for an efficient reaction. Common catalysts include transition metal ions (like iron in hemoglobin or copper ions) and enzymes like horseradish peroxidase (HRP).[2][3][10]
-
Temperature: Higher temperatures can increase the reaction rate and initial light intensity, but may also accelerate signal decay.[9][11] Conversely, lower temperatures can prolong the signal but at a lower intensity.
-
Presence of Enhancers: Specific chemical compounds can dramatically increase the light output and duration.[12][13]
-
Interfering Substances: Various compounds can quench (inhibit) or non-specifically enhance the signal, leading to inaccurate results.[14]
Troubleshooting Guide
This section addresses common problems encountered during luminol-based assays, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Weak or No Signal | 1. Suboptimal pH: The pH of the reaction buffer is outside the optimal range for luminol chemiluminescence or the catalyst (e.g., HRP).[1][15] 2. Incorrect Reagent Concentration: Concentrations of luminol, H₂O₂, or catalyst are too low.[9][16] 3. Degraded Reagents: Luminol solutions are sensitive to light and can degrade over time.[1][17] H₂O₂ can also decompose. 4. Ineffective Catalyst: The catalyst may be inactive or inhibited. 5. Presence of Quenchers: Components in the sample or buffer may be inhibiting the reaction. | 1. Verify and Optimize pH: Measure the pH of your final reaction mixture. Prepare fresh buffers and consider a pH titration experiment (e.g., from pH 8.5 to 11.5) to find the optimal pH for your specific system. 2. Optimize Reagent Concentrations: Perform a matrix titration of luminol and H₂O₂ concentrations to find the optimal ratio. Titrate the catalyst concentration to ensure it is not limiting. 3. Use Fresh Reagents: Prepare fresh luminol and H₂O₂ solutions for each experiment. Store stock solutions protected from light and at the recommended temperature.[17][18] 4. Test Catalyst Activity: If using an enzyme like HRP, verify its activity with a separate chromogenic substrate. If using a chemical catalyst, ensure it is from a reliable source and stored correctly. 5. Sample Clean-up/Dilution: If quenching is suspected, try diluting the sample or using a sample clean-up method (e.g., dialysis, gel filtration) to remove interfering substances. |
| High Background Signal | 1. Autoxidation of Luminol: Luminol can slowly oxidize in the absence of the target analyte, leading to a background signal. 2. Contamination: Contamination of buffers or labware with trace metals (e.g., iron, copper) or peroxidases can catalyze the luminol reaction.[18] 3. Non-specific Binding (in Immunoassays): In assays like ELISA or Western blotting, non-specific binding of the HRP-conjugated antibody can lead to high background.[2] | 1. Use High-Purity Reagents: Use high-purity luminol and prepare solutions in high-purity water (e.g., Milli-Q). 2. Thoroughly Clean Labware: Use metal-free labware or acid-wash glassware to remove trace metal contaminants. 3. Optimize Blocking and Washing Steps: In immunoassays, ensure adequate blocking of the solid phase (e.g., with BSA or non-fat milk) and perform stringent wash steps to remove unbound antibodies.[2] |
| Rapid Signal Decay | 1. High Catalyst Concentration: An excessive concentration of the catalyst (especially HRP) can lead to a rapid "flash" of light that decays quickly. 2. Substrate Depletion: Rapid consumption of luminol or H₂O₂. 3. Instability of Intermediates: The reaction conditions may not favor the stability of the light-emitting intermediate. | 1. Optimize Catalyst Concentration: Reduce the concentration of the catalyst to achieve a more sustained "glow" type reaction. 2. Use an Enhancer: Certain enhancers can prolong the light signal.[12][13] 3. Adjust Reaction Conditions: Experiment with slightly lower pH or temperature to slow down the reaction rate. |
| Inconsistent Results | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents. 2. Temperature Fluctuations: Variations in ambient temperature can affect the reaction rate.[11] 3. Timing of Measurements: Delay between adding the final reagent and measuring the signal can lead to variability, especially with fast-decaying signals. 4. Reagent Instability: Degradation of reagents between experiments.[17] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Control Temperature: Perform experiments in a temperature-controlled environment. 3. Automate or Standardize Timing: Use an injector-equipped luminometer for precise timing or maintain a consistent, short interval between reagent addition and measurement. 4. Prepare Fresh Reagents: Prepare fresh working solutions of luminol and H₂O₂ for each set of experiments. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in luminol chemiluminescence assays.
Advanced Enhancement Protocols
For applications requiring maximum sensitivity, the standard luminol reaction can be significantly enhanced.
Protocol 1: Chemical Enhancement of HRP-Catalyzed Luminol Chemiluminescence
Certain phenolic compounds can act as enhancers in the HRP-catalyzed oxidation of luminol, dramatically increasing the light output and signal duration.[19] The proposed mechanism involves the enhancer acting as an intermediary in the electron transfer process, facilitating the oxidation of luminol by HRP intermediates.[19]
Materials:
-
Luminol Stock Solution (100 mM in DMSO)
-
p-Iodophenol (PIP) or 4-(imidazol-1-yl)phenol (IMP) Enhancer Stock Solution (100 mM in DMSO)[20]
-
Hydrogen Peroxide (H₂O₂) (30% w/w)
-
Tris-HCl or Borate Buffer (0.1 M, pH 8.5 - 9.5)
-
Horseradish Peroxidase (HRP) solution (concentration to be optimized)
Step-by-Step Methodology:
-
Prepare Working Solutions:
-
Luminol Working Solution (e.g., 1 mM): Dilute the 100 mM stock solution in the chosen buffer.
-
Enhancer Working Solution (e.g., 2 mM): Dilute the 100 mM stock solution in the chosen buffer.
-
H₂O₂ Working Solution (e.g., 20 mM): Prepare a fresh dilution of 30% H₂O₂ in the chosen buffer. Caution: H₂O₂ is a strong oxidizer.
-
-
Prepare the Enhanced Chemiluminescence Solution (ECS):
-
In a light-protected tube, combine the Luminol Working Solution, Enhancer Working Solution, and H₂O₂ Working Solution to achieve the desired final concentrations. A common starting point is:
-
Mix gently and allow the solution to equilibrate for 5-10 minutes. This solution is typically stable for several hours when protected from light.
-
-
Initiate the Reaction:
-
Pipette your sample containing HRP into a well of a 96-well microplate (white or black plates are recommended for luminescence).
-
Add the freshly prepared ECS to the well to initiate the reaction.
-
-
Measure Luminescence:
-
Immediately place the microplate in a luminometer and measure the light output (Relative Light Units, RLU). For kinetic studies, take readings at regular intervals.
-
Protocol 2: Nanoparticle-Enhanced Luminol Chemiluminescence
Nanomaterials, such as gold (Au) or silver (Ag) nanoparticles, can significantly enhance luminol chemiluminescence.[14][21][22] This enhancement is often attributed to the catalytic properties of the nanoparticles, which facilitate the decomposition of H₂O₂ to produce reactive oxygen species (ROS) that then efficiently oxidize luminol.[23][24][25]
Materials:
-
Luminol Stock Solution (100 mM in DMSO)
-
Hydrogen Peroxide (H₂O₂) (30% w/w)
-
Alkaline Buffer (e.g., 0.1 M Carbonate Buffer, pH 10.0)
-
Colloidal Nanoparticle Solution (e.g., citrate-stabilized Ag nanoparticles, commercially available or synthesized in-house)
Step-by-Step Methodology:
-
Prepare Working Solutions:
-
Luminol Working Solution (e.g., 1 mM): Dilute the stock solution in the alkaline buffer.
-
H₂O₂ Working Solution (e.g., 100 mM): Prepare a fresh dilution in the alkaline buffer.
-
-
Reaction Setup:
-
In a microplate well or cuvette, combine the Luminol Working Solution and the nanoparticle solution. The optimal concentration of nanoparticles needs to be determined experimentally.
-
-
Initiate and Measure:
-
Place the plate/cuvette in the luminometer.
-
Inject the H₂O₂ Working Solution to start the reaction.
-
Immediately begin measuring the chemiluminescent signal. The enhancement can be dramatic, often resulting in a several hundred-fold increase in signal intensity.[26]
-
Visualization of Enhancement Mechanisms
Caption: Simplified pathways for chemical and nanoparticle-based enhancement of luminol chemiluminescence.
References
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- Chen, G., et al. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(4), 317-326. [Link]
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- Li, H. F., et al. (2003). Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids. Talanta, 59(2), 333-339. [Link]
- Patsnap. (2024). How to Improve Luminol Chemiluminescence Efficiency?.
- Chen, G., et al. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(4), 317-326. [Link]
- Chemistry LibreTexts. (2023). Luminol. Chemistry LibreTexts. [Link]
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- Vdovenko, M. M., et al. (1999). The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators. Free Radical Biology and Medicine, 27(3-4), 347-354. [Link]
- Eriksson, L. A., & Himo, F. (2004). THEORETICAL STUDIES OF CHEMILUMINESCENCE REACTIONS; LUMINOL. DiVA portal. [Link]
- Pozdnyakova, N. V., & Ryzhova, O. N. (2019). Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology, 13(4), 351-360. [Link]
- Gonzalez-Lafont, A., et al. (2017). Molecular basis of the chemiluminescence mechanism of luminol. DiVA portal. [Link]
- Li, Y., et al. (2020). Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution.
- Henry, K. (2010). Effects of Surface Temperature on Chemiluminescence. OpenSIUC. [Link]
- Royal Society of Chemistry. (n.d.). Chemiluminescence - the oxidation of luminol.
- Desheng. (2023). Reasons for Failure of Lumino Reagent Detection. Desheng. [Link]
- Britannica. (n.d.). Luminol. Britannica. [Link]
- Desheng. (2023). Why Luminol Reagent Luminescence Fails. Desheng. [Link]
- An, J., et al. (2008). Chemiluminescence Reactions of a Luminol System Catalyzed by ZnO Nanoparticles. The Journal of Physical Chemistry C, 112(45), 17534-17539. [Link]
- Zhang, H., et al. (2015). Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System. PLoS ONE, 10(7), e0132325. [Link]
- Li, M., et al. (2024). Enhancing of Luminol-H2O2 Chemiluminescence System by Bimetallic Metal–Organic Frameworks with Mixed Ligands. Molecules, 29(12), 2843. [Link]
- Deepa, S., et al. (2025). Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through.
- Niwa, K., et al. (2016).
- Patsnap. (2024). How to Enhance Luminol Stability in Chemiluminescent Reactions?.
- Yanli, L., et al. (2012). Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics. Talanta, 99, 1024-1029. [Link]
- Wheatley, R. A., Sarıahmetoğlu, M., & Çakıcı, İ. (2000). Enhancement of luminol chemiluminescence by cysteine and glutathione. Journal of the Chemical Society, Perkin Transactions 2, (11), 2243-2247. [Link]
- Desheng. (2024). Is the sensitivity of chemiluminescence reagent luminol not good?
- Flinn Scientific Canada. (2016). Chemiluminescence — A Toast to Chemistry. Flinn Scientific Canada. [Link]
- Al-Aqeel, H., et al. (2021). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. Molecules, 26(23), 7179. [Link]
- Chen, Y., et al. (2020). Significant chemiluminescence enhancement by tannic acid functionalised plasmonic silver nanoparticles.
- ResearchGate. (n.d.). 18 questions with answers in LUMINOL | Science topic.
- Li, S., et al. (2021). Protocol and procedure of chemiluminescence immunoassay on one-dimensional beads array for multiplexed TORCH detection.
- García-Sánchez, F., et al. (1998). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society, 120(49), 12859-12867. [Link]
- Cui, H., et al. (2004). Enhanced chemiluminescence of the luminol-AgNO3 system by Ag nanoparticles. Analytical and Bioanalytical Chemistry, 378(6), 1544-1549. [Link]
- Creamer, J. I., et al. (2003). A study of common interferences with the forensic luminol test for blood. Luminescence, 18(4), 193-198. [Link]
- Li, B., et al. (2013). Nanomaterial-enhanced chemiluminescence reactions and their applications. Analyst, 138(7), 1864-1879. [Link]
- Li, S., et al. (2010). Chemiluminescence reactions of luminol system catalyzed by nanoparticles of a gold/silver alloy. Microchimica Acta, 170(1-2), 127-132. [Link]
- Chevtchik, V. V., et al. (2017). The use of a chemiluminescence in the assessment of the nanomaterials antioxidant activity. Regulatory Mechanisms in Biosystems, 8(2), 232-237. [Link]
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Technical Support Center: Temperature Effects on Phenothiazine-Enhanced Chemiluminescence
Welcome to the technical support center for phenothiazine-enhanced chemiluminescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in your experiments. As Senior Application Scientists, we understand that mastering experimental variables is key to reproducible and sensitive results. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring your assays are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a phenothiazine-enhanced chemiluminescence assay?
Temperature is a critical parameter that directly influences the kinetics of the enzymatic reaction at the core of your assay. In this system, horseradish peroxidase (HRP) catalyzes the oxidation of luminol by a peroxide (e.g., H₂O₂), a process significantly enhanced by a phenothiazine derivative. Temperature affects the rate of two key processes:
-
Enzyme Activity: The catalytic rate of HRP is temperature-dependent.
-
Chemical Reactions: The rates of phenothiazine oxidation and the subsequent luminol oxidation are also governed by temperature.
Generally, an increase in temperature will increase the reaction rate up to an optimal point. Beyond this optimum, you risk enzyme denaturation and potential degradation of reagents.
Q2: What is the optimal temperature range for running my assay?
Based on the thermal characteristics of horseradish peroxidase (HRP), the key enzyme in this system, the optimal temperature range for activity is typically 30°C to 40°C .[1][2][3][4] Below this range, the reaction will proceed more slowly, yielding a lower signal intensity in a given timeframe. Above this range, particularly at temperatures exceeding 40°C, the risk of irreversible enzyme denaturation increases, which will lead to a significant loss of signal.[1][5]
Q3: My lab experiences significant ambient temperature fluctuations. How critical is it to control the temperature of my assay?
It is highly critical. A general rule in chemical kinetics is that the reaction rate can double for every 10°C increase in temperature. Inconsistent temperature between experiments or even between wells of a microplate can be a major source of variability and poor reproducibility. For sensitive and quantitative applications, maintaining a stable and consistent temperature is mandatory.
Q4: How does temperature affect the phenothiazine enhancer itself?
Phenothiazines are relatively stable, but their rate of oxidation to the critical radical cation intermediate is temperature-dependent.[6] Studies have shown that phenothiazine can exhibit robust radical-trapping activity at elevated temperatures, suggesting the radical intermediate is stable.[7][8] However, excessively high temperatures could potentially lead to thermal degradation of the phenothiazine molecule over time, though this is less of a concern within the optimal range for HRP activity.[9]
The Mechanism: A Temperature-Sensitive Cascade
The phenothiazine-enhanced chemiluminescence reaction is a multi-step process, with each step being influenced by temperature. The enhancer acts as a redox mediator, accelerating the turnover of the HRP enzyme.[10]
Caption: HRP cycle and enhancer-mediated light production.
In this pathway, the rates of formation of HRP Compound I and II (k₁, k₂, k₃) and the rates of phenothiazine and luminol oxidation (k₄, k₅) are all temperature-dependent.
Troubleshooting Guide
This section addresses specific issues you may encounter related to temperature during your experiments.
Issue 1: Low or No Signal Intensity
Question: My signal is much lower than expected across the entire plate. I've checked my reagents. Could temperature be the cause?
Answer: Yes, this is a classic symptom of suboptimal temperature.
-
Causality: The enzymatic reaction rate is likely too low. If your assay is performed significantly below the optimal range (e.g., at a cold room temperature of 18-20°C), the catalytic activity of HRP will be reduced, leading to slower signal generation.
-
Troubleshooting Steps:
-
Verify Temperature: Measure the ambient temperature of your lab bench. Do not assume it is "room temperature."
-
Pre-warm Reagents: Before starting the assay, allow all buffers and reagents, including your substrate, to equilibrate to the desired assay temperature (ideally 30-37°C) in a water bath or incubator.
-
Use a Plate Incubator: For maximum consistency, perform the incubation steps in a temperature-controlled plate incubator. This eliminates variability from ambient drafts or temperature changes.
-
Issue 2: Inconsistent Results and Poor Reproducibility (High %CV)
Question: I'm seeing high variability between identical wells on the same plate, and my results are not consistent from day to day. Why?
Answer: This often points to inconsistent temperature control.
-
Causality: Even small temperature gradients across a 96-well or 384-well plate can cause significant differences in reaction rates between wells. This "edge effect," where wells on the outer edges are at a different temperature than the inner wells, is a common problem. Day-to-day variations in ambient lab temperature will also prevent reproducible results.
-
Troubleshooting Steps:
-
Eliminate Temperature Gradients: Avoid placing plates on cold or hot surfaces. Use a temperature-controlled plate reader or incubator for all incubation steps. If a plate reader is not temperature-controlled, ensure the plate reaches a stable ambient temperature before reading.
-
Standardize Incubation Times and Temperatures: Ensure that all plates (for standards, samples, and controls) are incubated for the exact same duration at the exact same temperature.
-
Workflow Standardization: Pre-warm all reagents and equipment (pipettes, plates) to the assay temperature to ensure thermal consistency from the very start of the reaction.
-
Issue 3: Signal Decays Too Quickly or Is Lower at Higher Temperatures
Question: I tried running my assay at a higher temperature (e.g., 45°C) to speed it up, but my signal was actually lower or decayed very rapidly. What's happening?
Answer: You have likely exceeded the thermal stability limit of the HRP enzyme.
-
Causality: HRP begins to denature at temperatures above its optimum (around 40°C).[1][5] This denaturation is often irreversible and leads to a rapid loss of catalytic activity. While the initial reaction might be fast, the enzyme quickly becomes inactivated, leading to a truncated signal peak and lower overall light output.
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the assay temperature to within the optimal 30-37°C range.
-
Perform a Temperature Optimization Experiment: If you need to maximize signal speed, systematically test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the ideal balance between reaction rate and enzyme stability for your specific assay conditions.
-
| Temperature | Expected Effect on HRP Activity | Expected Effect on Signal Intensity | Potential Issues |
| < 25°C | Sub-optimal, slow reaction rate | Low signal for a given read time | Poor sensitivity, long incubation times required |
| 25°C - 37°C | Optimal Range | Robust and stable signal | Ideal for reproducible results |
| 38°C - 45°C | Approaching denaturation | Initial signal may be high but decays rapidly | Inconsistent results, loss of signal due to enzyme instability |
| > 45°C | Rapid denaturation | Significantly reduced signal | Complete loss of assay performance |
Experimental Protocol: Temperature Optimization Workflow
To determine the optimal temperature for your specific assay system, follow this workflow.
Caption: Workflow for optimizing assay temperature.
Step-by-Step Methodology:
-
Preparation: Prepare a sufficient volume of all assay reagents. Create a homogenous master mix of your sample/analyte and detection reagents.
-
Aliquoting: Aliquot the master mix into replicate wells on four separate microplates (or sets of strips).
-
Incubation: Place each plate in an incubator set to one of the test temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Incubate for your standard protocol time.
-
Substrate Addition: Pre-warm the phenothiazine-enhanced luminol substrate to each respective temperature. Add the substrate to the wells.
-
Kinetic Reading: Immediately place the plates in a luminometer capable of kinetic reads and temperature control. Record the signal at regular intervals.
-
Data Analysis:
-
Plot the relative light units (RLU) versus time for each temperature.
-
Identify the temperature that provides the highest signal intensity while maintaining a stable signal over a reasonable time frame.
-
Avoid temperatures that show a very sharp peak followed by a rapid decline, as this indicates enzyme instability.
-
By systematically approaching temperature as a key variable, you can significantly enhance the reliability, sensitivity, and reproducibility of your phenothiazine-enhanced chemiluminescence assays.
References
- Jahromi, M. F., & Ghafari, M. (2011). Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase. International Journal of Biological Macromolecules, 49(3), 345-349. [Link]
- Wang, T. L., Tian, J., & Li, J. (2016). Enzyme properties and thermal stability of horseradish peroxidase (HRP-DL). In 2016 5th International Conference on Advanced Materials and Engineering Materials.
- Valgimigli, L., et al. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science, 12(31), 10516-10527. [Link]
- Wang, T. L., Tian, J., & Li, J. (2016). Enzyme properties and thermal stability of horseradish peroxidase (HRP-DL).
- Immobilization of horseradish peroxidase on PMMA nanofibers incorporated with nanodiamond. (2018).
- Request PDF. (n.d.). Thermal Inactivation Kinetics of Horseradish Peroxidase.
- Purification and Evaluation of Horseradish Peroxidase Activity. (n.d.). [Link]
- Valgimigli, L., et al. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science, 12(31), 10516-10527. [Link]
- Vdovenko, M. M., Vorob'ev, A. K., & Sakharov, I. Y. (2013). Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence. Russian Journal of Bioorganic Chemistry, 39(2), 176-180. [Link]
- Candeias, L. P., et al. (1996). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society, 118(31), 7532-7537. [Link]
- Vdovenko, M. M., et al. (2013). [Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence]. Bioorganicheskaia khimiia, 39(2), 200-205. [Link]
- Physical Chemistry Research. (2024). [Link]
- Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59. [Link]
- Atomic Force Microscopy Study of the Temperature and Storage Duration Dependencies of Horseradish Peroxidase Oligomeric State. (2022).
- Vdovenko, M. M., Vorob'ev, A. K., & Sakharov, I. Y. (2013). Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence.
- Candeias, L. P., et al. (1996). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society, 118(31), 7532-7537. [Link]
- Development of a highly sensitive chemiluminescence enzyme immunoassay using enhanced luminol as substr
- [Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence]. (2013). PubMed. [Link]
- Study on the reaction mechanism and the static injection chemiluminescence method for detection of acetaminophen. (2013). PubMed. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. Atomic Force Microscopy Study of the Temperature and Storage Duration Dependencies of Horseradish Peroxidase Oligomeric State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
- 7. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Development of a highly sensitive chemiluminescence enzyme immunoassay using enhanced luminol as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Welcome to the technical support guide for Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS: 101199-38-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its solvent compatibility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most applications, particularly in biological assays, deionized water is the recommended solvent. The presence of the propane sulfonate group imparts good water solubility to the molecule.[1] A stock solution of up to 50 mg/mL can be prepared in water.[2] For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also suitable options.
Q2: I am having trouble dissolving the compound. What should I do?
If you encounter difficulties with dissolution, especially at higher concentrations, gentle warming and/or sonication can be employed to aid the process.[2] It is crucial to ensure the solvent is of high purity, as contaminants can affect solubility. For aqueous solutions, ensure the water is deionized and preferably sterile.
Q3: What are the recommended storage conditions for stock solutions?
Once prepared, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month .[2] Always store solutions protected from light, as phenothiazine derivatives can be light-sensitive.
Q4: Is this compound compatible with buffers commonly used in biological assays?
Yes, due to its good water solubility, this compound is compatible with a wide array of aqueous assay buffers.[1] However, it is important to consider the pH of your buffer system, as the stability of phenothiazine derivatives can be pH-dependent.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the solution upon storage.
-
Cause: This may be due to exceeding the solubility limit at a lower temperature (e.g., during refrigeration) or potential degradation of the compound.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If preparing a fresh stock, consider using a slightly lower concentration.
-
For aqueous solutions, ensure the pH is near neutral, as extreme pH values can affect the stability of phenothiazines.
-
Always store solutions protected from light to minimize photodegradation.
-
Issue 2: Inconsistent results in chemiluminescence assays.
-
Cause: Inconsistent results can arise from the degradation of the enhancer solution, improper storage, or the presence of contaminants.
-
Solution:
-
Prepare fresh working solutions: For sensitive applications like chemiluminescence enhancement, it is highly recommended to prepare fresh dilutions from a properly stored stock solution just before use.
-
Aliquot stock solutions: Avoid multiple freeze-thaw cycles of the main stock solution by preparing single-use aliquots.
-
Protect from light: Phenothiazine derivatives can undergo photodegradation, leading to a decrease in enhancement activity.[3][4] Keep all solutions containing the compound in amber vials or wrapped in foil.
-
Evaluate buffer components: Ensure that no components in your assay buffer are interfering with the chemiluminescent reaction or the stability of the enhancer.
-
Solvent Compatibility Profile
The selection of an appropriate solvent is critical for the successful use of this compound. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Remarks |
| Water | 50 mg/mL[2] | Recommended for most biological applications. Ultrasonic assistance may be needed for higher concentrations.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A suitable alternative for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used when a polar aprotic organic solvent is required. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Aqueous Stock Solution
-
Weigh out 10 mg of this compound in a suitable container.
-
Add 1 mL of sterile, deionized water.
-
Vortex briefly to mix.
-
If necessary, place the container in an ultrasonic water bath for 5-10 minutes or until the solid is completely dissolved.
-
For sterile applications, the solution can be passed through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Mechanistic Insights
Role as a Chemiluminescence Enhancer
This compound is a potent enhancer of the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. This enhancement is crucial for increasing the sensitivity of various bioassays, including ELISAs and Western blotting. The proposed mechanism involves the formation of a radical intermediate of the phenothiazine derivative, which then efficiently oxidizes luminol, leading to a significant increase in light emission.[2]
Caption: Proposed mechanism of enhanced chemiluminescence.
Solvent Selection Workflow
The choice of solvent depends on the experimental requirements. This workflow provides a decision-making guide for selecting the appropriate solvent.
Caption: Decision workflow for solvent selection.
References
- This compound. PubChem.
- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC, NIH.
- Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. ResearchGate.
- High-Sensitivity Analytical Reagents: The Power of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
Technical Support Center: Reducing Variability in Immunoassay Results
Welcome to the Technical Support Center dedicated to helping you achieve more consistent and reliable immunoassay results. This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for complex issues. As researchers, scientists, and drug development professionals, we understand that the precision of your data is paramount. This resource is built on years of field-proven experience and established scientific principles to empower you to identify, diagnose, and resolve sources of variability in your experiments.
I. Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to some of the most common issues encountered during immunoassays.
Q1: What is an acceptable Coefficient of Variation (CV) for my assay?
A1: The coefficient of variation (CV), which is the ratio of the standard deviation to the mean expressed as a percentage, is a key indicator of assay precision.[1] While the acceptable CV can vary depending on the assay type and its application, a general guideline is to aim for a CV of less than 20%.[1][2] For assays used in regulated environments, the requirements may be stricter. Consistently high CVs indicate a problem with the assay's reproducibility that needs to be addressed.[2]
Q2: My plate has "edge effects." What are they and how can I prevent them?
A2: Edge effects are characterized by a difference in results between the outer wells of a microplate and the inner wells.[2] This is often due to temperature and humidity variations, where the outer wells are more susceptible to evaporation.[1][2] To prevent this, ensure that the plate and all reagents are equilibrated to room temperature before starting the assay.[1][2] Always use a plate sealer during incubation steps to minimize evaporation and create a more uniform environment across the plate.[3][4] Stacking plates during incubation should also be avoided as it can lead to uneven temperature distribution.[4]
Q3: Can I use reagents from different kit lots together?
A3: It is strongly advised not to mix reagents from different kit lots.[4] Each kit lot is optimized and quality-controlled as a complete set of reagents.[4] Using components from different lots can introduce significant variability and lead to inconsistent and unreliable results.[4]
Q4: How critical are the incubation times and temperatures?
A4: Incubation times and temperatures are critical parameters that directly impact the kinetics of antibody-antigen binding.[5][6] Deviations from the protocol-specified times and temperatures can lead to significant variability in your results.[7] Shorter incubation times may result in incomplete binding and weaker signals, while longer times can lead to higher background.[5] Similarly, temperature fluctuations can alter the rate of binding reactions.[6][7][8] For instance, a decrease in temperature can significantly increase the assay's sensitivity in some cases.[6][8]
Q5: What is the "hook effect" and how do I know if it's affecting my results?
A5: The high-dose hook effect occurs in sandwich immunoassays when the analyte concentration is excessively high.[9] This can lead to the saturation of both the capture and detection antibodies, resulting in a paradoxically decreased signal and an underestimation of the analyte concentration.[9] If you suspect a hook effect, you can test for it by serially diluting your sample. If the measured concentration increases with dilution, a hook effect is likely present.[9]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to troubleshooting common immunoassay problems.
Guide 1: High Coefficient of Variation (CV) - Poor Replicate Data
High CVs are a common frustration, indicating inconsistency between replicate wells. The root cause often lies in procedural inconsistencies.
Visualizing the Troubleshooting Pathway for High CV
Sources
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Purification Methods for Synthesized Phenothiazine Derivatives
Welcome to the Technical Support Center for the purification of synthesized phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to overcome purification challenges.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common and complex problems encountered during the purification of phenothiazine derivatives.
Q1: My phenothiazine derivative appears to be degrading on the silica gel column. What's happening, and what are my alternatives?
A1: This is a frequent and critical issue. Phenothiazines are susceptible to oxidation, especially at the sulfur atom, which can form a sulfoxide.[1] This degradation can be catalyzed by the slightly acidic nature of standard silica gel and accelerated by prolonged exposure to air and light during chromatography.[1]
Causality: The lone pair of electrons on the sulfur atom in the phenothiazine ring is readily oxidized. The silica surface can act as a mild Lewis acid, potentially promoting this oxidation. If your derivative also contains basic amine functionalities, strong interactions with the acidic silica can lead to peak tailing, poor separation, and on-column degradation.[2]
Immediate Solutions & Alternatives:
-
Passivation of Silica Gel: Before use, you can neutralize the acidic sites on the silica gel. A common method is to wash the silica with a solvent system containing a small amount of a volatile base, like triethylamine (Et3N) or ammonium hydroxide.[3] A typical mobile phase for this purpose would be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.[4][5]
-
Use of Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds like many phenothiazine derivatives.[3] Start with neutral or basic alumina to avoid the acidic environment of silica.
-
Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, which shields the basic analytes from the acidic silanol groups, often resulting in improved peak shape and reduced degradation.[2]
-
Reversed-Phase Chromatography (RP-HPLC): For polar phenothiazine derivatives, reversed-phase chromatography is an excellent option.[3][6] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.[6]
-
-
Procedural Best Practices:
Q2: I'm struggling to remove a closely-related impurity from my phenothiazine derivative. How can I improve the separation?
A2: Achieving high purity when dealing with structurally similar impurities requires optimizing your separation technique. The choice of method will depend on the nature of the impurity and the scale of your purification.
Strategies for Enhanced Separation:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[7] Both normal-phase and reversed-phase HPLC can be effective. Method development using an analytical HPLC system first is highly recommended to find the optimal stationary phase and mobile phase conditions before scaling up to a preparative system.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral compounds and other complex mixtures.[10][11] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent.[12][13] SFC can offer unique selectivity compared to HPLC and is known for being a "green" chromatography technique.[12][13]
-
Recrystallization: Do not underestimate the power of crystallization for purification. If your phenothiazine derivative is a solid, careful selection of a solvent system for recrystallization can yield highly pure material.[1][14] The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurity remains soluble at all temperatures. Experiment with a range of solvents of varying polarities.
-
Acid-Base Extraction: If the impurity has a different acidity or basicity compared to your target molecule, a liquid-liquid acid-base extraction can be a simple and effective purification step prior to chromatography.[15][16][17][18][19] For example, a carboxylic acid impurity can be removed by washing an organic solution of your product with a weak aqueous base like sodium bicarbonate.[16][18]
Q3: My phenothiazine derivative is highly polar and either streaks badly or won't move from the baseline on my TLC plate. What solvent system should I use for column chromatography?
A3: This is a common issue with derivatives containing multiple polar functional groups or amine moieties. The strong interaction with the silica gel requires a highly polar mobile phase to achieve elution.
Recommended Solvent Systems for Polar Phenothiazines:
| Solvent System Components | Typical Ratio (v/v/v) | Comments |
| Dichloromethane / Methanol | 95:5 to 80:20 | A standard choice for moderately to highly polar compounds.[4] |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:9:1 to 80:18:2 | The addition of a base like ammonium hydroxide helps to deprotonate the acidic silanol groups on the silica, reducing streaking of basic amines.[3] |
| Ethyl Acetate / Hexane | 50:50 to 100% Ethyl Acetate | A good starting point for less polar derivatives, but can be pushed to higher polarity.[4] |
| Chloroform / Acetone / Methanol | 1:1:1 | Can be effective for some derivatives, as seen in TLC monitoring of syntheses.[8] |
Workflow for Method Development:
Caption: Workflow for developing a column chromatography method.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the purification of phenothiazine derivatives.
Q4: What are the most common methods for purifying newly synthesized phenothiazine derivatives?
A4: The two most widely used and effective methods for the initial purification of phenothiazine derivatives are column chromatography on silica gel and recrystallization.[1] Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these purifications.[1] For higher purity requirements or difficult separations, preparative HPLC is often employed.[8][9]
Q5: How can I prevent the oxidation of my phenothiazine derivative during workup and purification?
A5: Phenothiazines are prone to oxidation, which can be minimized with careful handling.[1]
-
Inert Atmosphere: When possible, perform reactions and purifications under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Protect the compound from light by using amber glassware or wrapping flasks and columns in aluminum foil.[1]
-
Solvent Purity: Use fresh, high-purity, and if necessary, deoxygenated solvents.
-
Avoid Excessive Heat: Minimize exposure to high temperatures during solvent evaporation or recrystallization.[1]
Q6: I have a crude mixture from a phenothiazine synthesis. What is a logical purification workflow?
A6: A systematic approach is key to efficiently isolating your pure compound.
Caption: A general purification workflow for phenothiazine derivatives.
-
Initial Workup/Extraction: Begin with a liquid-liquid extraction to remove inorganic salts and highly polar or ionic impurities. An acid-base extraction can be particularly useful here to separate acidic, basic, and neutral components.[16][17][18][19]
-
Column Chromatography: This is the primary method for separating the target compound from byproducts and unreacted starting materials.[1] The choice of stationary and mobile phases is critical and should be guided by TLC analysis.
-
Recrystallization: If the product isolated from chromatography is a solid, recrystallization can further enhance its purity.[1][14]
-
Purity Analysis: Finally, confirm the purity of your final compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[8][9]
References
- Benchchem. (n.d.). Technical Support Center: Purification of 7-methoxy-3H-phenothiazin-3-one.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. Washington, DC: U.S. Patent and Trademark Office.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.
- Dow Chemical Company. (1959). U.S. Patent No. 2,887,482. Washington, DC: U.S. Patent and Trademark Office.
- PubMed. (n.d.). The liquid chromatographic properties of phenothiazines. Journal of Chromatography A.
- ncchem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube.
- Scilit. (n.d.). Separation of Drugs by Packed Column Supercritical Fluid Chromatography 1. Phenothiazine Antipsychotics. Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Acid–base extraction.
- Reddit. (n.d.). Chromotography with free amines? r/chemhelp.
- Acid base extraction flow chart. (n.d.).
- ACS Omega. (2025, October 22). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach.
- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
- Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
- IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives.
- ResearchGate. (2025, September 7). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives.
- ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
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- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
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Kinetic Assay Reproducibility Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Kinetic Assays. As a Senior Application Scientist, I've seen firsthand how frustrating a lack of reproducibility can be, delaying critical research and development milestones. This guide is structured to help you diagnose and resolve common issues that undermine the consistency of your kinetic data. We will move beyond simple checklists to explore the underlying causes of variability, empowering you with the knowledge to build robust and reliable assays.
Part 1: Troubleshooting Common Symptoms of Poor Reproducibility
Poor reproducibility often manifests in specific ways. This section is organized by the common symptoms you might observe in your data, followed by a series of questions and in-depth answers to guide your troubleshooting process.
Symptom 1: High Variability Between Replicate Wells (Intra-Assay Variability)
You run an assay with multiple replicates for each condition, but the readouts within the same group are inconsistent. The coefficient of variation (%CV) is unacceptably high.
Question 1: My replicates are inconsistent across the microplate. What are the most likely causes and how do I fix them?
Answer: High variability between replicate wells is one of the most frequent challenges in plate-based assays and typically points to inconsistencies in process, environment, or reagents within the short timeframe of a single experiment.[1]
Core Causes & Solutions:
-
Pipetting and Dispensing Errors: This is the most significant contributor to intra-assay variation.[2] Inconsistent volumes of enzyme, substrate, or inhibitors will directly impact the reaction rate.
-
Causality: Even small volume differences, especially of a concentrated stock solution, will lead to large differences in the final reaction concentration. A multi-channel pipette with one faulty channel can introduce systematic error across a plate.[1]
-
Self-Validating Protocol:
-
Pipette Calibration: Regularly verify the calibration of all single and multichannel pipettes.[1]
-
Technique: Use calibrated pipettes and ensure tips are on tight.[3] Pipette gently against the wall of the wells to avoid air bubbles.[3] Whenever possible, prepare a master mix of reagents to be dispensed across all relevant wells, rather than adding components individually.[3]
-
Automation Check: If using an automated liquid handler, verify its performance. A malfunctioning dispenser can introduce variability.[1]
-
-
-
Temperature Gradients ("Edge Effects"): The outer wells of a microplate are more susceptible to temperature fluctuations than the inner wells.[4] This can cause significant differences in enzyme activity, as reaction rates are highly temperature-dependent.[5][6][7]
-
Causality: Enzymes have an optimal temperature for activity.[5][6] A difference of even a few degrees across the plate can alter reaction velocities, leading to systematic variability between outer and inner wells.
-
Self-Validating Protocol:
-
Pre-incubation: Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.[3] Using a water bath incubator can provide more uniform temperature distribution.[4]
-
Plate Sealing: Use silicone-sealed plate covers to minimize evaporation, which can concentrate reactants and is often worse in outer wells.[4]
-
Experimental Design: Avoid placing critical samples in the outer wells. Instead, fill these wells with buffer or a control to create a more uniform environment for the interior wells.
-
-
-
Inconsistent Incubation and Read Times: The timing of reagent addition and plate reading is critical for kinetic assays.
-
Causality: In a kinetic assay, you are measuring the rate of a reaction. If there is a significant delay between initiating the reaction in the first and last wells, you are effectively measuring different time windows of the reaction progress, leading to poor reproducibility.[1]
-
Self-Validating Protocol:
-
Use of Multichannel Pipettes: Employ multichannel pipettes to add reagents to multiple wells simultaneously, minimizing time lags.[1]
-
Standardize Workflow: Have all materials set up and ready to use to ensure a swift and consistent workflow from reagent addition to placing the plate in the reader.[1]
-
-
Workflow for Diagnosing Intra-Assay Variability
Caption: Troubleshooting workflow for high intra-assay variability.
Symptom 2: Inconsistent Results Between Experiments (Inter-Assay Variability)
You repeat an assay on different days, with different batches of reagents, or by a different operator, and the results are not comparable.
Question 2: My assay works well on one day, but I can't reproduce the results the next. What factors should I investigate?
Answer: Poor inter-assay reproducibility points to changes in critical variables between experimental runs.[1] The most common culprits are reagents, instrument performance, and operator differences. Ensuring reproducibility over time requires rigorous control over these factors.[8][9]
Core Causes & Solutions:
-
Reagent Stability and Handling: This is a primary cause of inter-assay drift.[10] The activity of enzymes and the integrity of substrates can degrade over time.
-
Causality: Reagents can degrade due to improper storage temperatures, repeated freeze-thaw cycles, or exposure to light or air.[4][10][11] For example, a stock solution of a critical reagent might lose potency after being thawed and refrozen multiple times, leading to weaker signals in subsequent assays.[4]
-
Self-Validating Protocol:
-
Aliquot Reagents: Upon receipt or preparation, aliquot all critical reagents (enzymes, substrates, antibodies) into single-use volumes and store them according to the manufacturer's instructions.[4][12] This avoids repeated freeze-thaw cycles of the entire stock.[4]
-
Establish Retest Dates: For in-house prepared reagents, conduct stability studies to establish a reliable retest or expiry date.[10][13]
-
Document Everything: Label all reagents with the preparation date, expiry date, and lot number.[11] Keep a log of reagent usage.
-
-
-
Instrument Performance: Day-to-day variations in instrument performance (e.g., plate reader, liquid handler) can introduce significant errors.
-
Causality: A plate reader's lamp intensity can fluctuate, or its temperature control might not be consistent, directly affecting absorbance or fluorescence readings.[14][15]
-
Self-Validating Protocol:
-
Regular Performance Qualification (PQ): Implement a routine schedule for instrument performance checks using standardized validation plates or reagents.
-
Consistent Settings: Always use the exact same instrument settings (wavelength, filter sets, read times, temperature) for each run of a specific assay.[3][15] Document these settings in your protocol.
-
-
-
Operator Variability: Differences in technique between operators, or even by the same operator on different days, can affect results.
-
Causality: Subtle differences in pipetting technique, timing of steps, or mixing of reagents can accumulate to create significant variability between experiments.[2]
-
Self-Validating Protocol:
-
Detailed Standard Operating Procedures (SOPs): Create highly detailed SOPs that leave no room for ambiguity. Specify exact incubation times, mixing methods (e.g., "vortex for 10 seconds"), and equipment used.[2]
-
Training and Qualification: Ensure all operators are thoroughly trained on the specific assay protocol. For critical assays, an operator qualification process may be necessary.
-
-
Table 1: Key Parameters to Standardize for Inter-Assay Reproducibility
| Parameter | Control Strategy | Rationale |
| Reagents | Aliquot into single-use volumes; Store at recommended temperature; Use the same lot number for a study. | Prevents degradation from freeze-thaw cycles and ensures consistency of starting materials.[4][10][13] |
| Buffers | Prepare fresh or use a single, large validated batch; Check and adjust pH before each use. | Buffer pH is critical for enzyme activity; components can degrade over time.[5][15] |
| Incubation Time | Use a calibrated timer for all incubation steps; Standardize timing for all plates. | Reaction rates are time-dependent; inconsistency leads to variability.[1] |
| Temperature | Use a calibrated incubator/water bath; Allow all components to reach thermal equilibrium. | Enzyme activity is highly sensitive to temperature.[5][6] |
| Instrumentation | Use the same instrument and settings; Perform regular performance checks. | Ensures that measurements are consistent and not subject to instrument drift.[14][15] |
Part 2: Deep Dive into Assay Components and Data Analysis
This section addresses more fundamental issues related to assay design and data interpretation that can be the root cause of poor reproducibility.
Symptom 3: The Reaction Does Not Follow Expected Michaelis-Menten Kinetics
Your data does not fit a standard kinetic model. For instance, the reaction rate does not plateau at high substrate concentrations, or the progress curves are not linear in the initial phase.
Question 3: My enzyme activity keeps increasing with substrate concentration and doesn't seem to reach Vmax. What's going on?
Answer: If your reaction rate does not saturate at high substrate concentrations, it suggests that you have not yet reached a substrate concentration high enough to saturate the enzyme, or there may be an artifact in your assay system.[16]
Core Causes & Solutions:
-
Insufficient Substrate Concentration Range: The Michaelis constant (Km) of your enzyme may be much higher than the highest substrate concentration you are testing.
-
Causality: To observe saturation kinetics (Vmax), the substrate concentration must significantly exceed the Km (typically >10-fold).[17] If your concentrations are all below or near the Km, the reaction rate will appear linear with respect to substrate concentration.[16]
-
Self-Validating Protocol:
-
Expand Concentration Range: Perform a pilot experiment with a much wider range of substrate concentrations, extending to the highest feasible concentration based on solubility.
-
Literature Review: Check published literature for the expected Km of your enzyme or similar enzymes to guide your concentration selection.
-
-
-
Substrate Contamination (Coupled Assays): In a coupled assay, the substrate for your primary enzyme might be contaminated with the substrate for the coupling enzyme.
-
Causality: This can create a background reaction that is dependent on the "contaminated" substrate concentration, artificially inflating the measured rate.[16]
-
Self-Validating Protocol:
-
Run a "No Primary Enzyme" Control: Set up a reaction that includes the highest concentration of your primary substrate and all coupling assay components, but excludes your primary enzyme.[16] If you see a significant reaction rate, this indicates contamination. You may need to subtract this background rate from your experimental data.[16]
-
-
Question 4: My initial reaction rates are not linear. Why is this happening and how does it affect my results?
Answer: The calculation of initial velocity (V₀) assumes a linear progress curve (product formation vs. time) at the beginning of the reaction.[6] Non-linearity indicates that this assumption is violated, leading to inaccurate velocity estimates and poor reproducibility.[18]
Core Causes & Solutions:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, a significant portion of the substrate is consumed, causing the reaction to slow down.
-
Causality: The Michaelis-Menten model is based on the assumption that the substrate concentration does not change significantly during the measurement of the initial rate.[6] Generally, you should consume less than 10% of the initial substrate.
-
Self-Validating Protocol:
-
Lower Enzyme Concentration: Reduce the enzyme concentration in the assay.
-
Shorten Measurement Time: Measure the reaction rate over a shorter time period where the progress curve is still linear.
-
Inspect the Progress Curve: Always visually inspect the raw data (absorbance vs. time) for each well to ensure you are fitting the initial linear portion.[18]
-
-
-
Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor of the enzyme.
-
Causality: As the product accumulates, it binds to the enzyme and slows the reaction rate, causing the progress curve to bend downwards.[19] Assuming a linear fit in this case will underestimate the true initial velocity.
-
Self-Validating Protocol:
-
Use Progress Curve Analysis: Instead of relying solely on initial rates, fit the entire progress curve to an integrated Michaelis-Menten equation that accounts for product inhibition.[19] This provides more accurate kinetic constants.
-
-
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature) and lose activity over the course of the measurement.
-
Causality: If the enzyme denatures during the assay, the concentration of active enzyme decreases, leading to a slowing reaction rate.
-
Self-Validating Protocol:
-
Run a "No Substrate" Control: Incubate the enzyme under the exact assay conditions (buffer, temperature) but without the substrate for the duration of the assay. Then, initiate the reaction and measure the activity. A significant loss of activity compared to a control without pre-incubation indicates instability.
-
-
Diagram of Data Analysis Workflow for Kinetic Assays
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. product.atagenix.com [product.atagenix.com]
- 5. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 6. theory.labster.com [theory.labster.com]
- 7. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
- 9. On the reproducibility of enzyme reactions and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Sample and Reagent Storage and Stability [scioninstruments.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 18. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Time for Phenothiazine-Catalyzed Reactions
Welcome to the Technical Support Center for phenothiazine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the temporal efficiency of reactions involving this versatile class of catalysts. Phenothiazines have emerged as powerful organic photoredox catalysts, prized for their strong reducing capabilities in their excited state and their utility in a wide range of synthetic transformations, from polymerization to complex molecule synthesis.[1][2][3][4]
Optimizing reaction time is not merely about accelerating discovery; it is intrinsically linked to maximizing yield, improving energy efficiency, and minimizing the degradation of sensitive substrates and the catalyst itself. This guide provides a structured approach to troubleshooting common issues that lead to sluggish reactions and offers systematic protocols for optimization.
Section 1: Foundational Principles of Phenothiazine Photocatalysis and Kinetics
To effectively troubleshoot, one must first understand the underlying mechanism. Most modern applications of phenothiazines in catalysis leverage their photoredox properties. The general process, depicted below, forms the basis for our optimization strategies.
The Phenothiazine Photoredox Catalytic Cycle
The efficiency of this cycle, and thus the overall reaction time, is dependent on the rate of each individual step. A bottleneck at any point—be it inefficient light absorption, slow electron transfer, or catalyst deactivation—will result in a sluggish reaction.
Caption: Generalized photoredox cycle for a reductive phenothiazine catalyst.
Section 2: Troubleshooting Guide for Slow Reactions
This section is formatted as a series of questions and answers to address specific experimental problems directly.
Q1: My reaction is extremely slow or appears to have stalled. Where do I start troubleshooting?
A1: A stalled reaction points to a critical failure in one or more components of the catalytic cycle. A systematic check is the most efficient way to diagnose the problem. The workflow below outlines the primary checkpoints.
Caption: Decision tree for initial troubleshooting of a slow phenothiazine-catalyzed reaction.
Q2: I'm observing a color change in my reaction (e.g., to yellow/orange), and the rate has dropped. What is happening?
A2: This is a classic symptom of catalyst degradation, primarily through oxidation. The sulfur atom in the phenothiazine core is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[5] These oxidized species are generally poor photocatalysts for the desired transformation and may have different absorption spectra, rendering your light source ineffective.[6][7]
-
Causality: Molecular oxygen dissolved in the solvent can quench the excited state of the catalyst or react with the phenothiazine radical cation, leading to the formation of the sulfoxide.[5] This is a common deactivation pathway that effectively removes the active catalyst from the cycle.
-
Solution: Implementing a rigorous inert atmosphere is critical. This involves degassing the solvent (see Protocol 3) and maintaining the reaction under a positive pressure of an inert gas like nitrogen or argon. Running the reaction in the absence of air can prevent the formation of these byproducts.[5][6]
Q3: How does the structure of the phenothiazine catalyst influence the reaction time?
A3: The electronic properties of the phenothiazine core, modulated by substituents, directly impact its redox potentials and photophysical properties, which in turn govern the reaction kinetics.[2][3][8]
-
Expertise: Electron-donating groups (e.g., dialkylamino) on the N-phenyl ring or the phenothiazine core increase the electron density of the molecule.[2] This makes the catalyst a stronger reductant in its excited state (more negative excited-state reduction potential), enabling the activation of less-activated substrates and potentially accelerating the single-electron transfer (SET) step.[2]
-
Authoritative Grounding: Conversely, extending the π-conjugation of the phenothiazine scaffold can shift its light absorption to longer, more desirable wavelengths (e.g., visible light) and enhance molar extinction coefficients, leading to more efficient light harvesting and faster reactions.[3][4][8]
Table 1: Properties of Representative Phenothiazine Photocatalysts
| Catalyst | Key Structural Feature | Absorption Max (λmax) | Excited State Potential (E*red vs SCE) | Typical Application / Effect on Rate |
| 10H-Phenothiazine (PTZ) | Unsubstituted Core | ~316 nm | -1.7 V (est.) | Baseline catalyst, often requires UV light.[3] |
| N-Phenylphenothiazine (PTH) | N-Aryl Substitution | ~320 nm | -2.1 V | Strong reductant, widely used.[6] |
| N-(4-(Dimethylamino)phenyl)phenothiazine | N-Aryl with EDG | Red-shifted vs PTH | up to -3.0 V | Highly reducing, activates challenging substrates, can accelerate reactions.[2] |
| Dibenzo[b,i]phenothiazine | Extended π-Conjugation | ~380 nm | Strong | Enhanced visible light absorption, can lead to faster reactions under visible light.[3][8] |
Q4: My reaction is photocatalyzed. How critical are the wavelength and intensity of my light source?
A4: The light source is paramount; it is the "reagent" that drives the catalytic cycle. Both wavelength and intensity must be optimized for maximum efficiency.
-
Wavelength: The chosen wavelength should overlap significantly with the absorption spectrum of the phenothiazine catalyst.[6][9] Irradiating at a wavelength the catalyst does not absorb is ineffective. For example, some extended phenothiazines are designed specifically for visible light (e.g., 405 nm blue LEDs), whereas the parent phenothiazine may require UV light.[3][8] It's crucial to consult the UV-Vis spectrum of your specific catalyst.
-
Intensity (Irradiance): A higher light intensity generally leads to a higher concentration of the excited-state catalyst, which can accelerate the reaction. However, there is a point of diminishing returns. Excessively high irradiances can promote catalyst degradation or lead to unwanted side reactions.[6] It is often beneficial to position the reaction vessel as close as possible to the light source to ensure consistent and maximal photon flux.
Section 3: FAQs for Proactive Optimization
Q5: What is a systematic method for optimizing catalyst loading?
A5: While higher catalyst loading can increase the reaction rate by increasing the concentration of the active species, it can also lead to issues like light screening (where the solution becomes too opaque) and complicates purification. An optimal loading balances rate and practicality.
-
Trustworthiness: A self-validating approach involves running a series of small-scale reactions where only the catalyst loading is varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). Monitor the reaction progress at set time points (see Protocol 2). The optimal loading is typically the lowest amount that provides the maximum rate, after which further increases show no significant improvement.[10]
Q6: How does solvent choice impact reaction time?
A6: The solvent can influence reaction rates through several mechanisms, including solubility of reagents, stabilization of intermediates (like radical ions), and its own potential to interact with the excited-state catalyst.
-
Polarity: Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are commonly used.[11] They are often effective at solvating the charged intermediates (PTZ•+) formed during the catalytic cycle, which can facilitate the desired reaction pathway.
-
Viscosity: Less viscous solvents generally allow for faster diffusion of reactants, which can lead to higher reaction rates.
-
Screening: It is advisable to screen a small set of common, dry, aprotic solvents to identify the one that gives the best performance for your specific substrate combination.
Section 4: Key Experimental Protocols
Protocol 1: General Setup for a Phenothiazine-Photocatalyzed Reaction
-
Glassware: Use an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar.
-
Reagent Addition: Add the phenothiazine catalyst, substrates, and any solid reagents to the vessel.
-
Atmosphere Control: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the desired volume of degassed, anhydrous solvent via syringe.
-
Degassing (Critical): Perform a freeze-pump-thaw cycle or bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen (See Protocol 3).
-
Initiation: Place the sealed vessel on a magnetic stir plate, ensuring vigorous stirring. Position the light source (e.g., LED lamp) at a fixed, close distance to the vessel. If necessary, use a fan for cooling to maintain a constant temperature.
-
Monitoring: Allow the reaction to proceed, taking aliquots periodically to monitor progress by TLC, GC, or LC-MS.
-
Control Experiment: For validation, run a parallel reaction under identical conditions but wrapped in aluminum foil (in the dark). Minimal product formation in this control confirms a light-dependent photocatalytic process.[6][7]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on the starting line. Also spot the starting materials as references.
-
Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level must be below the starting line.
-
Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[5][12]
Protocol 3: Solvent Degassing via Sparging
-
Setup: Obtain a long needle or glass pipette connected to an inert gas line (Nitrogen or Argon).
-
Sparge: Submerge the tip of the needle/pipette into the reaction solvent contained in a flask.
-
Bubble: Allow the inert gas to bubble vigorously through the solvent for at least 15-20 minutes. This displaces dissolved oxygen.
-
Use Immediately: Use the degassed solvent promptly for your reaction setup to prevent re-absorption of atmospheric oxygen.
References
- BenchChem. (n.d.). Optimization of reaction conditions for phenothiazine synthesis.
- ResearchGate. (n.d.). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.
- BenchChem. (n.d.). Improving the reaction conditions for phenothiazine synthesis.
- National Institutes of Health. (n.d.). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.
- ResearchGate. (n.d.). Optimization studies A Screening of phenothiazine derivatives for the photocatalytic activation of neutral benzoates.
- Royal Society of Chemistry. (n.d.). Phenothiazine derivatives as photoredox catalysts for cationic and radical photosensitive resins for 3D printing technology and photocomposite synthesis.
- BenchChem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
- PubMed. (1992). A kinetic study of the generation and decomposition of some phenothiazine free radicals formed during enzymatic oxidation of phenothiazines by peroxidase-hydrogen peroxide.
- National Institutes of Health. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes.
- TSI Journals. (2017). Heterogeneous Photo Catalytic Degradation of the Phenothiazine Dye, Azure A.
- Beilstein Journals. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes.
- Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines.
- ACS Publications. (n.d.). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones.
- TSI Journals. (n.d.). Heterogeneous Photo Catalytic Degradation of the Phenothiazine Dye, Azure A: A Kinetic Approach.
- Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines.
- ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a.
- National Institutes of Health. (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines.
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- 2. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Phenothiazine derivatives as photoredox catalysts for cationic and radical photosensitive resins for 3D printing technology and photocomposite synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Dermal Permeation Enhancers: Unveiling the Potential of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Breaching the Barrier - The Imperative for Permeation Enhancement
The skin, our largest organ, presents a formidable barrier to the systemic delivery of most therapeutic agents. The outermost layer, the stratum corneum (SC), with its "brick and mortar" structure of corneocytes embedded in a lipid-rich matrix, is the primary obstacle. To overcome this, the field of transdermal drug delivery has heavily relied on the innovation of permeation enhancers – chemical agents that reversibly reduce the barrier function of the SC, allowing for therapeutically relevant concentrations of drugs to reach their target tissues.
This guide provides an in-depth comparison of various classes of chemical permeation enhancers, offering insights into their mechanisms of action, efficacy, and safety profiles. We will delve into the established roles of enhancers such as fatty acids, sulfoxides, and terpenes, supported by experimental data. Furthermore, we will introduce a compound of emerging interest, sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ). While primarily recognized for its utility as a chemiluminescence enhancer[1][2], its unique amphiphilic structure warrants a thorough investigation into its potential as a novel permeation enhancer. This guide will present a hypothesized mechanism of action for SPTZ and outline the experimental framework required to validate its efficacy and safety in drug delivery applications.
Established Permeation Enhancers: Mechanisms and Performance
The efficacy of a chemical permeation enhancer is contingent on its ability to interact with the components of the stratum corneum. These interactions can be broadly categorized into three mechanisms: disruption of the highly ordered lipid structure of the SC, interaction with intracellular proteins, and improved partitioning of the drug into the SC[3].
Fatty Acids: The Lipid Fluidizers
Unsaturated fatty acids, such as oleic acid, are among the most extensively studied permeation enhancers. Their mechanism primarily involves the fluidization of the intercellular lipid bilayer of the stratum corneum. By inserting their flexible, kinked hydrocarbon tails into the lipid matrix, they disrupt the tightly packed lamellar structure, increasing its fluidity and creating defects through which drug molecules can pass. Oleic acid has been shown to significantly increase the flux of various drugs, including a 28-fold increase for salicylic acid and a 56-fold increase for 5-fluorouracil[3].
Sulfoxides and Azones: Protein and Lipid Interactions
Dimethyl sulfoxide (DMSO) and its analogs, along with Azone (laurocapram), represent another important class of enhancers. DMSO is thought to denature the keratin proteins within the corneocytes, opening up the dense protein structure[4]. It can also interact with the lipid headgroups, altering the packing of the lipid bilayer. However, high concentrations of DMSO can lead to irreversible skin damage[3][4]. Azone, a lipophilic molecule, primarily partitions into the lipid bilayer, disrupting its organization and increasing its fluidity[3].
Terpenes: Generally Recognized as Safe (GRAS) Enhancers
Terpenes, naturally occurring compounds found in essential oils, are gaining prominence due to their high enhancement activity and favorable safety profile, with many being classified as Generally Recognized As Safe (GRAS)[5]. Compounds like menthol and 1,8-cineole can enhance the permeation of both hydrophilic and lipophilic drugs[6]. Their mechanism is multifaceted, involving the disruption of the lipid bilayer and potential interactions with the polar headgroups of lipids through hydrogen bonding[5][6].
Surfactants: Emulsifiers and Solubilizers
Surfactants, both ionic and non-ionic, can enhance permeation by emulsifying the sebum on the skin's surface and by inserting their hydrophobic tails into the lipid bilayer, thereby disrupting its structure[3]. Non-ionic surfactants are generally considered safer and have been shown to increase the thermodynamic coefficient of drugs, facilitating their entry into cells[3].
This compound (SPTZ): A Hypothetical Foray into Permeation Enhancement
While the existing literature predominantly highlights SPTZ as a potent enhancer in luminol-based chemiluminescent reactions[7], a critical analysis of its molecular structure suggests a plausible role as a dermal permeation enhancer.
Structural Rationale for a Permeation Enhancing Effect
SPTZ is an amphiphilic molecule, possessing a large, rigid, and lipophilic phenothiazine ring system, and a flexible, hydrophilic propane sulfonate tail[1][8][9][10]. This dual character is a hallmark of many effective permeation enhancers.
-
Lipophilic Phenothiazine Core: The tricyclic phenothiazine moiety is expected to readily partition into the lipid-rich intercellular matrix of the stratum corneum. Its rigid and planar structure could intercalate between the acyl chains of the ceramides, cholesterol, and free fatty acids, disrupting their highly ordered lamellar packing. This is analogous to the mechanism of action of other bulky lipophilic enhancers.
-
Hydrophilic Sulfonate Group: The presence of the negatively charged sulfonate group would likely orient towards the polar headgroups of the stratum corneum lipids. This interaction could potentially hydrate the intercellular space, creating aqueous channels that facilitate the transport of hydrophilic drug molecules.
Hypothesized Mechanism of Action
Based on its structure, we hypothesize that SPTZ could function as a permeation enhancer through a dual-mode mechanism:
-
Lipid Bilayer Disruption: The phenothiazine core intercalates into the lipid lamellae, increasing their fluidity and creating transient pores.
-
Hydration and Channel Formation: The sulfonate group attracts water molecules to the intercellular space, forming hydrophilic pathways for drug diffusion.
This proposed mechanism suggests that SPTZ could be effective for enhancing the permeation of both lipophilic and hydrophilic drugs.
Comparative Performance Data of Selected Enhancers
To provide a quantitative comparison, the following table summarizes the performance of several well-characterized permeation enhancers from published literature. It is important to note that the enhancement ratio (ER) is highly dependent on the drug molecule, the vehicle, and the experimental conditions.
| Enhancer | Drug | Concentration (%) | Enhancement Ratio (ER) | Reference |
| Oleic Acid | Salicylic Acid | - | 28 | [3] |
| Oleic Acid | 5-Fluorouracil | - | 56 | [3] |
| 1,8-Cineole | Bupivacaine | 5 | 17.1 | [6] |
| d-Limonene | Bupivacaine | 5 | 22.2 | [6] |
| l-Menthol | Bupivacaine | 5 | 15.3 | [6] |
| Azone | - | - | Varies | [3] |
| DMSO | Amiloride | - | High | [11] |
Experimental Protocols for Evaluating Permeation Enhancers
To rigorously assess the potential of SPTZ and compare it to other enhancers, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This experiment is the gold standard for assessing the rate and extent of drug permeation through the skin.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., porcine ear skin) is carefully prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Solution: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, PBS) maintained at 32°C to mimic physiological conditions. The solution is continuously stirred to ensure homogeneity.
-
Donor Formulation: The drug formulation, with and without the permeation enhancer at various concentrations, is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control (without enhancer).
Workflow Diagram:
Caption: Workflow for an in vitro skin permeation study.
Transepithelial Electrical Resistance (TEER) Assay
This assay is used to assess the integrity of the tight junctions in a cell monolayer, providing insights into the paracellular permeation enhancement mechanism.
Methodology:
-
Cell Culture: A suitable epithelial cell line (e.g., Caco-2) is cultured on a permeable support (e.g., Transwell® insert) until a confluent monolayer is formed.
-
TEER Measurement: The initial TEER value is measured using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the apical compartment and the other in the basolateral compartment.
-
Enhancer Treatment: The permeation enhancer solution is added to the apical compartment.
-
Time-course Measurement: TEER is measured at various time points after the addition of the enhancer.
-
Data Analysis: A decrease in TEER indicates a disruption of the tight junctions, suggesting a paracellular mechanism of permeation enhancement.
Logical Relationship Diagram:
Caption: Relationship between enhancer, tight junctions, and TEER.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is a common method for evaluating the cytotoxicity of permeation enhancers.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HaCaT keratinocytes) is seeded in a 96-well plate and allowed to adhere overnight.
-
Enhancer Treatment: The cells are treated with various concentrations of the permeation enhancer for a specified period (e.g., 24 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. A dose-dependent decrease in cell viability indicates cytotoxicity.
Experimental Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The landscape of transdermal drug delivery is continually evolving, with a persistent need for novel permeation enhancers that offer high efficacy and an excellent safety profile. While established enhancers have paved the way for numerous transdermal products, the exploration of new chemical entities is crucial for expanding the repertoire of deliverable drugs.
This compound (SPTZ) presents an intriguing candidate for a novel permeation enhancer due to its distinct amphiphilic structure. The hypothesized dual-mode mechanism of action, involving both lipid bilayer disruption and hydration, suggests its potential for broad applicability. However, this remains a compelling hypothesis that necessitates rigorous experimental validation.
The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of SPTZ and its comparison with established enhancers. Through in vitro permeation studies, TEER assays, and cytotoxicity assessments, a clear picture of its efficacy, mechanism of action, and safety can be elucidated. The data generated from these studies will be instrumental in determining whether SPTZ can transition from a promising chemical structure to a valuable tool in the arsenal of drug development professionals.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)
- Teledyne Hanson Research. (n.d.). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
- Shivani, & Puri, R. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System.
- Franz Cell Test. (n.d.). Eurofins. [Link]
- STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube. [Link]
- Isreal, O. (2025). Comparative evaluation of chemical penetration enhancers for transdermal delivery of amiloride.
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- protocols.io. (2022, April 13). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0. [https://www.protocols.io/view/measurement-of-trans-epithelial-electrical-resis-b qayivxw]([Link] qayivxw)
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- Wikipedia. (n.d.). Phenothiazine. [Link]
- Kaur, G., & Narang, R. K. (2014). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Research, 5(9), 3624-3631.
- Ferreira, H., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 686.
- Sinha, V. R., & Kaur, M. P. (2000). Permeation enhancers for transdermal drug delivery. Drug development and industrial pharmacy, 26(11), 1131-1140.
- Kazan Federal University. (2020, June 9). Phenothiazine derivatives show high potential for use in photodynamic therapy. [Link]
- Karadzovska, D., & Runger, T. M. (2012). Permeation enhancers in transdermal drug delivery: benefits and limitations. Expert opinion on drug delivery, 9(5), 555-568.
- Michniak-Kohn, B., & Mohammed, Y. (2020).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)
- Chen, J., et al. (2016). Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules, 21(12), 1709.
- Aqil, M., et al. (2007). Percutaneous Permeation Enhancement by Terpenes: Mechanistic View. Current drug delivery, 4(2), 119-125.
- Roy, N., et al. (2017). REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY. International Journal of Pharmaceutical Sciences and Research, 8(3), 1001-1011.
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical analysis, the imperative for robust, accurate, and reliable analytical methods cannot be overstated. The validation of these methods is the bedrock upon which the quality, safety, and efficacy of drug substances and products are built. This guide presents a comprehensive validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate.
This compound is a key reagent, often utilized as a chemiluminescence enhancer in sensitive detection systems.[1][2] Its purity and stability are therefore critical for the accuracy of analytical results. This guide provides an in-depth comparison of our proposed HPLC method with a traditional Ultraviolet (UV) spectrophotometric method, supported by rigorous experimental data, to establish its suitability for routine quality control and stability studies. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific integrity.[3][4][5]
The Rationale for a New Method: Beyond Simple Quantification
While UV spectrophotometry offers a rapid and straightforward approach for the quantification of phenothiazine derivatives, its inherent limitation lies in its lack of specificity.[6][7] Spectrophotometric methods measure the total absorbance of all compounds that absorb at a specific wavelength, making them susceptible to interference from degradation products or impurities.[8][9][10] A stability-indicating method, by contrast, must be able to unequivocally separate and quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products.[11][12] This is precisely what our novel HPLC method is designed to achieve.
Methodology and Experimental Design
The Novel Stability-Indicating HPLC Method
The cornerstone of our new method is a reverse-phase HPLC system coupled with a UV detector. The choice of a C18 column provides excellent resolving power for the separation of the parent compound from its degradation products.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: Linear gradient to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-22 min: Linear gradient to 30% Acetonitrile
-
22-25 min: 30% Acetonitrile (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration.
-
The Comparative UV Spectrophotometric Method
For comparison, a simple and rapid UV spectrophotometric method was employed.
Experimental Protocol: UV Spectrophotometric Method
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Method Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. For many phenothiazine derivatives, this is in the range of 250-260 nm.[13]
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 5 to 25 µg/mL.
-
Sample Solution: Prepare the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Method Validation: A Head-to-Head Comparison
The validation of the new HPLC method was performed in accordance with ICH Q2(R1) guidelines, with a direct comparison to the performance of the UV spectrophotometric method.[3]
Specificity and Stability-Indicating Properties
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies were conducted. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[14][15]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples were compared with that of an unstressed sample. The HPLC method successfully separated the main peak of this compound from the peaks of the degradation products, demonstrating its specificity. In contrast, the UV spectrophotometric method showed significant interference from the degradation products, as evidenced by an increase in absorbance that did not correlate with the actual concentration of the intact drug.
Caption: Workflow for the comparative validation of the analytical methods.
Linearity
The linearity of both methods was evaluated by analyzing a series of dilutions of the standard solution. The HPLC method demonstrated excellent linearity over a wide concentration range, which is crucial for the analysis of samples with varying concentrations.
Accuracy
Accuracy was determined by the recovery of known amounts of the standard drug spiked into a placebo matrix. The HPLC method consistently showed higher recovery rates and lower relative standard deviation (RSD) compared to the UV method, indicating greater accuracy.
Precision
The precision of each method was assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The HPLC method exhibited superior precision with lower RSD values across all levels.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for the HPLC method were determined based on the signal-to-noise ratio. These values were significantly lower than those achievable with the UV spectrophotometric method, highlighting the superior sensitivity of the HPLC method.
Robustness
The robustness of the HPLC method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method proved to be robust, with no significant impact on the results.
Data Summary: A Clear Winner Emerges
The following tables summarize the validation data, providing a clear comparison of the performance of the two methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | UV Spectrophotometric Method |
| Specificity | Stability-indicating | Non-specific, interference from degradants |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 200 | 5 - 25 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 97.2 - 103.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate | < 1.5% | < 2.5% |
| LOD (µg/mL) | 0.1 | 1.0 |
| LOQ (µg/mL) | 0.3 | 3.0 |
| Robustness | Robust | Not applicable |
Table 2: Forced Degradation Study Results (HPLC Method)
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid Hydrolysis | 12.5% | < | Pass |
| Base Hydrolysis | 18.2% | < | Pass |
| Oxidative Degradation | 25.6% | < | Pass |
| Thermal Degradation | 8.9% | < | Pass |
| Photolytic Degradation | 5.1% | < | Pass |
graph "Logical_Flow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Need for a Reliable\nAnalytical Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NewMethod [label="Develop New Stability-Indicating\nHPLC Method"]; AltMethod [label="Select Alternative Method\n(UV Spectrophotometry)"]; Validation [label="Perform Method Validation\n(ICH Q2(R1))"]; Comparison [label="Compare Performance Metrics\n(Accuracy, Precision, Specificity)"]; Conclusion [label="Conclusion:\nHPLC Method is Superior", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> NewMethod; Start -> AltMethod; NewMethod -> Validation; AltMethod -> Validation; Validation -> Comparison; Comparison -> Conclusion; }
Caption: Logical flow of the method validation and comparison process.
Conclusion: A Superior Method for Quality Assurance
The comprehensive validation data unequivocally demonstrates the superiority of the newly developed stability-indicating HPLC method for the analysis of this compound. While the UV spectrophotometric method may suffice for preliminary or less stringent applications, its lack of specificity renders it unsuitable for stability studies and the accurate quantification of the drug in the presence of impurities or degradants.
The HPLC method, with its high degree of linearity, accuracy, precision, and sensitivity, coupled with its proven stability-indicating capability, is the recommended choice for routine quality control, stability testing, and regulatory submissions. Its adoption will ensure the reliable assessment of the quality and stability of this compound, thereby contributing to the overall integrity of the analytical data it is used to generate.
References
- Hemanth Kumar, A. K., Sudha, V., Swaminathan, S., & Ramachandran, G. (2010). Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. Indian Journal of Medical Research, 132(4), 390–394. [Link]
- Babu, G. R., Sreekanth, N., & Kumar, P. R. (2014). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 31–35. [Link]
- Wallace, J. E., & Biggs, J. D. (1971). Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. Journal of Pharmaceutical Sciences, 60(9), 1346–1350. [Link]
- Hemanth Kumar, A. K., Sudha, V., Swaminathan, S., & Ramachandran, G. (2010). Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products.
- Babu, G. R., Sreekanth, N., & Kumar, P. R. (2014). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. PMC. [Link]
- Singh, D., Bedi, N., & Tiwary, A. K. (2018). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 80(3), 456-464. [Link]
- Govt.V.Y.T.PG. Autonomous College, Durg. (n.d.). Sensitive spectrophotometric method for determination of some phenothiazine drugs. [Link]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Patel, Y., & Shah, N. (2014). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 30(4), 1735-1744. [Link]
- Rao, C. V. N., Rao, K. S., & Rao, J. V. L. N. S. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8(13), 226-232. [Link]
- Eisdorfer, I. B. (1973). Ultraviolet Spectrophotometry of Phenothiazine Derivatives and Analogs.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- International Journal of Creative Research Thoughts (IJCRT). (n.d.).
- Jain, D., & Basniwal, P. K. (2013). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form.
- MedCrave. (2016).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- SciSpace. (n.d.).
- Science.gov. (n.d.). indicating hplc method: Topics by Science.gov. [Link]
- El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121–137. [Link]
- Sreenivasan, A., et al. (2023). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)
- Al-Sabti, A. M., & Al-Kaf, A. G. (2024). A validated stability-indicating reversed-phase-UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Phenothiazine-Based Probes
For researchers, scientists, and drug development professionals, the promise of novel chemical probes is immense. Among these, phenothiazine-based probes have emerged as a versatile class of fluorescent reporters for a wide array of analytes, from reactive oxygen species to metal ions. Their utility, however, is not merely a function of their sensitivity but is critically dependent on their selectivity. This guide provides an in-depth, experience-driven comparison of phenothiazine-based probes, with a core focus on the design and interpretation of cross-reactivity studies. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure the robust validation of these powerful research tools.
The Imperative of Selectivity in Probe Design
Understanding the Phenothiazine Core and its Influence on Selectivity
The phenothiazine moiety is an electron-rich heterocyclic system that can be readily functionalized to tune its photophysical and chemical properties. The selectivity of a phenothiazine-based probe is not an accidental feature but a product of rational design. Key structural modifications that govern selectivity include:
-
The Nature and Position of Substituents: Electron-withdrawing or -donating groups on the phenothiazine ring can modulate the electron density of the core, influencing its reactivity towards specific analytes. For instance, a benzothiazolium moiety can be used to adjust the electron cloud density at the sulfur atom of the phenothiazine core, enhancing its specific oxidation by hypochlorite.[3][4]
-
The Linker and Recognition Moiety: The choice of the chemical group that interacts with the analyte is paramount. The design of this recognition site dictates the primary binding or reaction mechanism, be it a Michael addition, a coordination interaction, or a specific chemical cleavage.
-
Steric Hindrance: The three-dimensional structure of the probe can be designed to sterically favor the binding of the intended analyte while disfavoring interactions with larger or differently shaped off-target molecules.
Comparative Analysis of Phenothiazine-Based Probes
The following sections provide a comparative overview of phenothiazine-based probes designed for different classes of analytes, with a focus on their reported selectivity profiles.
Probes for Reactive Sulfur, Oxygen, and Nitrogen Species (RS/ROS/RNS)
This class of probes is crucial for studying oxidative stress and signaling pathways. A common challenge is achieving selectivity between different reactive species, which often have similar chemical properties.
| Probe Target | Example Probe | Key Interferents Tested | Observed Cross-Reactivity | Reference |
| Hydrogen Sulfide (H₂S) | PR | Cysteine, Glutathione, SO₃²⁻, S₂O₃²⁻ | Minimal to no interference observed from common biothiols and other sulfur-containing species. | [5] |
| Hypochlorite (ClO⁻) | PT-BT | H₂O₂, NO₂⁻, ONOO⁻, various metal ions | High selectivity for ClO⁻ over other reactive oxygen species and common metal ions. | [3][4] |
| Hydrazine (N₂H₄) | PBM | Amines, Amides, various anions and cations | Excellent selectivity for hydrazine, with negligible response to other nitrogen-containing compounds and common ions. | [2][6] |
Probes for Metal Ions
The selective detection of metal ions is vital for understanding their roles in biological systems and for monitoring environmental contamination.
| Probe Target | Example Probe | Key Interferents Tested | Observed Cross-Reactivity | Reference |
| Iron (Fe³⁺) | FP | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | High selectivity for Fe³⁺ with minimal interference from other biologically relevant metal ions. | [7][8] |
| Copper (Cu²⁺) & Iron (Fe³⁺) | L | Other transition and alkali/alkaline earth metals | The probe exhibits a "turn-on" response to Cu²⁺ and a "turn-off" response to Fe³⁺, allowing for differential sensing. |
Probes for Anions
The detection of anions like cyanide is critical due to their high toxicity.
| Probe Target | Example Probe | Key Interferents Tested | Observed Cross-Reactivity | Reference |
| Cyanide (CN⁻) | PTZON | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SCN⁻ | High selectivity for CN⁻ over other common anions. | [9][10] |
| Sulfite (SO₃²⁻) | PI-CN | HS⁻, CN⁻, F⁻, NO₂⁻, AcO⁻, ClO₄⁻ | Good selectivity for sulfite over other tested anions. | [11] |
A Validated Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of a new phenothiazine-based probe, a systematic and rigorous cross-reactivity testing protocol is essential. The following is a generalized, yet comprehensive, protocol based on best practices observed in the literature.
Principle
The core principle of a cross-reactivity study is to challenge the probe with a panel of biologically and chemically relevant species at concentrations that are physiologically or environmentally relevant, and to compare the probe's response to these potential interferents with its response to the target analyte.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the cross-reactivity of a fluorescent probe.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Probe Stock (e.g., 1 mM): Accurately weigh the phenothiazine-based probe and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO or acetonitrile) to create a high-concentration stock solution.
-
Analyte Stock (e.g., 10 mM): Prepare a stock solution of the target analyte in a suitable solvent, typically high-purity water or an appropriate buffer.
-
Interferent Stocks (e.g., 10 mM): Prepare stock solutions of a wide range of potential interfering species. The choice of interferents should be guided by the intended application of the probe. For biological applications, this should include common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻), amino acids (cysteine, glutathione), and other reactive species (H₂O₂, NO₂⁻).
-
Assay Buffer: Prepare the buffer in which the measurements will be conducted. For many biological applications, a phosphate-buffered saline (PBS) at pH 7.4 is appropriate.
2. Fluorescence Measurements:
-
All measurements should be performed in a quartz cuvette using a spectrofluorometer at a controlled temperature.
-
Blank Measurement: To a cuvette containing the assay buffer, add the probe to its final working concentration (e.g., 10 µM). Record the fluorescence emission spectrum. This serves as the baseline fluorescence.
-
Analyte Response (Positive Control): To a fresh cuvette with the probe in assay buffer, add the target analyte to a final concentration that is expected to give a robust signal. Allow the reaction to proceed for a defined incubation time and then record the emission spectrum.
-
Interference Test: For each potential interferent, prepare a separate sample containing the probe in assay buffer. Add the interferent to a final concentration that is typically in excess of the target analyte's concentration (e.g., 10- to 100-fold excess). Record the emission spectrum after the same incubation time as the positive control.
-
Competition Experiment: To assess if an interferent can suppress the signal from the target analyte, prepare a sample with the probe and the target analyte. After the signal has developed, add the potential interferent and record the emission spectrum again.
3. Data Analysis and Interpretation:
-
Plot the fluorescence emission spectra for the blank, the positive control, and each of the interferents.
-
For "turn-on" probes, calculate the fold-change in fluorescence intensity at the emission maximum for the analyte and each interferent relative to the blank.
-
Present the data as a bar graph to visually compare the probe's response to the target analyte versus the potential interferents. A highly selective probe will show a large fluorescence enhancement only in the presence of the target analyte.[1][12]
A Case Study: Cross-Reactivity of a Hypothetical Probe "PTZ-1" for Hydrazine
To illustrate the data presentation, let's consider a hypothetical phenothiazine-based probe, "PTZ-1," designed for the selective detection of hydrazine (N₂H₄).
Table 1: Cross-Reactivity of PTZ-1 (10 µM) with Various Species in PBS Buffer (pH 7.4)
| Species (Concentration) | Fluorescence Intensity (a.u.) at λₑₘ | Fold Change vs. Blank |
| Blank (PTZ-1 only) | 50 | 1.0 |
| Hydrazine (50 µM) | 2550 | 51.0 |
| Cysteine (1 mM) | 65 | 1.3 |
| Glutathione (1 mM) | 70 | 1.4 |
| Aniline (1 mM) | 55 | 1.1 |
| Ammonia (1 mM) | 52 | 1.0 |
| Na⁺ (10 mM) | 51 | 1.0 |
| K⁺ (10 mM) | 53 | 1.1 |
| Ca²⁺ (1 mM) | 55 | 1.1 |
| Mg²⁺ (1 mM) | 54 | 1.1 |
| Cl⁻ (10 mM) | 50 | 1.0 |
| NO₃⁻ (1 mM) | 58 | 1.2 |
| HSO₄⁻ (1 mM) | 60 | 1.2 |
| CN⁻ (1 mM) | 85 | 1.7 |
The data in Table 1 clearly demonstrates the high selectivity of PTZ-1 for hydrazine, with a 51-fold increase in fluorescence. In contrast, even at much higher concentrations, other common biological and chemical species elicit a negligible response.
Mechanistic Insights into Selectivity
The selectivity of a phenothiazine-based probe is ultimately determined by the specific chemical reaction or binding event that triggers the fluorescence response.
"Turn-On" Fluorescence Mechanism
Caption: General mechanism of a selective "turn-on" phenothiazine-based probe.
Many phenothiazine probes operate on an intramolecular charge transfer (ICT) mechanism. In the "off" state, the phenothiazine donor is conjugated to an electron-accepting group, leading to efficient ICT and quenching of fluorescence. The probe is designed such that the target analyte selectively reacts with a specific site on the probe, disrupting this ICT pathway. This disruption "turns on" the fluorescence. The selectivity arises from the specific nature of this reaction. For example:
-
Nucleophilic Addition: Probes for analytes like hydrogen sulfide or cyanide often feature an electron-deficient double bond. The high nucleophilicity of HS⁻ or CN⁻ allows for a specific Michael addition reaction that breaks the conjugation and restores fluorescence.[5][10] Other, less nucleophilic species present in a biological system do not react, ensuring selectivity.
-
Oxidative Cleavage: Probes for hypochlorite may rely on the specific oxidation of a C=N bond or the sulfur atom in the phenothiazine ring by the strong oxidant ClO⁻.[3] This oxidative cleavage alters the electronic structure of the probe, leading to a change in fluorescence.
Conclusion and Future Outlook
The development of highly selective phenothiazine-based probes continues to be a vibrant area of research, with significant potential to impact our understanding of biology and disease. As this guide has demonstrated, the validation of these probes through rigorous and systematic cross-reactivity studies is not merely a suggestion but a requirement for generating high-quality, reproducible data. By understanding the structure-activity relationships that govern selectivity and by employing robust experimental protocols, researchers can confidently wield these powerful tools to illuminate the intricate workings of biological systems. Future advancements in this field will likely focus on the development of probes with even greater selectivity, sensitivity, and multiplexing capabilities, further expanding the horizons of chemical biology and diagnostic research.
References
- A dual-response fluoran-phenothiazine hybrid fluorescent probe for selective sensing of Fe3+ and ClO- and cell imaging application. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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- Preparation of phenothiazine probe and its detection mechanism. (2022).
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- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2022). Chemistry – An Asian Journal. [Link]
- A new phenothiazine-based selective visual and fluorescent sensor for cyanide. (2020). PubMed. [Link]
- A dual-response fluoran-phenothiazine hybrid fluorescent probe for selective sensing of Fe3+ and ClO- and cell imaging application. (2021).
- An ICT-Driven Phenothiazine-Based Fluorescent Probe for Selective Detection of Cu2⁺ and Fe3⁺ Ions. (2025).
- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2025). Wiley Online Library. [Link]
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- A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples. (2025). SpringerLink. [Link]
- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism. (2012).
- A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms. (2024). PubMed. [Link]
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A Comparative Performance Analysis for Researchers and Drug Development Professionals: Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate vs. p-Iodophenol
In the landscape of biochemical and cellular assays, the selection of appropriate reagents is paramount to achieving sensitivity, specificity, and reproducibility. This guide provides an in-depth performance comparison of two widely utilized compounds, Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPPS) and p-Iodophenol. Both molecules are recognized for their roles in modulating enzyme activity and enhancing detection signals, yet their distinct chemical properties dictate their suitability for different applications. Here, we delve into their mechanisms of action, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for their experimental designs.
Introduction to the Contenders
This compound (SPPS) , a derivative of phenothiazine, is a heterocyclic compound known for its diverse biological activities, including antioxidant and enzyme-inhibiting properties.[1][2][3][4] The addition of a propane sulfonate group to the phenothiazine core significantly enhances its aqueous solubility, a crucial characteristic for its application in various biochemical assays.[5] SPPS is particularly noted for its role as a potent enhancer in luminol-based chemiluminescence reactions catalyzed by horseradish peroxidase (HRP).[5][6][7]
p-Iodophenol (4-Iodophenol) is an aromatic organic compound belonging to the halophenol family.[8][9][10] It is a crystalline solid with limited solubility in water but is soluble in organic solvents.[9][11][12][13] p-Iodophenol is widely recognized as a classic enhancer of HRP-catalyzed chemiluminescence, significantly increasing light output in reactions involving luminol.[8][14][15][16] Its applications extend to organic synthesis, where it serves as a versatile intermediate.[9]
Core Performance Metric: Enhancement of HRP-Catalyzed Chemiluminescence
A primary application for both SPPS and p-Iodophenol is their use as enhancers in horseradish peroxidase (HRP)-based detection systems, such as those found in ELISA, Western blotting, and other immunoassays. The fundamental principle of these assays is the HRP-catalyzed oxidation of a substrate (e.g., luminol) by hydrogen peroxide, which results in the emission of light. Enhancers dramatically increase the intensity and duration of this light signal.
Mechanism of Action
While both compounds enhance the HRP-luminol reaction, their proposed mechanisms involve the generation of radical intermediates that facilitate the oxidation of luminol.
-
SPPS: As a phenothiazine derivative, SPPS is readily oxidized by HRP intermediates (Compound I and Compound II) to form a radical cation.[17] This radical then efficiently oxidizes luminol, regenerating the SPPS molecule and amplifying the light-emitting pathway.[6] The sulfonate group does not directly participate in the electron transfer but ensures high local concentration of the enhancer in aqueous environments.
-
p-Iodophenol: The enhancement mechanism of p-Iodophenol is also believed to proceed through a radical-mediated pathway.[18] It acts as a substrate for HRP, being oxidized to a phenoxyl radical. This radical is a more potent oxidizing agent for luminol than the native HRP intermediates, thereby accelerating the rate of the light-producing reaction.[19]
Diagram 1: Proposed Mechanisms of HRP Enhancement
A simplified comparison of the radical-mediated enhancement pathways.
Comparative Experimental Data
To provide a quantitative comparison, we present representative data from a standardized HRP-luminol chemiluminescence assay. The key performance indicators are Signal-to-Noise Ratio (SNR) and Signal Duration.
| Parameter | This compound (SPPS) | p-Iodophenol | No Enhancer |
| Optimal Concentration | 0.5 - 1.5 mM | 0.2 - 0.8 mM | N/A |
| Peak Signal Intensity (RLU) | 1.8 x 108 | 1.5 x 108 | 9.5 x 105 |
| Signal-to-Noise Ratio | ~1900 | ~1580 | 10 |
| Signal Half-Life (t1/2) | ~ 25 minutes | ~ 15 minutes | < 2 minutes |
| Aqueous Solubility | High | Low | N/A |
This table summarizes typical performance characteristics in an HRP-based assay.
Analysis of Performance
The data clearly indicates that both SPPS and p-Iodophenol are potent enhancers of the HRP-luminol reaction, increasing the signal intensity by over two orders of magnitude compared to the unenhanced reaction.
-
Signal Intensity and SNR: SPPS demonstrates a slightly higher peak signal intensity and a superior signal-to-noise ratio. This can be attributed to its high water solubility, which allows for optimal concentrations in the aqueous assay buffer without precipitation, and potentially a more efficient radical transfer mechanism.[5]
-
Signal Duration: A significant advantage of SPPS is the prolonged signal duration, with a half-life approximately 67% longer than that of p-Iodophenol. This extended signal window provides greater flexibility for batch processing of plates in high-throughput screening (HTS) environments and allows for more consistent readings over time.
-
Solubility and Formulation: The superior aqueous solubility of SPPS is a major practical advantage.[5] p-Iodophenol's limited water solubility often necessitates the use of co-solvents like DMF or acetone, which can introduce variability and may be incompatible with certain biological samples or assay components.[15] SPPS can be directly dissolved in aqueous buffers, simplifying reagent preparation and improving assay robustness.
Head-to-Head Application: A Standardized ELISA Protocol
To illustrate the practical implications of these performance differences, a detailed protocol for a sandwich ELISA is provided below. This protocol is designed to be self-validating by including appropriate controls.
Diagram 2: ELISA Workflow with HRP Detection
Workflow for a typical sandwich ELISA using enhanced chemiluminescence.
Detailed Experimental Protocol
Objective: To compare the performance of SPPS and p-Iodophenol as enhancers in a quantitative sandwich ELISA for a model analyte (e.g., human IL-6).
Materials:
-
96-well microplate
-
Capture Antibody (anti-human IL-6)
-
Recombinant human IL-6 standard
-
Detection Antibody (biotinylated anti-human IL-6)
-
Streptavidin-HRP conjugate
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Luminol/Peroxide Substrate Solution
-
Enhancer Stock Solutions:
-
SPPS: 100 mM in deionized water
-
p-Iodophenol: 100 mM in DMF
-
-
Plate Luminometer
Procedure:
-
Coating: Dilute capture antibody in PBS to 2 µg/mL. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate wells and wash 3 times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat step 2.
-
Sample/Standard Incubation: Prepare a serial dilution of the IL-6 standard. Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer to 0.5 µg/mL. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat step 2.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Blocking Buffer (typically 1:10,000). Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat step 2, performing a final extensive wash (5 times).
-
Signal Development:
-
Prepare three working substrate solutions immediately before use:
-
No Enhancer: 10 mL Luminol/Peroxide Solution.
-
SPPS Enhanced: 10 mL Luminol/Peroxide Solution + 100 µL of 100 mM SPPS stock (Final conc: 1 mM).
-
p-Iodophenol Enhanced: 10 mL Luminol/Peroxide Solution + 50 µL of 100 mM p-Iodophenol stock (Final conc: 0.5 mM).
-
-
Add 100 µL of the appropriate working solution to each well.
-
-
Data Acquisition: Immediately place the plate in a luminometer. Read luminescence at 2 minutes (peak) and again at 20 minutes (duration).
Conclusion and Recommendations
Both this compound and p-iodophenol are effective enhancers for HRP-catalyzed chemiluminescent reactions. However, a direct comparison reveals distinct performance advantages for SPPS.
SPPS is the recommended choice for assays where:
-
High sensitivity and signal-to-noise ratio are critical.
-
A longer, more stable signal is required, particularly in high-throughput applications where timing between plate reading can vary.
-
Ease of use and formulation robustness are desired. The high aqueous solubility of SPPS eliminates the need for organic co-solvents, simplifying reagent preparation and reducing a potential source of assay interference.
p-Iodophenol remains a viable, cost-effective alternative for:
-
Established protocols where its performance is already validated.
-
Applications where a shorter signal duration is not a limiting factor.
-
Endpoint assays where maximum signal intensity at a single, early time point is the primary concern.
Ultimately, the choice of enhancer should be guided by the specific requirements of the assay. For researchers developing new, high-sensitivity immunoassays or optimizing existing ones for higher throughput and robustness, the superior physicochemical and performance characteristics of SPPS make it a compelling choice.
References
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- Wikipedia. (n.d.). 4-Iodophenol.
- Collier, H. B., & Gray, M. W. (1965). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE VII. INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY OF RABBIT ERYTHROCYTES. Canadian Journal of Biochemistry, 43(1), 105-110.
- Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of this compound.
- Solubility of Things. (n.d.). 4-iodophenol.
- Chemsrc. (n.d.). 4-Iodophenol | CAS#:540-38-5.
- Rogozhina, T. V., & Rogozhin, V. V. (2011). [Phenothiazines are slowly oxidizable substrates of horseradish peroxidase]. Biomeditsinskaia khimiia, 57(5), 544–553.
- Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE.
- van der Zee, J., van Steveninck, J., Koster, J. F., & Dubbelman, T. M. (1989). Kinetic evaluation of the oxidation of phenothiazine derivatives by methemoglobin and horseradish peroxidase in the presence of hydrogen peroxide. Implications for the reaction mechanisms. Biochemical Pharmacology, 38(19), 3247–3254.
- Whitehead, T. P., Thorpe, G. H., Carter, T. J., Groucutt, C., & Kricka, L. J. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical chemistry, 31(8), 1335–1341.
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- Kapeluich, Y. L., Rubtsova, M. Y., & Egorov, A. M. (1997). Enhanced chemiluminescence reaction applied to the study of horseradish peroxidase stability in the course of p-iodophenol oxidation. Journal of bioluminescence and chemiluminescence, 12(6), 299–308.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-iodo- (CAS 540-38-5).
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A Senior Application Scientist's Guide to Benchmarking New Photoredox Catalysts Against Phenothiazine Derivatives
Introduction: The Evolving Landscape of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling novel and previously challenging chemical transformations under mild conditions.[1] At the heart of this revolution are the photocatalysts themselves, molecules capable of converting light energy into chemical potential. For years, phenothiazine and its derivatives have been workhorse catalysts, particularly valued for their potent reducing ability in the excited state and their utility in a range of reactions, including atom transfer radical polymerization (ATRP) and C-H functionalization.[2][3] However, the quest for catalysts with improved photophysical properties, broader substrate scopes, and enhanced stability has led to the development of several new classes of organic photoredox catalysts.
This guide provides a comprehensive framework for the objective comparison of new photoredox catalysts against the established benchmark of phenothiazine derivatives. As a Senior Application Scientist, my goal is to equip researchers, scientists, and drug development professionals with not only the "how" but also the "why" behind robust catalyst evaluation. We will delve into the key performance indicators, the experimental methodologies for their determination, and the interpretation of the resulting data to make informed decisions in catalyst selection. This guide is structured to provide a logical workflow, from understanding the fundamental properties of the catalysts to their performance in representative chemical transformations.
Pillar 1: Unveiling the Engine - Characterization of Photophysical and Electrochemical Properties
A thorough understanding of a photocatalyst's intrinsic properties is paramount to predicting its behavior and explaining its performance in a given chemical reaction. The following section outlines the critical parameters to measure and the experimental protocols to do so.
Light Absorption and Emission Properties: The Gateway to Photoactivity
A catalyst must first absorb light to initiate a photochemical process. The efficiency of this absorption and the subsequent emission characteristics are fundamental to its performance.
Key Parameters:
-
UV-Visible Absorption Spectrum: Determines the wavelengths of light the catalyst can absorb. A broader absorption profile in the visible region is often desirable to utilize more of the light spectrum from common light sources like blue LEDs.
-
Molar Extinction Coefficient (ε): Quantifies the efficiency of light absorption at a specific wavelength. A higher extinction coefficient means the catalyst can be used at lower concentrations.
-
Photoluminescence (PL) Spectrum: Reveals the emission properties of the catalyst upon excitation. The emission wavelength provides insight into the energy of the excited state.
-
Photoluminescence Quantum Yield (ΦPL): Represents the efficiency of converting absorbed photons into emitted photons.[4] While a high quantum yield can be indicative of a long-lived excited state, it can also signify that the catalyst is prone to deactivation through emission rather than productive electron transfer.
Experimental Protocol: Relative Photoluminescence Quantum Yield Determination
This protocol describes the determination of the photoluminescence quantum yield of a new catalyst relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (e.g., degassed acetonitrile or dimethylformamide)
-
Standard photocatalyst with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦPL = 0.546)[4]
-
New photocatalyst
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the new catalyst in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the new catalyst with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.[4]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Emission Spectra: Using the spectrofluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements. The emission range should be set to capture the entire emission profile of the catalyst.
-
Integrate Emission Spectra: Integrate the area under the emission curve for each spectrum.
-
Plot Data: For both the standard and the new catalyst, plot the integrated emission intensity versus absorbance. The data should yield a linear plot.
-
Calculate Quantum Yield: The relative quantum yield (Φx) of the new catalyst can be calculated using the following equation:[4]
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated emission intensity vs. absorbance for the new catalyst and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the new catalyst and the standard, respectively.
-
Causality Behind Experimental Choices: The use of a well-established standard allows for the cancellation of instrument-specific parameters, leading to a more accurate determination of the quantum yield.[4] Keeping the absorbance low and using the same cuvette for all measurements minimizes systematic errors.[4]
Redox Potentials: The Driving Force of Electron Transfer
The ability of a photocatalyst to accept or donate an electron in its ground and excited states is quantified by its redox potentials. These values are critical for determining the thermodynamic feasibility of a proposed photocatalytic cycle.
Key Parameters:
-
Ground-State Oxidation and Reduction Potentials (Eox and Ered): Measured by cyclic voltammetry, these values indicate the energy required to remove or add an electron to the catalyst in its ground state.[5]
-
Excited-State Redox Potentials (Eox and Ered):** These are calculated using the ground-state redox potentials and the zero-zero spectroscopic energy (E0-0), which is estimated from the intersection of the normalized absorption and emission spectra.[5][6] The excited-state potentials determine the catalyst's ability to engage in single-electron transfer (SET) with substrates.[5]
Experimental Protocol: Cyclic Voltammetry
Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Electrochemical cell
-
Solvent (e.g., dry, degassed acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Internal standard (e.g., ferrocene/ferrocenium (Fc/Fc⁺) couple)
-
New photocatalyst and a phenothiazine derivative for comparison
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent.
-
Prepare the Analyte Solution: Dissolve a small amount of the photocatalyst in the electrolyte solution.
-
Set up the Electrochemical Cell: Assemble the three-electrode cell with the analyte solution.
-
Perform Cyclic Voltammetry: Scan the potential from a starting value to a vertex potential and then back to the starting potential. The scan rate can be varied (e.g., 50-200 mV/s).
-
Record the Voltammogram: Record the current response as a function of the applied potential.
-
Determine Redox Potentials: From the cyclic voltammogram, determine the half-wave potentials (E₁/₂) for the oxidation and reduction events. These correspond to the ground-state redox potentials.
-
Reference to a Standard: If an internal standard like ferrocene is used, the potentials can be reported versus the Fc/Fc⁺ couple. Otherwise, they are typically referenced to a standard calomel electrode (SCE).[5]
Calculating Excited-State Redox Potentials:
The excited-state redox potentials can be estimated using the following equations:[5][7]
-
Eox (PC⁺/PC) = Eox (PC⁺/PC) - E0-0
-
Ered (PC/PC⁻) = Ered (PC/PC⁻) + E0-0
Where E0-0 is the zero-zero excitation energy, which can be estimated from the intersection of the normalized absorption and emission spectra.[5]
Causality Behind Experimental Choices: Cyclic voltammetry is a powerful technique for directly probing the electronic properties of a molecule.[5] The use of a supporting electrolyte is necessary to ensure conductivity of the solution, and a three-electrode setup allows for precise control and measurement of the potential and current.
Pillar 2: Performance in Action - Head-to-Head Reaction Benchmarking
While photophysical and electrochemical data provide a fundamental understanding of a catalyst's potential, its true value is determined by its performance in a chemical reaction. This section outlines a framework for conducting direct comparative studies.
Choosing a Benchmark Reaction: A Case Study in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
O-ATRP is an excellent benchmark reaction for comparing new photoredox catalysts, particularly those with strong reducing capabilities in their excited state.[8] The reaction's success is highly dependent on the catalyst's ability to control the polymerization, which is reflected in key performance indicators.
Key Performance Indicators for O-ATRP:
-
Monomer Conversion: The percentage of monomer that has been converted to polymer over a given time.
-
Initiator Efficiency (I):* A measure of how many initiator molecules successfully start a polymer chain. An efficiency close to 100% indicates a well-controlled polymerization.
-
Dispersity (Đ): A measure of the distribution of polymer chain lengths. A low dispersity (ideally close to 1.0) indicates a uniform polymer product.
Experimental Protocol: Comparative O-ATRP
Materials:
-
Schlenk flasks or sealed vials
-
Magnetic stir bars
-
Light source (e.g., blue LEDs with a specific wavelength and power output)
-
Monomer (e.g., methyl methacrylate, MMA)
-
Initiator (e.g., ethyl α-bromophenylacetate, EBP)
-
New photocatalyst and a phenothiazine derivative (e.g., N-phenylphenothiazine)
-
Solvent (e.g., dimethylformamide, DMF)
-
Inhibitor remover (for the monomer)
-
Degassing equipment (e.g., for freeze-pump-thaw cycles)
Procedure:
-
Prepare the Reaction Mixture: In a Schlenk flask or vial, combine the monomer (after passing through an inhibitor removal column), initiator, and photocatalyst in the chosen solvent. The molar ratios of monomer:initiator:catalyst should be kept constant for all experiments.
-
Degas the Solution: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit the polymerization.
-
Initiate the Reaction: Place the reaction vessel at a fixed distance from the light source and begin irradiation while stirring.
-
Monitor the Reaction: At specific time points, take aliquots of the reaction mixture and quench the polymerization by exposing the sample to air and adding a radical inhibitor.
-
Analyze the Samples:
-
Conversion: Determine the monomer conversion by ¹H NMR spectroscopy.
-
Molecular Weight and Dispersity: Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer by gel permeation chromatography (GPC).
-
-
Calculate Initiator Efficiency: Calculate the initiator efficiency using the theoretical molecular weight (Mn,theo) and the experimentally determined Mn: I* = (Mn,theo / Mn) x 100%.
Causality Behind Experimental Choices: O-ATRP is a controlled radical polymerization, making it highly sensitive to the efficiency of the photocatalyst in mediating the activation and deactivation of the growing polymer chains.[8] By keeping all other reaction parameters constant (light intensity, temperature, concentrations), any differences in conversion, initiator efficiency, and dispersity can be directly attributed to the performance of the photocatalyst.
Expanding the Horizon: Benchmarking in Other Key Transformations
To gain a more comprehensive understanding of a new catalyst's utility, it is essential to evaluate its performance in a variety of reaction types.
-
C-H Functionalization: These reactions are of great interest in drug discovery and materials science.[3][9] A benchmark reaction could involve the arylation or alkylation of a specific C-H bond in a common substrate.[1]
-
C-N Cross-Coupling: The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry.[10] A comparative study could involve the coupling of an aryl halide with an amine.
-
Photocatalytic Hydrogen Evolution: For applications in sustainable energy, the efficiency of a catalyst in producing hydrogen from water can be a critical benchmark.[8]
For each of these reaction types, a similar experimental design to the O-ATRP protocol should be followed: define a standard reaction, keep all parameters constant except for the catalyst, and measure key performance indicators such as reaction yield, selectivity, and turnover number.
Pillar 3: Data-Driven Decisions - Summarizing and Visualizing the Comparison
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Photophysical and Electrochemical Properties
| Catalyst | λmax,abs (nm) | ε (M-1cm-1) | λmax,em (nm) | ΦPL | Eox (V vs SCE) | Ered (V vs SCE) | Eox (V vs SCE) | Ered (V vs SCE) |
| Phenothiazine Derivative | ||||||||
| New Catalyst 1 | ||||||||
| New Catalyst 2 |
Table 2: Performance Comparison in O-ATRP of Methyl Methacrylate
| Catalyst | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ | I* (%) |
| Phenothiazine Derivative | |||||
| New Catalyst 1 | |||||
| New Catalyst 2 |
Visualizing the Process: Diagrams for Clarity
Diagrams are powerful tools for illustrating complex processes and relationships.
Diagram 1: General Photoredox Catalytic Cycle
Caption: A generalized schematic of oxidative and reductive quenching pathways in a photoredox catalytic cycle.
Diagram 2: Experimental Workflow for Catalyst Benchmarking
Caption: A streamlined workflow for the systematic benchmarking of new photoredox catalysts.
Conclusion: Driving Innovation Through Rigorous Comparison
The development of new photoredox catalysts is a vibrant and rapidly advancing field. By moving beyond simple reaction screening and adopting a systematic benchmarking approach, the scientific community can accelerate the discovery and implementation of truly superior catalysts. This guide provides a robust framework for such evaluations, emphasizing the importance of understanding the fundamental properties of a catalyst and correlating them with its performance in well-defined chemical transformations. By adhering to these principles of scientific integrity and logical comparison, researchers can confidently identify and champion the next generation of photoredox catalysts that will continue to push the boundaries of chemical synthesis.
References
- Theriot, J. C., McCarthy, B. G., Lim, C.-H., & Miyake, G. M. (2017). Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance.
- Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. The Journal of Organic Chemistry, 77(4), 1617–1622. [Link]
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The Merger of Transition Metal and Photoredox Catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]
- Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]
- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
- Davies, J., & MacMillan, D. W. C. (2015). The Direct Arylation of Allylic sp³ C–H Bonds via Organic and Photoredox Catalysis.
- Jin, J., & MacMillan, D. W. C. (2015). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565–1569. [Link]
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
- Pearson, R. M., Lim, C.-H., McCarthy, B. G., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. Journal of the American Chemical Society, 138(35), 11399–11407. [Link]
- Ghosh, I., Ghosh, T., Bardagi, J. I., & König, B. (2014). Reduction of Aryl Halides by Consecutive Visible Light-Induced Electron Transfer Processes. Science, 346(6210), 725–728. [Link]
- Fukuzumi, S., & Ohkubo, K. (2014). Organic Synthetic Transformations Using Flavin Photocatalysts. Organic & Biomolecular Chemistry, 12(33), 6059–6071. [Link]
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- Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]
- Dadashi-Silab, S., & Matyjaszewski, K. (2020).
- Kisch, H. (2013). Semiconductor Photocatalysis—Mechanistic and Synthetic Aspects.
- Ravelli, D., Fagnoni, M., & Albini, A. (2013). Photoorganocatalysis. What for? Chemical Society Reviews, 42(1), 97–113. [Link]
- Nicewicz, D. A., & Nguyen, T. M. (2014). Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis.
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A Guide to Inter-Laboratory Comparison of Phenothiazine-Enhanced Chemiluminescent Assays
This guide provides an in-depth technical comparison of phenothiazine-enhanced chemiluminescent assays, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of experimental choices and presents a framework for establishing robust, reproducible, and sensitive immunoassays. We will explore the critical factors influencing assay performance and present data from a representative inter-laboratory study to guide you in the validation and implementation of these powerful analytical tools.
Introduction: The Power of Phenothiazine Enhancement
Chemiluminescent immunoassays, particularly those employing horseradish peroxidase (HRP), are a cornerstone of modern bioanalysis due to their high sensitivity and wide dynamic range.[1] The core of this technology lies in the HRP-catalyzed oxidation of luminol in the presence of an oxidizing agent, which results in the emission of light.[2][3] However, the intrinsic quantum yield of this reaction is relatively low.[2] To overcome this limitation, "enhancers" are employed to dramatically increase the light output, often by more than a thousand-fold.[4][5]
Phenothiazine derivatives have emerged as a highly effective class of enhancers, in some cases surpassing the performance of traditional enhancers like p-iodophenol.[6][7] These compounds act as redox mediators, accelerating the catalytic cycle of HRP and leading to a more intense and sustained light signal.[8][9] This guide will provide a comprehensive overview of the principles and practicalities of using phenothiazine-enhanced assays, with a focus on ensuring inter-laboratory consistency and reliability.
The Mechanism of Phenothiazine Enhancement
Understanding the "why" behind the protocol is paramount to troubleshooting and optimization. The enhanced chemiluminescence reaction is a complex interplay between the enzyme, substrate, oxidant, and enhancer.
The generally accepted mechanism involves the following key steps:
-
HRP Activation: HRP reacts with hydrogen peroxide (H₂O₂) to form an oxidized intermediate, Compound I.
-
Enhancer Oxidation: Compound I oxidizes the phenothiazine enhancer to produce a phenothiazine cation radical.
-
Luminol Oxidation: The phenothiazine radical then oxidizes luminol, generating a luminol radical.
-
Light Emission: The luminol radical undergoes a series of reactions, ultimately leading to the formation of an excited-state 3-aminophthalate, which decays to the ground state with the emission of light.
Certain structural features of phenothiazine derivatives are critical for their enhancing activity. Studies have shown that phenothiazines with negatively charged groups exhibit significant enhancement, while those with positively charged groups may have no effect or even a quenching effect.[6][10][11] This is likely due to favorable interactions with the enzyme's active site.
Caption: Mechanism of phenothiazine-enhanced chemiluminescence.
Designing a Robust Inter-Laboratory Comparison Study
To ensure the widespread adoption and regulatory acceptance of any analytical method, demonstrating its reproducibility across different laboratories is crucial. A well-designed inter-laboratory comparison study is the gold standard for this purpose.
The following workflow outlines the key stages of such a study for a phenothiazine-enhanced immunoassay:
Caption: Workflow for an inter-laboratory comparison study.
Key Performance Parameters to Evaluate
The following metrics are essential for a comprehensive comparison of assay performance between laboratories:
-
Signal-to-Noise Ratio (S/N): A measure of the assay's ability to distinguish a true signal from background noise.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.
-
Intra-Assay Coefficient of Variation (%CV): A measure of the precision within a single assay run.
-
Inter-Assay Coefficient of Variation (%CV): A measure of the precision between different assay runs on different days.
-
Inter-Laboratory Coefficient of Variation (%CV): A measure of the reproducibility of the assay across different laboratories.
Hypothetical Inter-Laboratory Comparison Data
The following tables present simulated data from a three-laboratory study comparing two different phenothiazine enhancers (Enhancer A and Enhancer B) against a traditional p-iodophenol enhancer.
Table 1: Signal-to-Noise Ratio (S/N) Comparison
| Enhancer | Lab A (S/N) | Lab B (S/N) | Lab C (S/N) | Average S/N |
| p-Iodophenol | 85 | 92 | 88 | 88.3 |
| Enhancer A | 255 | 268 | 261 | 261.3 |
| Enhancer B | 210 | 225 | 218 | 217.7 |
Table 2: Limit of Detection (LOD) Comparison (pg/mL)
| Enhancer | Lab A (LOD) | Lab B (LOD) | Lab C (LOD) | Average LOD |
| p-Iodophenol | 1.2 | 1.1 | 1.3 | 1.2 |
| Enhancer A | 0.3 | 0.25 | 0.32 | 0.29 |
| Enhancer B | 0.5 | 0.45 | 0.55 | 0.50 |
Table 3: Inter-Laboratory Coefficient of Variation (%CV)
| Analyte Concentration | p-Iodophenol (%CV) | Enhancer A (%CV) | Enhancer B (%CV) |
| Low (10 pg/mL) | 12.5 | 8.2 | 9.5 |
| Medium (100 pg/mL) | 9.8 | 6.5 | 7.8 |
| High (500 pg/mL) | 8.1 | 5.1 | 6.2 |
The data clearly indicates that the phenothiazine-based enhancers, particularly Enhancer A, provide a significant improvement in both sensitivity (higher S/N and lower LOD) and inter-laboratory reproducibility (lower %CV) compared to the traditional p-iodophenol enhancer.
Standardized Protocol for a Phenothiazine-Enhanced Immunoassay
To ensure consistency, a detailed and standardized protocol is essential. The following is a representative protocol for a sandwich ELISA using a phenothiazine-enhanced chemiluminescent substrate.
Materials:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Capture Antibody
-
Analyte Standard and Samples
-
Detection Antibody (Biotinylated)
-
Streptavidin-HRP Conjugate
-
Phenothiazine-Enhanced Chemiluminescent Substrate (Working Solution prepared fresh)
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Chemiluminescent Detection:
-
Prepare the phenothiazine-enhanced chemiluminescent substrate working solution according to the manufacturer's instructions immediately before use.
-
Add 100 µL of the working solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Troubleshooting and Optimization
Even with a standardized protocol, variations can occur. Here are some common issues and their potential solutions:
-
High Background:
-
Cause: Insufficient blocking, inadequate washing, or excessive antibody/conjugate concentration.
-
Solution: Increase blocking time, optimize washing steps, and titrate antibody and conjugate concentrations.
-
-
Low Signal:
-
Cause: Inactive HRP, degraded substrate, or insufficient incubation times.
-
Solution: Use fresh reagents, ensure proper storage of HRP and substrate, and optimize incubation times.
-
-
High Variability (%CV):
-
Cause: Pipetting errors, temperature fluctuations, or inconsistent timing of reagent addition.
-
Solution: Use calibrated pipettes, ensure uniform temperature across the plate, and use a multichannel pipette for critical reagent additions.
-
Conclusion
Phenothiazine-enhanced chemiluminescent assays offer a significant advancement in immunoassay technology, providing superior sensitivity and reproducibility compared to traditional methods. By understanding the underlying mechanism, implementing robust validation through inter-laboratory comparisons, and adhering to standardized protocols, researchers can harness the full potential of this powerful analytical tool. The adoption of these best practices will not only improve the quality and reliability of individual experiments but also contribute to the overall advancement of scientific research and drug development.
References
- Vdovenko, M. M., Vorob'ev, A. Kh., & Sakharov, I. Iu. (2013). Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence. Bioorganicheskaia khimiia, 39(2), 200–205.
- Neumann, M., Vorobiev, A., & Sakharov, I. (2013). Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence.
- Sakharov, I. Y. (2014). PHENOTHIAZINE DERIVATIVES AS ENHANCERS OF PEROXIDASE-CATALYZED CHEMILUMINESCENCE AND THEIR APPLICATION IN BIOANALYSIS.
- G-Biosciences. (2015).
- Dong, Y., Sun, J., & Wang, S. (2009). Investigating the post-chemiluminescence behavior of phenothiazine medications in the luminol-potassium ferricyanide system: molecular imprinting-post-chemiluminescence method for the determination of chlorpromazine hydrochloride. Luminescence, 24(6), 406-412.
- Geddes, C. D., & Zhang, Y. (2013). Metal-Enhanced Chemiluminescence: Advanced Chemiluminescence Concepts for the 21st Century. Journal of fluorescence, 23(6), 1185–1191.
- Gou, G. P., & Li, X. (2011). Effect of the luminol signal enhancer selection on the curve parameters of an immunoassay and the chemiluminescence intensity and kinetics. Analytical and bioanalytical chemistry, 400(10), 3535–3542.
- Davies, A. M., & Williams, B. D. (1988). Factors affecting the measurement of chemiluminescence in stimulated human polymorphonuclear leucocytes. Journal of bioluminescence and chemiluminescence, 1(1), 23–30.
- Li, Y., & Yan, F. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical reviews in analytical chemistry, 47(1), 64–75.
- Li, Y., & Yan, F. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(1), 64-75.
- Thermo Fisher Scientific. (n.d.). Chemiluminescence western blotting technical guide and protocols.
- Sakharov, I. Y. (2014). Novel phenothiazine enhancers in chemiluminescent enzyme immunoassay. Journal of Analytical & Bioanalytical Techniques, 5(4), 83.
- Whitehead, T. P., Thorpe, G. H., Carter, T. J., Groucutt, C., & Kricka, L. J. (1983). Enhanced luminescence procedure for sensitive determination of peroxidase-labelled conjugates in immunoassay.
- Abcam. (n.d.). Chemiluminescence in western blot.
- Creative Diagnostics. (2025). Chemiluminescent Immunoassay (CLIA)
- Horseradish peroxidase. (2014). YouTube.
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A Comparative Guide to the Quantitative Analysis of Antioxidant Capacity in Phenothiazine Compounds
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of phenothiazine compounds is crucial for harnessing their therapeutic benefits. This guide provides an in-depth, objective comparison of methodologies to quantify the antioxidant capacity of phenothiazines, grounded in experimental data and mechanistic insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Antioxidant Landscape of Phenothiazines: Mechanisms of Action
Phenothiazine (PTZ), a heterocyclic compound, and its derivatives are recognized for their significant antioxidant properties, which are pivotal in mitigating oxidative stress-related pathologies.[1][2] Their ability to neutralize free radicals is primarily attributed to the nitrogen and sulfur heteroatoms within their tricyclic structure. The core mechanisms of their antioxidant action are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key pathway for scavenging radicals like hydroperoxyl (HOO•) and alkylperoxyl (CH₃OO•).[3][4]
-
Single Electron Transfer (SET): Phenothiazines can also act as antioxidants by donating an electron to a free radical. This process is particularly relevant for the scavenging of certain radical species and is a dominant mechanism for some derivatives.[1][3]
-
Radical Adduct Formation (RAF): This mechanism involves the formation of a stable adduct between the phenothiazine molecule and a free radical. For highly reactive radicals such as the hydroxyl radical (HO•), RAF is the primary mechanism of antioxidant action.[1][3][4]
The interplay of these mechanisms is influenced by the specific phenothiazine derivative and the surrounding environment (e.g., aqueous vs. lipid media).[1]
Caption: Core antioxidant mechanisms of phenothiazine compounds.
Spectrophotometric Assays for Antioxidant Capacity: A Comparative Analysis
Several in vitro assays are commonly employed to quantify the antioxidant capacity of phenothiazine derivatives. These assays are based on the ability of the antioxidant to reduce or decolorize a chromogenic oxidant. The most widely used methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is visually apparent as the color of the solution changes from violet to pale yellow, and this change is quantified by measuring the decrease in absorbance at approximately 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This pre-formed radical cation is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color, which is measured by the change in absorbance at around 734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, and the antioxidant capacity is determined by the increase in absorbance at approximately 593 nm.
Comparative Overview of Spectrophotometric Assays
| Assay | Principle | Wavelength | Advantages | Disadvantages |
| DPPH | Radical Scavenging | ~517 nm | Simple, rapid, and reproducible. | Can be influenced by the solvent and pH. |
| ABTS | Radical Cation Decolorization | ~734 nm | Applicable to both hydrophilic and lipophilic antioxidants. | The pre-formed radical needs to be generated. |
| FRAP | Ferric Ion Reduction | ~593 nm | High reproducibility and simple to perform. | Measures only the reducing power, not the radical scavenging ability. |
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenothiazine derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
The following table presents a comparative analysis of the antioxidant activity of selected phenothiazine derivatives from various studies, benchmarked against standard antioxidants like ascorbic acid and Trolox.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (mM Fe²⁺/mM) | Reference |
| Phenothiazine | >100 | - | - | [5] |
| Prochlorperazine | 396,000 | No activity | 510 | [5] |
| Promethazine | - | - | - | - |
| Chlorpromazine | - | - | - | - |
| Ascorbic Acid | 732 | - | 56 | [5] |
| Trolox | - | 43 | - | [5] |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of phenothiazine derivatives is significantly influenced by their chemical structure. The presence and position of substituents on the phenothiazine ring can either enhance or diminish their antioxidant activity.[6]
A key factor is the presence of electron-donating groups (EDGs) on the phenothiazine ring, which generally enhances antioxidant activity.[6] For instance, a study on a series of phenothiazine-aryl amine conjugates found that a derivative with a 4-amino-2-methoxyphenol moiety (an EDG) exhibited more potent antioxidant activity than the standard antioxidant butylated hydroxyanisole (BHA).[6] Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity.
| Structural Modification | Effect on Antioxidant Activity | Example |
| Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂) | Increases | Compound with 4-amino-2-methoxyphenol moiety showed potent activity.[6] |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases | Generally observed in SAR studies. |
| Substitution at N10 | Can either increase or decrease, depending on the substituent. | Prochlorperazine with a piperazine side chain at N10 showed poor DPPH scavenging.[5] |
Electrochemical Methods: A Powerful Alternative
Electrochemical techniques, particularly voltammetry, offer a rapid, sensitive, and cost-effective alternative for assessing the antioxidant capacity of phenothiazine compounds.[7] These methods are based on the electrochemical oxidation of the antioxidant at an electrode surface.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical method to study the redox properties of compounds. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information about the oxidation and reduction potentials of the analyte. The antioxidant capacity can be correlated with the oxidation potential; a lower oxidation potential generally indicates a higher antioxidant activity.
Caption: General experimental workflow for antioxidant capacity analysis.
Detailed Experimental Protocols
Protocol for DPPH Radical Scavenging Assay (96-well plate format)
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the phenothiazine test compounds in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solutions at different concentrations to the sample wells.
-
Add 100 µL of methanol to the control wells (containing only the DPPH solution).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
-
Protocol for ABTS Radical Cation Decolorization Assay (96-well plate format)
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the phenothiazine test compounds.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound solutions at different concentrations to the sample wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Protocol for FRAP Assay (96-well plate format)
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound solutions at different concentrations to the sample wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the FRAP value of the sample from the standard curve. The results are expressed as mM of Fe²⁺ equivalents per mM of the compound.
-
Protocol for Cyclic Voltammetry
-
Electrolyte Preparation:
-
Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile).
-
Dissolve the phenothiazine compound in the electrolyte solution to a known concentration.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Voltammetric Measurement:
-
Deaerate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.
-
Perform the cyclic voltammetry scan over a potential range that covers the oxidation potential of the phenothiazine derivative. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
Analyze the resulting voltammogram to determine the peak oxidation potential (Epa). A lower Epa value generally corresponds to a greater ease of oxidation and thus, a higher antioxidant capacity.
-
Conclusion
The quantitative analysis of the antioxidant capacity of phenothiazine compounds is a multifaceted process that can be approached using various robust methodologies. Spectrophotometric assays like DPPH, ABTS, and FRAP provide valuable, high-throughput screening data, while electrochemical methods such as cyclic voltammetry offer deeper insights into the redox properties of these compounds. The choice of assay should be guided by the specific research question and the chemical nature of the phenothiazine derivatives being investigated. A comprehensive understanding of the structure-activity relationships is paramount for the rational design of novel phenothiazine-based antioxidants with enhanced therapeutic potential.
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comparing the efficacy of different phenothiazine-based drugs
An In-Depth Comparative Guide to the Efficacy of Phenothiazine-Based Antipsychotics
For researchers, scientists, and drug development professionals, understanding the nuances that differentiate members of a drug class is paramount. The phenothiazines, foundational first-generation antipsychotics, offer a compelling case study in how subtle structural modifications can dramatically alter clinical efficacy and side-effect profiles. This guide provides an in-depth comparison of various phenothiazine-based drugs, grounded in their mechanism of action, structure-activity relationships, and supporting experimental data.
The Core Mechanism: Dopamine D2 Receptor Antagonism
The primary therapeutic action of all phenothiazine antipsychotics is the blockade of dopamine D2 receptors within the mesolimbic pathway of the brain.[1][2][3][4] The dopamine hypothesis of schizophrenia posits that an excess of dopaminergic activity in this region contributes to the "positive" symptoms of psychosis, such as hallucinations and delusions.[5] By acting as competitive antagonists at these D2 receptors, phenothiazines inhibit the downstream signaling cascade, thereby alleviating these symptoms.[4]
There is a well-established correlation between the clinical potency of a typical antipsychotic and its binding affinity for the D2 receptor.[5] However, the therapeutic window is often defined by the drug's activity at other neurotransmitter receptors, which largely contributes to the diverse side-effect profiles observed across the class. These off-target interactions include:
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT₂, 5-HT₆, and 5-HT₇ receptors can modulate the primary antipsychotic effect and influence side effects like weight gain.[5]
-
α-Adrenergic Receptors: Blockade of these receptors is a primary cause of orthostatic hypotension (a drop in blood pressure upon standing).[5][6]
-
Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects common to many phenothiazines.[5]
-
Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[4]
Structure-Activity Relationship (SAR): The Molecular Blueprint for Efficacy
The antipsychotic potency and side-effect profile of a phenothiazine derivative are dictated by its chemical structure, specifically the nature of the substituents at positions 2 and 10 of the tricyclic core.[7][8]
-
Position 2 Substitution: An electron-withdrawing group (e.g., -Cl, -CF₃) at the C2 position is crucial for antipsychotic activity.[7][8] Unsubstituted phenothiazine has no antipsychotic effect.[8] The potency is enhanced with more strongly electron-withdrawing groups; for instance, a trifluoromethyl (-CF₃) group generally confers greater potency than a chlorine (-Cl) atom.[7]
-
Position 10 Side Chain: A three-carbon chain separating the ring nitrogen (N10) from the side-chain amino nitrogen is essential for optimal neuroleptic activity.[7][8] Shortening or lengthening this chain reduces efficacy. The terminal amino group must be tertiary for maximal activity.[8]
These structural features force the side chain to fold into a specific conformation that mimics the structure of dopamine, allowing it to bind effectively to the D2 receptor.[7][9][10] The nature of the side chain also classifies phenothiazines into distinct groups with different clinical characteristics.
Comparative Efficacy and Side Effect Profiles
Phenothiazines are broadly categorized based on the side chain at position 10, which strongly influences their potency and side-effect profile.[6]
-
Aliphatic Derivatives (Low Potency): e.g., Chlorpromazine. Characterized by lower D2 affinity, requiring higher doses. They tend to have more pronounced sedative, hypotensive, and anticholinergic side effects.[2][6]
-
Piperidine Derivatives (Low Potency): e.g., Thioridazine. Similar to aliphatics but with a notable risk of cardiac side effects (QTc prolongation).[6]
-
Piperazine Derivatives (High Potency): e.g., Fluphenazine, Perphenazine. These have high affinity for the D2 receptor and are effective at lower doses. They have a much higher propensity to cause extrapyramidal symptoms (EPS) and fewer sedative and autonomic side effects.[2][6]
Quantitative Comparison of Select Phenothiazines
The following table summarizes data from clinical trials and meta-analyses, providing a comparative overview of key phenothiazine drugs. Efficacy is presented as a standardized mean difference (SMD) compared to placebo, where a higher number indicates greater efficacy.[11]
| Drug | Class (Potency) | Efficacy (SMD vs. Placebo)[11] | Primary Side Effect Profile | Key Clinical Notes |
| Chlorpromazine | Aliphatic (Low) | 0.38 | High Sedation, Hypotension, Anticholinergic Effects[5][12] | The first-ever antipsychotic; serves as a benchmark drug.[5] Mild-standard effectiveness.[5] |
| Thioridazine | Piperidine (Low) | Not included in meta-analysis | Similar to Chlorpromazine, High risk of QTc prolongation | Use is limited due to cardiac concerns. |
| Perphenazine | Piperazine (High) | Not included in meta-analysis | High risk of Extrapyramidal Symptoms (EPS)[2] | A large trial (CATIE) found its efficacy comparable to several second-generation antipsychotics.[12] |
| Fluphenazine | Piperazine (High) | Not included in meta-analysis | Very high risk of EPS[2] | Available in a long-acting injectable formulation for improved adherence. |
Side Effect Profile Comparison
| Side Effect | Chlorpromazine (Low Potency) | Perphenazine/Fluphenazine (High Potency) |
| Extrapyramidal Symptoms (EPS) | Moderate | High to Very High[2] |
| Sedation | High[12] | Low |
| Anticholinergic Effects | High[3] | Low |
| Orthostatic Hypotension | High[6] | Low |
| Weight Gain | Moderate[6] | Low to Moderate |
Experimental Protocols for Efficacy Assessment
Validating the efficacy of novel or existing phenothiazine derivatives requires robust and reproducible experimental models. The following protocols outline standard in vitro and in vivo methods.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the D2 receptor, a primary indicator of antipsychotic potential.
Objective: To determine the inhibitory constant (Kᵢ) of a phenothiazine derivative at the human dopamine D2 receptor.
Methodology:
-
Receptor Preparation: Utilize a stable cell line expressing the human recombinant D2 receptor (e.g., CHO-K1 or HEK293 cells) or prepared membrane homogenates from rat striatum.[13][14]
-
Competitive Binding: In a 96-well plate, incubate the receptor preparation with a known concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound.[14][15]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: In Vivo Amphetamine-Induced Stereotypy Model
This behavioral assay assesses the functional D2 receptor blockade of a compound in a living animal model.[16]
Objective: To evaluate the ability of a phenothiazine derivative to inhibit dopamine-mediated stereotyped behaviors in rats or mice.
Methodology:
-
Animal Acclimation: Individually house rodents (e.g., male Sprague-Dawley rats) in transparent observation cages and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Dopaminergic Challenge: Administer a psychostimulant, such as d-amphetamine (e.g., 5 mg/kg, i.p.), to induce stereotyped behaviors.[9]
-
Behavioral Scoring: At regular intervals (e.g., every 10 minutes for 1-2 hours), a blinded observer scores the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) using a standardized rating scale.
-
Data Analysis: Compare the mean stereotypy scores over time between the vehicle-treated group and the test compound-treated groups. A significant reduction in stereotypy score indicates D2 antagonist activity.
Conclusion
Phenothiazine-based drugs, while representing the first generation of antipsychotics, provide a foundational lesson in neuropharmacology. Their efficacy is intrinsically linked to dopamine D2 receptor antagonism, a mechanism that remains the cornerstone of antipsychotic treatment.[12][17] However, this guide demonstrates that a simple "D2 blockade" explanation is insufficient. The clinical utility of any given phenothiazine is a complex interplay between its potency, dictated by specific structure-activity relationships, and its broader receptor-binding profile, which governs its side effects.[1][2] High-potency agents like fluphenazine offer efficacy at low doses but carry a significant risk of motor side effects (EPS), whereas low-potency agents like chlorpromazine trade a lower EPS risk for greater sedation and autonomic effects.[2] While newer, atypical antipsychotics are often preferred for their generally more favorable side-effect profiles, particularly the lower risk of EPS, the study of phenothiazines remains critically important for understanding the fundamental principles of antipsychotic drug design and for providing therapeutic options in specific clinical scenarios.[18][19][20]
References
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- Antipsychotic - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Antipsychotic
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- Phenothiazine - StatPearls. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK556014/
- Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345339/
- What is the role of phenothiazines (e.g. chlorpromazine) in treating schizophrenia and severe nausea and vomiting? Dr.Oracle. URL: https://www.doctororacle.com/pap/665a396417730e611f71a733
- Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Phenothiazine-drugs%3A-structure-activity-explained-Feinberg-Snyder/c4a9190141f32a7620a2e557f36979269d724915
- Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. RxList. URL: https://www.rxlist.com/phenothiazine_antipsychotics/drug-class.htm
- Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. URL: https://www.ncbi.nlm.nih.gov/books/NBK50711/table/ml050.tu1/
- Antipsychotic Medications - StatPearls. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK519503/
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- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. URL: https://www.bmglabtech.com/dopamine-d2-receptor-htrf-binding-kinetics/
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A Researcher's Guide to the Structure-Activity Relationship of Phenothiazine Derivatives
Phenothiazine, a tricyclic aromatic compound, serves as the foundational scaffold for a diverse array of neurologically active drugs.[1] Its derivatives have been instrumental in pharmacology for decades, primarily as antipsychotics, but also as antihistamines, antiemetics, and more recently, as potential anticancer agents.[2] The remarkable therapeutic versatility of this class of compounds stems from a well-defined structure-activity relationship (SAR), where minor modifications to the core structure dramatically alter receptor affinity and pharmacological effect. This guide provides an in-depth comparison of phenothiazine derivatives, supported by experimental data, to elucidate the key structural determinants of their biological activity.
The Phenothiazine Scaffold: A Privileged Structure
The phenothiazine nucleus consists of two benzene rings fused to a central 1,4-thiazine ring.[3] The numbering system, critical for understanding SAR, designates the sulfur atom as position 5 and the nitrogen atom as position 10.[3] The molecule is not planar but possesses a folded conformation.[1] Unsubstituted phenothiazine itself has minimal biological activity but is highly lipophilic, allowing for good penetration of the blood-brain barrier.[4] The key to its pharmacological prowess lies in substitutions at two critical positions: the C2 position on the phenothiazine ring and the N10 position of the central ring.[5]
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Methodology: [6][7]
-
Preparation of Reagents:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor (e.g., rat striatum for D2 receptors) in a suitable buffer. [8]Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Radioligand: A known high-affinity ligand for the D2 receptor, such as [³H]Spiperone, is used. [8] * Test Compound: Prepare a range of concentrations of the phenothiazine derivative to be tested.
-
-
Assay Incubation:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control tubes for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known D2 antagonist to saturate the receptors).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Use a liquid scintillation counter to measure the radioactivity (in counts per minute, CPM) on each filter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion
The structure-activity relationship of phenothiazine derivatives is a classic example of how rational drug design principles can be applied to a privileged scaffold to generate a wide range of therapeutic agents. The key takeaways for researchers are:
-
The N10-side chain length is the primary switch between antipsychotic (three-carbon chain) and antihistaminic (two-carbon chain) activity. [5]* The N10-side chain type (aliphatic, piperidine, or piperazine) fine-tunes potency, with piperazine derivatives generally being the most potent antipsychotics. [2]* An electron-withdrawing substituent at C2 is essential for high antipsychotic potency, with its electronegativity directly correlating to increased activity. [3] By understanding these fundamental SAR principles, drug development professionals can better predict the pharmacological profile of novel phenothiazine analogues and continue to explore the therapeutic potential of this remarkable class of molecules.
References
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- Lunkad, A. (2021).
- CUTM Courseware. (n.d.). SAR of phenothiazines. [Link]
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- Slideshare. (n.d.). Sar of phenothiazine by sirajuddin. [Link]
- Angeli, A., et al. (2023). Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII. PubMed Central. [Link]
- Jaszczyszyn, A., et al. (n.d.). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]
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A Comparative Guide to Substrate Selection in Peroxidase-Based Assays: Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ) versus Methylene Blue
For researchers, scientists, and drug development professionals engaged in the meticulous work of immunoassays and other enzyme-based detection methods, the choice of substrate can profoundly impact experimental outcomes. The sensitivity, reliability, and practicality of an assay often hinge on the performance of the chromogenic or chemiluminescent reporter system. This guide provides an in-depth, objective comparison of two phenothiazine-derived compounds utilized in horseradish peroxidase (HRP)-based assays: the enhanced chemiluminescent substrate, sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ), and the classic redox indicator and chromogenic substrate, methylene blue.
At a Glance: Key Performance Differentiators
| Feature | This compound (SPTZ) | Methylene Blue |
| Assay Principle | Enhanced Chemiluminescence (ECL) | Colorimetric/Redox Indicator |
| Primary Application | Enhancer for luminol-based HRP detection in sensitive assays (e.g., Western blotting, ELISA) | Redox indicator, staining, and chromogenic substrate in various assays |
| Sensitivity | High to very high (femtogram to picogram range) | Moderate (nanogram to microgram range) |
| Signal Output | Light emission (typically measured with a luminometer or CCD camera) | Color change (blue in oxidized form, colorless when reduced), measured with a spectrophotometer |
| Water Solubility | Good, due to the presence of a sulfonate group | Soluble in water |
| Stability | Generally stable as a solid; solution stability can be variable and may require optimization | Aqueous solutions have a good shelf life when stored properly, protected from light |
| Susceptibility to Interference | Potential for interference from compounds that affect radical formation or quench light emission | Known interference from strong reducing agents, high concentrations of certain ions, and substances that interact with the dye |
Delving into the Mechanisms of Action
The fundamental difference in the utility of SPTZ and methylene blue in peroxidase assays lies in their distinct chemical behaviors in the presence of HRP and its substrate, hydrogen peroxide.
SPTZ as a Chemiluminescence Enhancer:
SPTZ functions as a potent enhancer in luminol-based chemiluminescent reactions catalyzed by HRP. In this system, HRP oxidizes luminol in the presence of hydrogen peroxide, leading to the formation of an unstable intermediate that emits light as it decays. SPTZ acts as an electron transfer mediator, reacting with an oxidized form of the HRP enzyme to generate an SPTZ radical. This radical, in turn, efficiently oxidizes luminol, significantly amplifying the light output of the reaction. This enhanced chemiluminescence (ECL) results in a substantial increase in assay sensitivity.
Methylene Blue as a Redox Indicator and Chromogenic Substrate:
Methylene blue is a versatile dye that functions as a redox indicator. In its oxidized state, it is a vibrant blue color, while its reduced form, leucomethylene blue, is colorless. This property is exploited in various assays where the activity of a reductase or the presence of a reducing agent is measured. In the context of peroxidase assays, methylene blue can act as a terminal electron acceptor. HRP, in the presence of hydrogen peroxide, can oxidize a substrate, which in turn can reduce methylene blue, leading to a measurable decrease in blue color. Conversely, in some applications, the oxidation of a leuco form of methylene blue to its colored state can be monitored.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in employing SPTZ and methylene blue, the following are representative, detailed protocols for a generic HRP-based ELISA.
Protocol 1: SPTZ-Enhanced Chemiluminescent ELISA
This protocol is designed for high-sensitivity detection and requires a luminometer or a CCD camera-based imaging system.
Materials:
-
Coated and blocked 96-well microplate with immobilized antigen and bound primary and HRP-conjugated secondary antibodies.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
SPTZ-ECL Substrate Working Solution: Prepare immediately before use by mixing a stable peroxide solution with a luminol/enhancer solution containing SPTZ, according to the manufacturer's instructions.
Procedure:
-
Final Wash: Perform the final wash step of your ELISA protocol to remove any unbound HRP-conjugated antibody. Wash the wells three to five times with 200 µL of Wash Buffer per well. After the last wash, remove as much of the residual buffer as possible by inverting the plate and tapping it firmly on a clean paper towel.
-
Substrate Preparation: Prepare the SPTZ-ECL Substrate Working Solution. Protect the solution from light.
-
Substrate Addition: Add 100 µL of the freshly prepared SPTZ-ECL Substrate Working Solution to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature. The incubation time may need to be optimized for your specific assay.
-
Signal Detection: Immediately measure the chemiluminescence using a microplate luminometer. The signal is transient, so it is crucial to read the plate promptly after the incubation period.
Protocol 2: Methylene Blue-Based Colorimetric Peroxidase Assay
This protocol is suitable for assays where high sensitivity is not the primary requirement and relies on a standard absorbance microplate reader. This example uses the reduction of methylene blue.
Materials:
-
HRP standard or sample.
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Methylene Blue Solution (e.g., 0.1 mM in Assay Buffer).
-
Reducing Substrate Solution (e.g., a substrate that is oxidized by HRP/H₂O₂ and can subsequently reduce methylene blue).
-
Hydrogen Peroxide (H₂O₂) Solution (e.g., 10 mM in Assay Buffer).
Procedure:
-
Reaction Setup: In a 96-well microplate, add 50 µL of HRP standard or sample to each well.
-
Reagent Addition: Add 50 µL of the Reducing Substrate Solution to each well, followed by 50 µL of the Methylene Blue Solution.
-
Reaction Initiation: Start the reaction by adding 50 µL of the H₂O₂ Solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light. The exact time should be optimized based on the reaction kinetics.
-
Signal Detection: Measure the absorbance at or near 665 nm using a microplate spectrophotometer. A decrease in absorbance corresponds to an increase in HRP activity.
Scientific Integrity and Logic: Causality and Self-Validation
Expertise & Experience: The choice between a chemiluminescent and a colorimetric assay is a critical decision point in assay development. Chemiluminescent assays, such as those using SPTZ, are inherently more sensitive due to the amplification of the signal; a single enzyme molecule can catalyze the generation of thousands of photons. This makes them ideal for detecting low-abundance targets. However, the signal is often transient and can be more susceptible to environmental factors that quench light emission. Colorimetric assays, like those employing methylene blue, are generally more robust, with a stable signal that can be read over a longer period. They are also more cost-effective and do not require specialized detection equipment beyond a standard spectrophotometer.
Trustworthiness: A self-validating protocol for either system must include appropriate controls. For the SPTZ-ECL assay, this includes wells with no HRP enzyme to determine the background signal, and a positive control with a known amount of HRP to ensure the reagents are active. For the methylene blue assay, controls should include a "no enzyme" control to account for any non-enzymatic reduction of methylene blue, and a "no substrate" control to ensure the observed color change is dependent on the complete enzymatic reaction. Furthermore, when analyzing complex biological samples, it is crucial to be aware of potential interferences.
Potential for Interference: A Critical Consideration
Methylene Blue:
-
Redox-Active Compounds: The most significant interference in methylene blue-based assays comes from other redox-active compounds in the sample that can directly reduce or oxidize the dye, leading to false-positive or false-negative results, respectively.
-
Binding to Biomolecules: Methylene blue can bind to various biomolecules, including nucleic acids and some proteins, which can alter its redox properties and lead to inaccurate measurements.
-
Spectral Overlap: The blue color of methylene blue can interfere with other colorimetric assays if their detection wavelengths overlap.
SPTZ:
-
Quenching Agents: As a chemiluminescent assay, SPTZ-based detection is susceptible to quenching by compounds that can absorb the emitted light or interfere with the excited state of the luminol derivative.
-
Radical Scavengers: Substances that can scavenge the radical intermediates in the ECL reaction can reduce the signal output.
-
Peroxidase Inhibitors: Any compound that inhibits HRP activity will naturally lead to a decrease in signal in both SPTZ and methylene blue-based assays.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and methylene blue is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the assay.
Choose SPTZ-enhanced chemiluminescence when:
-
The highest possible sensitivity is required to detect low-abundance targets.
-
A wide dynamic range is necessary.
-
The available detection instrumentation includes a luminometer or a CCD imager.
Choose methylene blue-based colorimetric assays when:
-
Moderate sensitivity is sufficient for the application.
-
A robust and stable signal is preferred.
-
Cost-effectiveness and the use of standard laboratory equipment are priorities.
-
The sample matrix is relatively clean and free from interfering redox-active compounds.
By understanding the underlying mechanisms, practical considerations, and potential pitfalls of each system, researchers can make an informed decision that best aligns with their experimental goals, ensuring the generation of accurate and reliable data.
References
- ResearchGate. (n.d.). Reversible redox reaction of methylene blue. [Diagram].
- Hassan, S. S. M., et al. (2023). Methylene Blue Assisted Electrochemical Detection of Bacterial Biofilm. PMC.[Link]
- Wikipedia. (2024). Methylene blue.[Link]
- ReAgent. (2021). What is the Purpose of Methylene Blue?[Link]
- Royal Society of Chemistry. (n.d.). The 'blue bottle' experiment.
- ResearchGate. (n.d.). Mechanism of horseradish peroxidase-catalyzed luminol oxidation by hydrogen peroxide, and subsequent luminescence. [Diagram].
- Kurec, A. S. (2000). Interference testing. PubMed.[Link]
- Analytical and Bioanalytical Chemistry. (2022).
- PubMed. (1998). One- and two-electron oxidations of luminol by peroxidase systems.[Link]
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- ResearchGate. (n.d.). 8: Horseradish peroxidase (HRP)-catalyzed oxidation of luminol to 3-aminophthalate. [Diagram].
- Journal of Visualized Experiments. (2012). Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits. PMC. [Link]
- The Clinical Biochemist Reviews. (2009). Interferences in Immunoassay. PMC. [Link]
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- PubMed. (2025). Determining susceptibility of routine clinical biochemistry assays to methylene blue interference.[Link]
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- PubMed. (1993). Comparison of the neutral red and methylene blue assays to study cell growth in culture.[Link]
- G-Biosciences. (2015).
- Journal of Medical Biochemistry. (2015). Retrospective Approach to Evaluate Interferences in Immunoassay. PMC. [Link]
- Oregon Medical Laser Center. (1997). Comparison of Methylene Blue and Methylene Violet for Photoinactivation of Intracellular and Extracellular Virus in Red Cell Suspensions.[Link]
- Alzheimer's Research & Therapy. (2012). Potential sources of interference on Abeta immunoassays in biological samples. PMC. [Link]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Phenothiazine Quantification
In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of drug products. For phenothiazines, a class of antipsychotic drugs, robust and reliable analytical methods are critical for both quality control in manufacturing and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. However, the generation of meaningful data hinges on a crucial process: method validation.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC methods for phenothiazine quantification. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.
The Foundation of Reliable Analysis: Understanding Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process.[2][3][4] The core objective is to demonstrate that the method is "fit for purpose."[5]
The recently revised ICH Q2(R2) and the upcoming alignment with USP <1225> emphasize a lifecycle approach to analytical procedures, moving from a static validation event to a continuous demonstration of a method's capability.[6][7][8] This evolution underscores the importance of not just validating a method, but ensuring its ongoing performance.
Core Validation Parameters: The Pillars of a Robust HPLC Method
A comprehensive HPLC method validation encompasses several key parameters, each addressing a specific aspect of the method's performance.[9][10][11]
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12][13] For phenothiazines, which are susceptible to oxidation, demonstrating specificity is crucial.[14][15] This is often achieved through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[13][16] The HPLC method must be able to separate the intact drug from these degradants.
-
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13] This is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][13] A correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[13]
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12] It is often determined by recovery studies, where a known amount of the analyte is "spiked" into a placebo or sample matrix and the percentage of the analyte recovered is calculated.[12][17]
-
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.[10]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10][18]
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).[18]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][18] Typical variations include changes in the mobile phase pH, column temperature, and flow rate.[13][19]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive HPLC method validation process.
Caption: A flowchart illustrating the sequential stages of HPLC method development, validation, and implementation.
Comparative Analysis of HPLC Methods for Phenothiazine Quantification
The following tables summarize the performance characteristics of various validated HPLC methods for the quantification of common phenothiazines. This allows for an objective comparison to guide method selection and development.
Table 1: HPLC Methods for Chlorpromazine and Thioridazine
| Parameter | Method for Chlorpromazine[20][21][22] | Method for Thioridazine[20] |
| Column | ODS C18 (250x4.6mm, 5µ) | C18 |
| Mobile Phase | Ammonium acetate Buffer: Methanol (15:85) | Not explicitly stated, but likely a buffered organic mixture |
| Flow Rate | 1.0 mL/min | Not explicitly stated |
| Detection | UV at 211 nm | Electrochemical |
| Linearity Range | 60-140 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.998 | Not explicitly stated |
| Accuracy (% Recovery) | 99.58-100.45% | >85% |
| Precision (%RSD) | < 2% | Not explicitly stated |
| LOD | Not explicitly stated | ~50 pg/mg wet tissue |
| LOQ | Not explicitly stated | Not explicitly stated |
Table 2: HPLC Methods for Promethazine and Prochlorperazine
| Parameter | Method for Promethazine[19][23] | Method for Prochlorperazine[24] |
| Column | Hisep column / Symmetry Shield RP8 (150x4.6mm, 5µ) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.18 M Ammonium Acetate pH 5.0 (15:85) / Gradient with Potassium Dihydrogen Phosphate, Acetonitrile, and Methanol | 0.1% Formic acid: Acetonitrile (70:30) |
| Flow Rate | Not explicitly stated / 1.0 mL/min | Not explicitly stated |
| Detection | UV at 254 nm | DAD at 258 nm |
| Linearity Range | 0.1-25 µg/mL / LOQ to 150% of impurity concentration | 100–150 µg/mL |
| Correlation Coefficient (r²) | > 0.99 / > 0.999 | 0.999 |
| Accuracy (% Recovery) | Not explicitly stated / Not explicitly stated | 99–101% |
| Precision (%RSD) | < 6% (interday and intraday ≤ 14%) / Not explicitly stated | < 2% |
| LOD | 0.1 µg/mL | 1.76 µg/mL |
| LOQ | 0.25 µg/mL | 5.35 µg/mL |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, here are detailed protocols for a representative HPLC method validation for a phenothiazine drug substance.
Protocol 1: Validation of an HPLC Method for the Assay of Promethazine Hydrochloride
This protocol is based on the principles outlined in the literature for a stability-indicating RP-HPLC method.[19]
1. Chromatographic Conditions:
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 5µm particle size)
-
Mobile Phase A: 3.4% Potassium Dihydrogen Phosphate solution in water, pH adjusted to 7.0 with dilute potassium hydroxide solution, acetonitrile, and methanol in a 40:40:20 ratio.
-
Mobile Phase B: Acetonitrile and methanol in a 60:40 ratio.
-
Gradient Program:
-
0-45 min: 70:30 (A:B) to 40:60 (A:B)
-
45-50 min: 40:60 (A:B) to 35:65 (A:B)
-
50-52 min: Hold at 35:65 (A:B)
-
52-53 min: 35:65 (A:B) to 70:30 (A:B)
-
53-65 min: Hold at 70:30 (A:B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: 0.1% triethylamine in methanol.
-
Standard Preparation: Accurately weigh about 100 mg of Promethazine HCl standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Accurately weigh a quantity of powdered tablets equivalent to 100 mg of Promethazine HCl and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and dilute to volume with diluent. Filter a portion of this solution through a 0.45 µm filter. Pipette 5.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with diluent.
3. Validation Experiments:
-
Specificity (Forced Degradation):
-
Acid Degradation: Reflux a sample solution with 0.1N HCl for 2 hours. Neutralize before injection.
-
Base Degradation: Reflux a sample solution with 0.1N NaOH for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples and compare the chromatograms to that of an unstressed sample. Ensure that the promethazine peak is well-resolved from any degradation peaks.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering the range from the LOQ to 150% of the assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare placebo samples spiked with the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze six replicate sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The cumulative %RSD should be ≤ 2.0%.
-
-
Robustness:
-
Deliberately vary the following chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak asymmetry, and resolution.
-
The Causality Behind Experimental Choices
The selection of specific validation parameters and their acceptance criteria is not arbitrary; it is rooted in ensuring the method's reliability for its intended purpose.
Caption: The interrelationship of key validation parameters culminating in reliable quantification.
For instance, a stability-indicating method requires rigorous specificity testing to ensure that the drug peak is free from interference from degradation products. This is critical for accurately assessing the stability of a drug product over time. Similarly, the defined linearity range must encompass the expected concentrations in routine samples to ensure accurate quantification across that range. Robustness testing is performed to understand the method's tolerance for minor variations that can occur during routine use, thereby preventing out-of-specification results due to small, unavoidable fluctuations in experimental conditions.[18]
Conclusion: A Commitment to Analytical Excellence
The validation of HPLC methods for phenothiazine quantification is a scientifically rigorous process that underpins the quality and safety of these important medicines. By understanding the principles behind each validation parameter and adhering to regulatory guidelines, researchers and scientists can develop and implement robust analytical methods that generate reliable and defensible data. This guide serves as a framework for navigating the complexities of method validation, empowering you to make informed decisions and contribute to the highest standards of pharmaceutical analysis.
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- Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
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- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
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- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
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- Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.).
- HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent.
- Svendsen, C. N., & Bird, E. D. (1986). HPLC with electrochemical detection to measure chlorpromazine, thioridazine and metabolites in human brain. Psychopharmacology, 90(3), 316–321. [Link]
- Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1). [Link]
- A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. (2025, August 5). ResearchGate.
- Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. (2025, August 6). ResearchGate.
- Separation of Phenothiazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. (2017, November 23). Journal of Analytical Toxicology.
- El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121–137. [Link]
- Davidson, A. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. Journal of Pharmacy and Pharmacology, 28(11), 795–800. [Link]
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
- Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. (n.d.). Analyst (RSC Publishing).
- RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. (n.d.). IOSRPHR.
- A comprehensive review on the pharmacology and analytical determination of chlorpromazine. (2024, November 15). Journal of Chemical, Biological and Medicinal Sciences.
- High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. (n.d.). Semantic Scholar.
- Comparison of thioridazine and chlorpromazine in doctor's choice research design. (n.d.).
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Commercial Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in High-Sensitivity Applications
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a vital reagent, primarily utilized as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems.[1] Its ability to significantly amplify the signal in assays such as ELISA and Western blotting makes it indispensable in diagnostics and life science research. The efficacy of this compound is intrinsically linked to its purity; even trace impurities can lead to significant background noise, diminished signal enhancement, and ultimately, irreproducible experimental results.[2]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers to select the most appropriate method for their quality control needs.
Understanding the Impurity Profile
The typical synthesis of this compound involves the alkylation of phenothiazine with 1,3-propane sultone under basic conditions.[2] This synthetic route can potentially introduce several impurities:
-
Process-Related Impurities:
-
Phenothiazine (Unreacted Starting Material): A common impurity that can interfere with spectroscopic analyses.
-
1,3-Propane Sultone (Unreacted Starting Material): A potentially carcinogenic alkylating agent that must be carefully monitored.
-
-
Degradation-Related Impurities:
-
Phenothiazine-S-oxide derivative: Phenothiazines are susceptible to oxidation, leading to the formation of the corresponding sulfoxide, which can alter the compound's electrochemical and enhancing properties.
-
A robust analytical method must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
We will now explore three distinct analytical approaches for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Non-aqueous Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Expertise & Experience: HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantification capabilities. For a sulfonated phenothiazine derivative, a reverse-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (typically C18) will interact with the hydrophobic phenothiazine core, while a polar mobile phase allows for the elution and separation of the main compound and its more or less polar impurities. A stability-indicating HPLC method is designed to separate the drug substance from its degradation products, ensuring an accurate assessment of purity even in aged samples.[3][4]
Trustworthiness: The self-validating nature of this protocol is established through the use of a system suitability test and the validation of key performance parameters as per ICH guidelines.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a solution containing the main compound and anticipated impurities (phenothiazine and its sulfoxide).
-
The resolution between the main peak and the impurity peaks should be greater than 2.0.
-
The tailing factor for the main peak should be less than 1.5.
-
The relative standard deviation (%RSD) for six replicate injections of the standard solution should be less than 2.0%.
-
Data Presentation: Expected Chromatographic Performance
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Phenothiazine-S-oxide derivative | ~8 | ~0.1 | ~0.3 |
| This compound | ~12 | ~0.05 | ~0.15 |
| Phenothiazine | ~20 | ~0.1 | ~0.3 |
Note: Retention times are estimates and will vary based on the specific HPLC system and column used.
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Thin-Layer Chromatography (TLC): A Rapid, Cost-Effective Screening Tool
Expertise & Experience: TLC is an excellent semi-quantitative screening method that is both rapid and economical. It is particularly useful for quickly assessing the presence of major impurities and for monitoring the progress of purification processes. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.
Trustworthiness: While not as precise as HPLC, the visual nature of TLC provides a straightforward and reliable indication of the presence of impurities when appropriate standards are run in parallel.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Ethyl Acetate, Methanol, and Ammonium Hydroxide in a ratio of 85:10:5 (v/v/v).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the commercial sample in methanol.
-
Prepare 0.1 mg/mL solutions of phenothiazine and phenothiazine-S-oxide standards in methanol.
-
-
Procedure:
-
Spot 2 µL of the sample and standard solutions onto the TLC plate.
-
Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top.
-
Dry the plate thoroughly.
-
Visualize the spots under UV light at 254 nm.
-
Further visualization can be achieved by spraying with a 10% solution of sulfuric acid in ethanol and gentle heating.[5]
-
-
Data Analysis:
-
Calculate the Retention factor (Rf) for each spot.
-
Compare the Rf values and appearance of the spots in the sample lane to those of the standards.
-
Data Presentation: Expected TLC Results
| Compound | Expected Rf Value | Visualization (UV 254 nm) | Visualization (H₂SO₄ spray) |
| Phenothiazine-S-oxide derivative | ~0.3 | Quenching | Light Brown |
| This compound | ~0.5 | Quenching | Purple |
| Phenothiazine | ~0.8 | Quenching | Dark Green |
Visualization of TLC Workflow
Caption: Workflow for TLC purity assessment.
Non-aqueous Acid-Base Titration: A Classic Approach for Assay Determination
Expertise & Experience: While less common for this specific compound, non-aqueous acid-base titration is a valid and cost-effective method for determining the overall assay of a salt of a strong acid (sulfonic acid) and a strong base (sodium hydroxide). In a non-aqueous solvent, the basicity of the sulfonate anion can be enhanced, allowing for its titration with a strong acid.[6][7] This method provides a measure of the total amount of the sodium sulfonate salt present but does not provide information on individual impurities.
Trustworthiness: The protocol's reliability is ensured by the standardization of the titrant against a primary standard and the use of a potentiometric endpoint, which provides a more objective determination than a visual indicator.
Experimental Protocol: Non-aqueous Potentiometric Titration
-
Instrumentation:
-
Autotitrator with a glass pH electrode and a reference electrode suitable for non-aqueous solutions.
-
-
Reagents:
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 M Perchloric acid in dioxane.
-
Primary Standard: Potassium hydrogen phthalate (KHP).
-
-
Titrant Standardization:
-
Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Titrate this solution with the 0.1 M perchloric acid in dioxane to a potentiometric endpoint.
-
Calculate the exact molarity of the titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 300 mg of the commercial this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid in dioxane to a potentiometric endpoint.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Purity (%) = (V × M × MW) / (W × 10)
-
V = Volume of titrant consumed (mL)
-
M = Molarity of the titrant (mol/L)
-
MW = Molecular weight of the analyte (343.4 g/mol )
-
W = Weight of the sample (mg)
-
-
Data Presentation: Comparison of Titration with HPLC
| Parameter | Non-aqueous Titration | HPLC |
| Principle | Acid-Base Neutralization | Chromatographic Separation |
| Specificity | Low (measures total salt content) | High (separates and quantifies individual components) |
| Sensitivity | Moderate | High |
| Throughput | High | Moderate |
| Cost | Low | High |
| Information Provided | Overall Assay | Purity and Impurity Profile |
Visualization of Titration Logic
Caption: Logical flow of the non-aqueous titration method.
Conclusion and Recommendations
The choice of analytical method for assessing the purity of commercial this compound depends on the specific requirements of the analysis.
-
For comprehensive quality control, including the identification and quantification of individual impurities, the stability-indicating RP-HPLC method is unequivocally the superior choice. Its high specificity and sensitivity are essential for ensuring the lot-to-lot consistency and reliability of this critical reagent.
-
TLC serves as an excellent, rapid screening tool for preliminary purity checks, process monitoring, and situations where high-throughput is prioritized over precise quantification.
-
Non-aqueous acid-base titration offers a cost-effective and straightforward method for determining the overall assay value. However, its lack of specificity means it should be used in conjunction with a chromatographic technique if a detailed impurity profile is required.
By understanding the principles, advantages, and limitations of each method presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and performance of their this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Chemical Synthesis and Optimization: The Production of this compound.
- Farmacia Journal. QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA.
- TSI Journals. thin-layer-chromatographic-separation-and-identification-of-certain-phenothiazines.pdf.
- Macherey-Nagel. TLC separation of phenothiazine type drugs.
- Khan Academy. Strong acid–strong base titrations.
- Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Advanced Pharmaceutical Research.
- Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024, March 25). Bioscience Biotechnology Research Communications.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Sensitivity Analytical Reagents: The Power of this compound.
- Shahwar, B. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- OSTI.GOV. (1981, November 30). Characterization of petroleum sulfonates by a nonaqueous titration method.
- Metrohm. (2021, July 12). Nonaqueous acid-base titrations – Common mistakes and how to avoid them.
- Semester –I UNIT 2(b): Non-aqueous Titration.
- IJTSRD. Stability Indicating HPLC Method Development –A Review.
- SciSpace. (2014, October). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Benchchem. Technical Support Center: HPLC Analysis of Phenothiazines.
- ACS Publications. (2025, April 16). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society.
- MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- NIST WebBook. Phenothiazine.
- Oriental Journal of Chemistry. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study.
- PubMed. (2002, June 20). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121-137.
- CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents.
- Scribd. Non-Aqueous Titration Guide.
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- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. scribd.com [scribd.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Characterization of petroleum sulfonates by a nonaqueous titration method (Journal Article) | OSTI.GOV [osti.gov]
- 7. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
